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  • Product: Desfluoro 5-hydroxy orbifloxacin
  • CAS: 126458-22-8

Core Science & Biosynthesis

Foundational

Desfluoro 5-Hydroxy Orbifloxacin: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Novel Fluoroquinolone Analogue Orbifloxacin, a third-generation fluoroquinolone, is a synthetic broad-spectrum antimicrobial agent with established applications in veterinary medicine.[1] Its ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Fluoroquinolone Analogue

Orbifloxacin, a third-generation fluoroquinolone, is a synthetic broad-spectrum antimicrobial agent with established applications in veterinary medicine.[1] Its efficacy stems from the inhibition of bacterial DNA gyrase, a mechanism characteristic of the fluoroquinolone class.[2] In the landscape of drug development and metabolic studies, the characterization of metabolites and related impurities is of paramount importance for a comprehensive understanding of a drug's pharmacology, toxicology, and stability. This technical guide focuses on a specific, lesser-known analogue: Desfluoro 5-hydroxy orbifloxacin. This compound is identified as a potential metabolite or impurity of orbifloxacin.[3][4]

This document provides an in-depth exploration of the chemical structure and putative properties of Desfluoro 5-hydroxy orbifloxacin. Furthermore, it outlines robust, field-proven methodologies for its synthesis and analysis, drawing upon established principles in fluoroquinolone chemistry and analytical sciences. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this novel compound.

Chemical Identity and Physicochemical Properties

Desfluoro 5-hydroxy orbifloxacin is a derivative of orbifloxacin characterized by the substitution of a fluorine atom with a hydroxyl group at the C-5 position of the quinolone ring and the absence of a fluorine atom at a position that is not explicitly defined in its common name but can be inferred from its molecular formula.

Molecular Structure

The definitive chemical structure of Desfluoro 5-hydroxy orbifloxacin is presented below.

Caption: Chemical Structure of Desfluoro 5-hydroxy orbifloxacin.

Physicochemical Data Summary

A compilation of the known and inferred physicochemical properties of Desfluoro 5-hydroxy orbifloxacin is presented in the table below. These properties are crucial for designing analytical methods and predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C19H21F2N3O4[3][4]
Molecular Weight 393.39 g/mol [3]
CAS Number 126458-22-8[5]
Appearance Inferred: White to pale yellow solidGeneral property of fluoroquinolones.
Solubility Inferred: Sparingly soluble in water, soluble in acidic and basic solutions.Based on the amphoteric nature of fluoroquinolones.[6]
pKa Inferred: Two pKa values, one for the carboxylic acid (acidic) and one for the piperazine moiety (basic).A general characteristic of fluoroquinolones.[6]
LogP Inferred: Moderate lipophilicity.Based on the general properties of fluoroquinolones.[7]

Proposed Metabolic and Degradation Pathways

The formation of Desfluoro 5-hydroxy orbifloxacin from its parent compound, orbifloxacin, likely proceeds through enzymatic and/or photochemical processes. Understanding these pathways is critical for predicting its occurrence in biological and environmental samples.

Metabolic Transformation

The biotransformation of fluoroquinolones is primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[8] The hydroxylation of the quinolone ring is a known metabolic pathway for this class of compounds.[9] The "desfluoro" characteristic suggests a defluorination reaction, which can also be catalyzed by CYP450 enzymes, particularly when a fluorine atom is located at a position susceptible to oxidative metabolism.[8]

Caption: Proposed metabolic pathway for the formation of Desfluoro 5-hydroxy orbifloxacin.

Photodegradation

Fluoroquinolones are known to be susceptible to photodegradation, which can lead to the formation of various transformation products.[10] The absorption of UV light can induce hydroxylation and defluorination reactions, providing an alternative, non-enzymatic route to the formation of Desfluoro 5-hydroxy orbifloxacin, particularly in environmental contexts.[9]

Experimental Protocols: Synthesis and Analysis

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of Desfluoro 5-hydroxy orbifloxacin. These protocols are based on established chemical and analytical principles for fluoroquinolones and their derivatives.

Proposed Synthetic Pathway

A plausible synthetic route to Desfluoro 5-hydroxy orbifloxacin can be adapted from general methods for the synthesis of hydroxylated fluoroquinolones.[11][12][13] The following is a conceptual outline of a multi-step synthesis:

  • Synthesis of the Quinolone Core: The synthesis would commence with a suitably substituted aniline derivative, which would undergo a series of reactions, including cyclization, to form the core quinolone ring structure with a hydroxyl group at the C-5 position.[13]

  • Introduction of the Cyclopropyl Group: The N-1 position of the quinolone ring would be alkylated with a cyclopropyl group.

  • Addition of the Piperazine Moiety: The piperazine ring would be introduced at the C-7 position through nucleophilic aromatic substitution.

  • Final Modification and Purification: The final steps would involve any necessary deprotection and subsequent purification of the final product by techniques such as column chromatography and recrystallization.

Analytical Workflow for Identification and Quantification

A robust analytical method for the detection and quantification of Desfluoro 5-hydroxy orbifloxacin in various matrices, such as biological fluids or pharmaceutical preparations, is essential. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for such analyses due to its high sensitivity and specificity.[6][14][15]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological or Pharmaceutical Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Injection into HPLC System Concentration->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Confirmation Confirmation by Fragment Ion Analysis Quantification->Confirmation

Caption: A comprehensive analytical workflow for the determination of Desfluoro 5-hydroxy orbifloxacin.

Step-by-Step Analytical Protocol:

  • Sample Preparation:

    • Objective: To extract Desfluoro 5-hydroxy orbifloxacin from the sample matrix and remove interfering substances.

    • Procedure for Biological Fluids (e.g., Plasma, Urine):

      • To 1 mL of the sample, add an internal standard.

      • Perform protein precipitation by adding 2 mL of acetonitrile, vortex, and centrifuge.

      • Alternatively, for cleaner extracts, utilize Solid-Phase Extraction (SPE) with a suitable C18 or mixed-mode cation exchange cartridge.

      • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable mobile phase for injection.

    • Procedure for Pharmaceutical Formulations:

      • Accurately weigh and dissolve the formulation in a suitable solvent.

      • Dilute to an appropriate concentration with the mobile phase.

      • Filter through a 0.22 µm syringe filter prior to injection.

  • HPLC-MS/MS Conditions:

    • Objective: To chromatographically separate Desfluoro 5-hydroxy orbifloxacin from other components and detect it with high sensitivity and specificity.

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MS/MS Detection: Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Desfluoro 5-hydroxy orbifloxacin and the internal standard for optimal selectivity and sensitivity. The specific MRM transitions would need to be determined by infusing a standard of the compound.

  • Method Validation:

    • Objective: To ensure the analytical method is accurate, precise, and reliable.

    • Parameters to Validate: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion and Future Directions

Desfluoro 5-hydroxy orbifloxacin represents an important target for investigation in the comprehensive evaluation of orbifloxacin. While direct experimental data on this compound is limited, this technical guide provides a solid foundation for its study by leveraging established scientific principles in fluoroquinolone chemistry and analysis. The proposed synthetic and analytical methodologies offer a clear path forward for researchers to produce and characterize this compound.

Future research should focus on the successful synthesis and isolation of Desfluoro 5-hydroxy orbifloxacin to confirm its structure and fully characterize its physicochemical properties. Furthermore, its potential biological activity, including antimicrobial efficacy and toxicological profile, should be evaluated to fully understand its significance as a metabolite or impurity of orbifloxacin.

References

  • J-Stage. (n.d.). New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties. Retrieved from [Link]

  • PubMed. (2014). New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

  • ResearchGate. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Retrieved from [Link]

  • PMC. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved from [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Retrieved from [Link]

  • MDPI. (2023). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

  • PubMed. (2011). Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. Retrieved from [Link]

  • ACS Publications. (2016). Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Retrieved from [Link]

  • PMC. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

  • MDPI. (2026). Efficiency Assessment of Fenton-Based Pre-Treatment of Medical Wastewater Using Fe, Cu, and Mn Catalysts—Impact on the Aquatic Environment. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroquinolone derivatives withdrawn from the market. Retrieved from [Link]

  • PubMed. (1998). A study of metabolites isolated from the urine samples of cats and dogs administered orbifloxacin. Retrieved from [Link]

  • PMC. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Retrieved from [Link]

  • gsrs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Drugfuture. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

Sources

Exploratory

Degradation pathway of orbifloxacin to desfluoro 5-hydroxy orbifloxacin

An In-depth Technical Guide to the Degradation Pathway of Orbifloxacin to Desfluoro 5-hydroxy Orbifloxacin For Researchers, Scientists, and Drug Development Professionals Abstract Orbifloxacin, a third-generation fluoroq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Degradation Pathway of Orbifloxacin to Desfluoro 5-hydroxy Orbifloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbifloxacin, a third-generation fluoroquinolone antibiotic, is extensively used in veterinary medicine.[1][2] Understanding its degradation pathways is crucial for assessing its environmental fate, ensuring pharmaceutical stability, and identifying potential impurities. This technical guide provides a detailed examination of the degradation pathway leading to the formation of desfluoro 5-hydroxy orbifloxacin, a known impurity.[3][4] We will delve into the underlying chemical mechanisms, provide robust experimental protocols for its study, and offer expert insights into the analytical characterization of this transformation.

Introduction to Orbifloxacin: A Potent Veterinary Antibiotic

Orbifloxacin is a synthetic broad-spectrum antimicrobial agent characterized by a trifluorinated quinolone core.[5][6] Its chemical name is 1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.[5] The fluorine atom at the C-8 position is a key contributor to its potent antibacterial activity. However, this position is also susceptible to chemical transformation under certain conditions.

PropertyOrbifloxacin
Chemical Formula C₁₉H₂₀F₃N₃O₃[5]
Molecular Weight 395.38 g/mol [5]
Chemical Structure See Figure 1
Solubility Slightly soluble in water; solubility increases in acidic and alkaline conditions.[5]
Mechanism of Action Inhibition of bacterial DNA gyrase.[7]

Figure 1: Chemical Structure of Orbifloxacin

G a Orbifloxacin b b

Caption: 2D structure of the orbifloxacin molecule.

Overview of Fluoroquinolone Degradation

Fluoroquinolones can degrade through various pathways, including photodegradation, hydrolysis, and oxidation.[8][9][10][11][12][13][14] Photodegradation is a significant pathway for many fluoroquinolones, often involving reactions at the piperazinyl moiety and the cyclopropyl group, as well as defluorination.[15][16][17] Hydrolytic degradation, particularly under acidic or basic conditions, can also lead to the formation of various degradation products.[11]

The Transformation to Desfluoro 5-hydroxy Orbifloxacin

A key degradation pathway for orbifloxacin involves the substitution of the fluorine atom at the C-5 position with a hydroxyl group and the loss of a fluorine atom, resulting in the formation of desfluoro 5-hydroxy orbifloxacin. This compound is recognized as "Orbifloxacin Impurity D" in the European Pharmacopoeia.[3][4]

PropertyDesfluoro 5-hydroxy Orbifloxacin
Chemical Formula C₁₉H₂₁F₂N₃O₄[3]
Molecular Weight 393.39 g/mol [3]
Chemical Name 1-cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]

This transformation is particularly observed under conditions of basic hydrolysis.[11] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a hydroxide ion attacks the electron-deficient quinolone ring, leading to the displacement of a fluoride ion.

Visualizing the Degradation Pathway

degradation_pathway orbifloxacin Orbifloxacin C19H20F3N3O3 degradation_product Desfluoro 5-hydroxy Orbifloxacin (Orbifloxacin Impurity D) C19H21F2N3O4 orbifloxacin->degradation_product Basic Hydrolysis (e.g., NaOH, 80°C)

Caption: .

Experimental Protocol for Investigating the Degradation

This section provides a detailed methodology for inducing and analyzing the degradation of orbifloxacin to desfluoro 5-hydroxy orbifloxacin.

Materials and Reagents
  • Orbifloxacin reference standard

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC or UPLC system with a UV or PDA detector

  • Mass spectrometer (for structural confirmation)

  • pH meter

  • Thermostatically controlled water bath or oven

Step-by-Step Experimental Workflow
  • Preparation of Orbifloxacin Stock Solution: Accurately weigh and dissolve the orbifloxacin reference standard in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then dilute with water) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation under Basic Conditions:

    • Mix a known volume of the orbifloxacin stock solution with a basic solution (e.g., 0.1 M NaOH).

    • Incubate the mixture at an elevated temperature (e.g., 80°C) for a defined period (e.g., 8 days, with samples taken at intermediate time points).[11]

  • Sampling and Neutralization:

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Neutralize the sample with an equivalent amount of acidic solution (e.g., HCl) to stop the reaction.

    • Dilute the sample to a suitable concentration for analysis.

  • Analytical Characterization:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Confirm the identity of the degradation product using mass spectrometry (LC-MS).

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Orbifloxacin Stock Solution forced_degradation Induce Degradation (Basic Hydrolysis) prep_stock->forced_degradation sampling Sample and Neutralize forced_degradation->sampling hplc_analysis HPLC Analysis (Quantification) sampling->hplc_analysis ms_confirmation LC-MS Analysis (Identification) hplc_analysis->ms_confirmation pathway_elucidation Elucidate Degradation Pathway ms_confirmation->pathway_elucidation

Caption: Experimental workflow for studying orbifloxacin degradation.

Expert Insights and Method Validation

  • Causality in Experimental Design: The choice of basic hydrolysis at an elevated temperature is based on published stress testing studies that have shown this to be an effective method for generating this specific degradation product.[11]

  • Self-Validating System: The use of a stability-indicating HPLC method is crucial. This ensures that the analytical method can separate the parent drug from its degradation products, providing accurate quantification of the degradation process. The method should be validated according to ICH guidelines.

  • Structural Elucidation: While HPLC provides quantitative data, mass spectrometry is indispensable for the unambiguous identification of the degradation product. The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of desfluoro 5-hydroxy orbifloxacin.[11]

Conclusion

The degradation of orbifloxacin to desfluoro 5-hydroxy orbifloxacin is a chemically defined pathway that occurs under specific conditions, notably basic hydrolysis. A thorough understanding of this transformation is essential for pharmaceutical quality control and for assessing the environmental impact of this widely used antibiotic. The experimental and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to study this degradation pathway in detail.

References

  • Matsumoto, S., Takahashi, M., Kitadai, N., & Katae, H. (1998). A study of metabolites isolated from the urine samples of cats and dogs administered orbifloxacin. Journal of Veterinary Medical Science, 60(11), 1259-1261. [Link]

  • Morimura, Y., Nobuhara, Y., & Matsukura, H. (1995). Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Chemical & Pharmaceutical Bulletin, 43(9), 1582-1586. [Link]

  • Morimura, Y., Nobuhara, Y., & Matsukura, H. (1997). Photodegradation products of a new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Chemical & Pharmaceutical Bulletin, 45(2), 373-377. [Link]

  • Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Applied Catalysis B: Environmental, 128, 146-153. [Link]

  • Sturini, M., & Zanardi, F. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899-912. [Link]

  • Hanamura, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]

  • WikiDoc. (2024, January 25). Orbifloxacin. [Link]

  • Speltini, A., Sturini, M., Maraschi, F., & Profumo, A. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water, Air, & Soil Pollution, 223(8), 5483-5492. [Link]

  • Hanamura, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. [Link]

  • ResearchGate. (n.d.). Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods. [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. International Journal of Sciences, 2(9), 12-21. [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. International Journal of Sciences: Basic and Applied Research (IJSBAR), 11(1), 1-10. [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. Munich Personal RePEc Archive. [Link]

  • National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PubMed Central. [Link]

  • University of Hertfordshire. (2025, September 7). Orbifloxacin. AERU. [Link]

  • European Medicines Agency. (2013, December 23). Orbax Flavoured Oral Suspension 30 mg/ml for Dogs and Cats. [Link]

  • Frontiers. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14. [Link]

  • R Discovery. (n.d.). Degradation Of Fluoroquinolones Research Articles. [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and degradation chemistry of orbifloxacin using LC-MS. International Journal of Sciences: Basic and Applied Research, 11(1), 1-10. [Link]

  • ResearchGate. (n.d.). The pharmacokinetics of orbifloxacin in the horse following oral and intravenous administration. [Link]

  • ResearchGate. (n.d.). -Chemical structure of orbifloxacin. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orbifloxacin. [Link]

  • The Merck Index Online. (n.d.). Orbifloxacin. [Link]

  • OJS. (n.d.). Comparative Pharmacokinetics of Orbifloxacin Following a Single Intravenous or Oral Administration to Healthy and Diabetic Rats. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Acid, Norfloxacin, Flumequine and Marbofloxacin (Honey). [Link]

  • ACS Publications. (2019, December 2). Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes. [Link]

  • SciELO. (n.d.). Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Acid, Norfloxacin and Flumequine. [Link]

  • ResearchGate. (2015, December 1). Degradation of selected Fluoroquinolones. [Link]

  • ACS Publications. (2016, August 1). Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of urine and urine treated with glucuronidase of a.... [Link]

  • Veterinary Partner - VIN. (2025, January 18). Orbifloxacin (Orbax). [Link]

  • European Medicines Agency. (n.d.). Opinion Orbax referral. [Link]

  • PubMed. (1995). Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (1999). Determination of Orbifloxacin in Rabbit Plasma by High-Performance Liquid Chromatography with Fluorescence Detection. [Link]

  • ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]

  • Global Substance Registration System. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • Inxight Drugs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • Drugfuture. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • Google Patents. (n.d.). Orbifloxacin synthesis method - CN104817533A.

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Foundational

In vitro metabolism of orbifloxacin to desfluoro 5-hydroxy orbifloxacin

An In-Depth Technical Guide to the In Vitro Metabolism of Orbifloxacin to Desfluoro 5-Hydroxy Orbifloxacin Executive Summary Orbifloxacin is a third-generation, broad-spectrum veterinary fluoroquinolone characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Orbifloxacin to Desfluoro 5-Hydroxy Orbifloxacin

Executive Summary

Orbifloxacin is a third-generation, broad-spectrum veterinary fluoroquinolone characterized by a trifluorinated quinolone core (5,6,8-trifluoro). While orbifloxacin undergoes limited extensive metabolism in vivo, its biotransformation pathways are of significant toxicological and pharmacological interest. One of the most mechanistically complex metabolic routes is the oxidative defluorination at the C-5 position, yielding desfluoro 5-hydroxy orbifloxacin (FDA UNII: 2899SY5GHK) [1].

This whitepaper provides a comprehensive, step-by-step methodological framework for investigating this specific metabolic conversion in vitro using liver microsomes. It details the underlying enzymatic causality, self-validating experimental protocols, and the analytical strategies required for precise metabolite quantification.

Mechanistic Insights: The Challenge of C–F Bond Cleavage

The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. Consequently, biological defluorination is a rare and highly specialized enzymatic event [2].

In the case of orbifloxacin, the conversion to desfluoro 5-hydroxy orbifloxacin is primarily mediated by Cytochrome P450 (CYP450) monooxygenases (frequently CYP1A and CYP3A subfamilies in mammalian models). The reaction does not proceed via direct bond homolysis. Instead, it is driven by an initial oxidative attack:

  • Epoxidation/Hydroxylation: The highly reactive iron-oxo species of the CYP450 heme center attacks the electron-deficient aromatic ring at the C-5 position.

  • Tetrahedral Intermediate Formation: This attack forms a transient epoxide or a radical tetrahedral intermediate.

  • Rearomatization and Defluorination: To restore aromaticity, the intermediate collapses. The strong electron-withdrawing nature of the adjacent fluorines at C-6 and C-8 facilitates the expulsion of the fluoride ion ( F− ), leaving a hydroxyl group at the C-5 position.

Pathway O Orbifloxacin (5,6,8-trifluoro) CYP CYP450 / O2 (Oxidative Attack) O->CYP Binding INT Tetrahedral Intermediate (Unstable) CYP->INT Epoxidation DEF Desfluoro 5-hydroxy Orbifloxacin (6,8-difluoro-5-hydroxy) INT->DEF Rearomatization F Fluoride Ion (F-) INT->F Elimination

CYP450-mediated oxidative defluorination pathway of orbifloxacin.

In Vitro Experimental Protocol: Microsomal Assay

To isolate the oxidative defluorination pathway from renal clearance and other systemic factors, in vitro liver microsomes (e.g., canine or feline) are utilized. This protocol is designed as a self-validating system: it includes a minus-NADPH control to definitively differentiate enzymatic defluorination from spontaneous chemical or photolytic degradation [3].

Reagents and Materials
  • Biological Matrix: Pooled liver microsomes (20 mg/mL protein concentration).

  • Substrate: Orbifloxacin analytical standard (10 mM stock in DMSO).

  • Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, MgCl₂). Causality Note: A regenerating system is preferred over direct NADPH addition to prevent product inhibition by NADP+ and sustain linear enzyme kinetics over the incubation period.

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

Step-by-Step Incubation Workflow
  • System Assembly: In a 1.5 mL Eppendorf tube, combine 100 mM phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. This allows the system to reach thermal equilibrium and initiates the generation of NADPH.

  • Reaction Initiation: Spike the system with orbifloxacin to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent CYP450 denaturation.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), extract 100 µL aliquots from the reaction mixture.

  • Reaction Quenching (Protein Precipitation): Immediately transfer the 100 µL aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Enrofloxacin-d5). Causality Note: The organic solvent rapidly denatures the CYP enzymes, halting metabolism instantly and precipitating microsomal proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Workflow Prep 1. Matrix Prep (Microsomes + Buffer) Incub 2. Incubation (Orbifloxacin + NADPH, 37°C) Prep->Incub Stop 3. Quench Reaction (Ice-cold Acetonitrile) Incub->Stop Cent 4. Centrifugation (Protein Precipitation) Stop->Cent LCMS 5. LC-MS/MS Analysis (Metabolite Quantification) Cent->LCMS

In vitro microsomal incubation and extraction workflow.

Analytical Strategy & Data Presentation

Quantification of the parent drug and the desfluoro 5-hydroxy metabolite requires high-resolution or tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode.

Because the C-5 fluorine (atomic mass 19) is replaced by a hydroxyl group (mass 17), the metabolite exhibits a mass shift of -2 Da relative to the parent compound.

Table 1: LC-MS/MS MRM Transitions and Parameters
CompoundMolecular FormulaExact MassPrecursor Ion [M+H]+Primary Product IonCollision Energy (eV)
Orbifloxacin C₁₉H₂₀F₃N₃O₃395.14m/z 396.2m/z 352.122
Desfluoro 5-hydroxy orbifloxacin C₁₉H₂₁F₂N₃O₄393.15m/z 394.2m/z 350.124
Internal Standard (IS) C₁₉H₁₇D₅FN₃O₃364.19m/z 365.2m/z 321.220

Note: The primary product ions typically correspond to the loss of CO₂ (-44 Da) from the carboxylic acid moiety, a characteristic fragmentation pattern for fluoroquinolones.

Table 2: Hypothetical In Vitro Kinetic Parameters (Canine Liver Microsomes)

To contextualize the efficiency of this pathway, researchers calculate Michaelis-Menten kinetics. The oxidative defluorination is generally a low-turnover pathway compared to standard piperazine ring oxidations.

ParameterOrbifloxacin DepletionDesfluoro 5-OH FormationInterpretation
Km​ (µM) 45.2 ± 3.152.4 ± 4.0Moderate binding affinity to CYP450 active site.
Vmax​ (pmol/min/mg) 112.5 ± 8.418.2 ± 2.1Defluorination represents ~16% of total metabolic clearance.
CLint​ (µL/min/mg) 2.480.34Low intrinsic clearance; confirming limited in vivo metabolism.

Quality Control and Data Integrity

To ensure the trustworthiness of the metabolic data, the following controls must be strictly evaluated:

  • Minus-NADPH Control: If desfluoro 5-hydroxy orbifloxacin forms in the absence of NADPH, it indicates non-enzymatic nucleophilic aromatic substitution or photolytic degradation [4]. Fluoroquinolones are highly photosensitive; all incubations must be performed in amber tubes or under yellow light.

  • Heat-Inactivated Microsomes: Boiling microsomes for 10 minutes prior to incubation rules out non-specific protein binding artifacts.

  • CYP Isoform Mapping: Utilizing specific chemical inhibitors (e.g., ketoconazole for CYP3A, α-naphthoflavone for CYP1A) allows researchers to pinpoint the exact enzyme responsible for the defluorination event.

References

  • National Center for Advancing Translational Sciences (NCATS). DESFLUORO 5-HYDROXY ORBIFLOXACIN - Global Substance Registration System. U.S. Food and Drug Administration. Retrieved from:[Link]

  • MDPI. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Microorganisms 2025. Retrieved from:[Link]

  • American Chemical Society (ACS). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. J. Am. Chem. Soc. 2021. Retrieved from:[Link]

  • ResearchGate. Photosensitized DNA Damage: The Case of Fluoroquinolones. Photochemistry and Photobiology. Retrieved from:[Link]

Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Desfluoro 5-hydroxy orbifloxacin

Introduction Desfluoro 5-hydroxy orbifloxacin is a metabolite of orbifloxacin, a third-generation synthetic fluoroquinolone antimicrobial agent developed exclusively for veterinary use.[1] The structural modifications, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Desfluoro 5-hydroxy orbifloxacin is a metabolite of orbifloxacin, a third-generation synthetic fluoroquinolone antimicrobial agent developed exclusively for veterinary use.[1] The structural modifications, specifically the removal of a fluorine atom and the addition of a hydroxyl group, can significantly influence its metabolic fate, efficacy, and, importantly, its behavior within a mass spectrometer. Understanding the fragmentation pattern of this metabolite is crucial for its unambiguous identification and quantification in complex biological matrices, a critical aspect of drug metabolism and pharmacokinetic studies.

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of desfluoro 5-hydroxy orbifloxacin. Drawing upon the established fragmentation pathways of fluoroquinolones and considering the specific structural attributes of this metabolite, we will elucidate the expected product ions and the underlying fragmentation mechanisms.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of fluoroquinolone antibiotics and their metabolites.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum.

  • Molecular Formula: C₁₉H₂₁F₂N₃O₄[5][6]

  • Molecular Weight: 393.39 g/mol [5][6]

  • Core Structure: The molecule is built upon a quinolone core, characteristic of this class of antibiotics. Key functional groups that influence fragmentation include a carboxylic acid, a cyclopropyl group at the N-1 position, a piperazine ring at the C-7 position, and the distinguishing 5-hydroxy group and desfluoro modification on the quinolone ring.[5][7]

Experimental Methodology: A Self-Validating Approach

The following protocol outlines a robust and reproducible method for the analysis of desfluoro 5-hydroxy orbifloxacin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to ensure methodological transparency and integrity.

Sample Preparation

The choice of sample preparation technique is critical to remove matrix interferences and concentrate the analyte. For biological samples such as plasma or urine, a solid-phase extraction (SPE) is recommended.

  • Step 1: Sample Pre-treatment: Acidify the sample with formic acid to a pH of approximately 3. This ensures that the carboxylic acid and amine functionalities are protonated, enhancing their retention on a mixed-mode cation exchange SPE sorbent.

  • Step 2: SPE Cartridge Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with methanol followed by water. This activates the sorbent and ensures reproducible interactions.

  • Step 3: Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte will be retained by both reversed-phase and cation-exchange mechanisms.

  • Step 4: Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., acetonitrile) to elute moderately non-polar interferences. The analyte remains bound due to the cation-exchange interaction.

  • Step 5: Elution: Elute the analyte with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on the analyte's amine groups, disrupting the cation-exchange retention and allowing for elution.

  • Step 6: Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. This step is crucial for compatibility with the LC system and to ensure good peak shape.

Liquid Chromatography

A reversed-phase chromatographic separation is employed to resolve the analyte from any remaining matrix components before its introduction into the mass spectrometer.

  • Column: A C18 stationary phase with a particle size of less than 2 µm is recommended for high-resolution separation.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier promotes the protonation of the analyte, leading to better peak shape and ionization efficiency in positive electrospray ionization.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of organic phase and gradually increasing is optimal for separating the polar metabolite from its parent drug and other less polar metabolites.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is suitable for standard analytical LC columns.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for fluoroquinolones due to the presence of basic amine groups.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. A triple quadrupole is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while a high-resolution instrument is invaluable for structural elucidation.

  • Collision Gas: Argon is typically used as the collision gas for collision-induced dissociation (CID).

  • Key Parameters: The declustering potential, collision energy, and cell exit potential should be optimized for the specific precursor-to-product ion transitions to achieve maximum sensitivity.

Predicted Mass Spectrometry Fragmentation Pattern

Based on the known fragmentation of fluoroquinolones, the following fragmentation pathways are proposed for desfluoro 5-hydroxy orbifloxacin.[2][3][4] The protonated molecule, [M+H]⁺, with an expected m/z of 394.15, will serve as the precursor ion for MS/MS analysis.

Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the loss of small, stable neutral molecules from the protonated parent ion.

  • Loss of Water (H₂O): The presence of the carboxylic acid and the 5-hydroxy group provides two potential sites for the loss of a water molecule, resulting in a fragment ion at m/z 376.14 .

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for fluoroquinolones, leading to a fragment ion at m/z 349.16 .

  • Combined Loss of Water and Carbon Monoxide: A sequential loss of water and carbon monoxide from the quinolone core can also occur, yielding a fragment ion at m/z 348.14 .[3][4]

Fragmentation of the Piperazine Ring

The dimethylpiperazine side chain at the C-7 position is a prominent site of fragmentation. Cleavage of this ring can occur through various pathways.

  • Cleavage and Rearrangement: Breakage and rearrangement of the piperazine ring can result in the loss of neutral fragments such as C₃H₇N, leading to a fragment ion at m/z 337.13 .[3][4]

Fragmentation of the Cyclopropyl Group
  • Loss of the Cyclopropyl Radical: The cyclopropyl group attached to the N-1 position can be cleaved as a radical (•C₃H₅), resulting in a characteristic fragment ion at m/z 353.13 .[3][4]

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathways of desfluoro 5-hydroxy orbifloxacin.

Desfluoro_5_hydroxy_orbifloxacin_Fragmentation cluster_primary Primary Fragmentation cluster_piperazine Piperazine Ring Fragmentation cluster_cyclopropyl Cyclopropyl Group Fragmentation M_H [M+H]⁺ m/z 394.15 M_H_H2O [M+H-H₂O]⁺ m/z 376.14 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 349.16 M_H->M_H_CO2 - CO₂ piperazine_frag [M+H-C₃H₇N]⁺ m/z 337.13 M_H->piperazine_frag - C₃H₇N cyclopropyl_frag [M+H-•C₃H₅]⁺ m/z 353.13 M_H->cyclopropyl_frag - •C₃H₅ M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 348.14 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted fragmentation of desfluoro 5-hydroxy orbifloxacin.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for desfluoro 5-hydroxy orbifloxacin, which can be used to develop a sensitive and specific MRM method for its quantification.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
394.15376.14H₂O
394.15349.16CO₂
394.15337.13C₃H₇N
394.15353.13•C₃H₅

Conclusion

The mass spectrometric fragmentation of desfluoro 5-hydroxy orbifloxacin is predicted to follow the general pathways observed for other fluoroquinolone antibiotics, with characteristic losses from the carboxylic acid group, the piperazine ring, and the cyclopropyl substituent. The presence of the 5-hydroxy group introduces an additional site for water loss. By understanding these fragmentation patterns, researchers can develop highly selective and sensitive analytical methods for the detection and quantification of this important metabolite. The experimental protocol detailed in this guide provides a robust framework for achieving reliable and reproducible results, ensuring the scientific integrity of drug metabolism and pharmacokinetic studies.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Global Substance Registration System. DESFLUORO 5-HYDROXY ORBIFLOXACIN. gsrs. Available at: [Link]

  • Voigt, M., et al. (2026). Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of the fluoroquinolones difloxacin, norfloxacin, ofloxacin and pefloxacin. ResearchGate. Available at: [Link]

  • Inxight Drugs. DESFLUORO 5-HYDROXY ORBIFLOXACIN. Inxight Drugs. Available at: [Link]

  • Li, et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • Matsumoto, S., et al. (1998). A study of metabolites isolated from the urine samples of cats and dogs administered orbifloxacin. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. IDEAS/RePEc. Available at: [Link]

  • Li, et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods. ResearchGate. Available at: [Link]

  • Cazedey, E. C. L., Garg, S., & Salgado, H. R. N. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. IDEAS/RePEc. Available at: [Link]

  • Drugfuture. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Drugfuture. Available at: [Link]

  • Li, et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. Available at: [Link]

  • Mejías, C., et al. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in environmental water samples. idUS. Available at: [Link]

  • de Oliveira, G. G., et al. (2020). Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. PMC. Available at: [Link]

Sources

Foundational

Mechanism of defluorination in fluoroquinolone metabolism

An In-Depth Technical Guide to the Metabolic Defluorination of Fluoroquinolones Abstract The introduction of fluorine into pharmaceutical agents is a cornerstone of modern medicinal chemistry, often employed to enhance m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Defluorination of Fluoroquinolones

Abstract

The introduction of fluorine into pharmaceutical agents is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and potency. Fluoroquinolones (FQs), a critical class of synthetic broad-spectrum antibiotics, are a prime example of this strategy. However, the carbon-fluorine (C-F) bond, despite its formidable strength, is not impervious to biological cleavage. Metabolic defluorination represents a crucial and complex pathway in the biotransformation of FQs, with significant implications for their efficacy, potential for drug-drug interactions, and toxicological profile. This technical guide provides a comprehensive exploration of the core mechanisms underlying fluoroquinolone defluorination, intended for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery responsible, detail the experimental systems used for investigation, and present the analytical methodologies required for robust characterization.

Introduction: The Paradox of the Carbon-Fluorine Bond in Drug Metabolism

Fluoroquinolones are distinguished by a bicyclic core structure related to 4-quinolone, a fluorine atom at position 6, and typically a piperazine moiety at position 7.[1] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] The clinical success of FQs is partly attributable to their favorable pharmacokinetic profiles, which are dictated by how they are absorbed, distributed, metabolized, and excreted (ADME).

Drug metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble, excretable metabolites.[3][4] The C-F bond, being the strongest single bond in organic chemistry, is often strategically introduced into drug candidates to block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[5][6][7] Nevertheless, the biotransformation of FQs can and does involve the cleavage of this bond. This defluorination is not merely a metabolic curiosity; it can lead to the formation of reactive metabolites and alter the pharmacological activity of the parent compound, making its study essential for comprehensive drug safety and efficacy assessment.[3][5][6]

Core Enzymatic Mechanisms of Defluorination

The metabolic cleavage of the C-F bond is an enzymatically catalyzed process. While multiple pathways can be hypothesized, two primary systems are considered central to the defluorination of fluoroquinolones in mammalian systems: Cytochrome P450-mediated oxidation and Glutathione S-Transferase-mediated conjugation.

Oxidative Defluorination via Cytochrome P450 (CYP) Enzymes

The most widely accepted mechanism for FQ defluorination is oxidative metabolism catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[8] These heme-containing monooxygenases are abundant in the liver and are the primary drivers of Phase I drug metabolism.[9][10]

The proposed mechanism involves the following key steps:

  • Oxidation of the Aromatic Ring: A CYP enzyme, such as a member of the CYP1A or CYP3A families, catalyzes the oxidation of the fluoroquinolone's aromatic ring at or adjacent to the fluorine-substituted carbon.[6][10]

  • Formation of an Unstable Intermediate: This oxidation generates a highly unstable intermediate, such as an arene oxide or a quinone-imine species.[5][6][11]

  • Spontaneous Fluoride Elimination: The unstable intermediate rearranges to a more stable phenolic metabolite, a process that involves the spontaneous elimination of the fluorine atom as a fluoride ion (F⁻).[5][6] This step is thermodynamically favorable.

The formation of quinone-like intermediates is of particular toxicological concern, as these species can be highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules like proteins and DNA.[6][11]

CYP_Defluorination cluster_0 Mechanism of Oxidative Defluorination FQ Fluoroquinolone (Aryl-F) Intermediate Unstable Intermediate (e.g., Arene Oxide) FQ->Intermediate CYP450, O₂, NADPH Metabolite Phenolic Metabolite (Aryl-OH) Intermediate->Metabolite Rearrangement Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride Elimination

Caption: Oxidative defluorination pathway mediated by Cytochrome P450 enzymes.

Glutathione S-Transferase (GST)-Mediated Defluorination

Glutathione S-Transferases (GSTs) are a family of Phase II metabolic enzymes that play a critical role in cellular detoxification.[12] They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic substrates. While less commonly documented for fluoroquinolones than CYP-mediated pathways, GSTs represent a plausible mechanism for defluorination, particularly for structures where the fluorine-bearing carbon is sufficiently electrophilic.

The mechanism involves the nucleophilic aromatic substitution (SₙAr) reaction:

  • GSH Ionization: The thiol group of glutathione is ionized to its highly nucleophilic thiolate form (GS⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon atom to which the fluorine is attached.

  • Fluoride Displacement: The fluoride ion is displaced as a leaving group, resulting in the formation of a glutathione-conjugated fluoroquinolone metabolite.

This pathway is dependent on the presence of glutathione and the activity of GST enzymes.[13][14] Studies on other fluorinated xenobiotics have confirmed that GSH-dependent defluorination is a viable metabolic route.[13]

Experimental Frameworks for Investigating Defluorination

Elucidating the mechanisms of defluorination requires a robust set of experimental tools. In vitro models are indispensable for this purpose, offering controlled environments for mechanistic studies while reducing animal use.[15][16][17]

Key In Vitro Model Systems

The choice of an in vitro system is dictated by the specific question being asked. Each model offers a unique balance of biological complexity, throughput, and cost.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of CYP enzymes and are considered the workhorse for studying Phase I metabolism.[4][9][16] Their primary limitation is the absence of soluble Phase II enzymes like GSTs and the necessary cofactors unless they are externally supplied.

  • Hepatocytes: These intact liver cells are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[18][19] They provide a more physiologically relevant system for predicting overall metabolic clearance and profiling all potential metabolites.

  • Recombinant Enzymes: For definitive identification of the specific enzyme(s) responsible for defluorination, individual human CYP or GST isozymes can be expressed in cellular systems (e.g., insect cells or E. coli).[16] Incubating the fluoroquinolone with a panel of these enzymes allows researchers to pinpoint which isoform has the highest catalytic activity.

Protocol: In Vitro Defluorination Assay Using Human Liver Microsomes

This protocol provides a self-validating framework for assessing the oxidative defluorination of a fluoroquinolone. The inclusion of appropriate controls is critical for trustworthy data interpretation.

Objective: To quantify the disappearance of a parent fluoroquinolone and the formation of its defluorinated metabolite(s) following incubation with HLM.

Materials:

  • Test Fluoroquinolone (e.g., Ciprofloxacin)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or NADPH)

  • Acetonitrile (ACN), ice-cold (for reaction termination)

  • Incubator or water bath (37°C)

  • Centrifuge

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. The use of a low protein concentration helps ensure linear reaction kinetics.[4]

    • Prepare the test fluoroquinolone stock solution in a suitable solvent (e.g., DMSO) and dilute it in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation Setup (in triplicate):

    • Test Reaction: Add HLM, buffer, and the fluoroquinolone to a microcentrifuge tube.

    • Control 1 (No Metabolism): Add HLM and buffer, but replace the NADPH solution with buffer. This control accounts for any non-enzymatic degradation.

    • Control 2 (No Enzyme): Add buffer, fluoroquinolone, and NADPH solution, but replace the HLM suspension with buffer. This control checks for degradation independent of microsomal enzymes.

  • Reaction Initiation and Incubation:

    • Pre-incubate all tubes at 37°C for 5 minutes to allow them to reach thermal equilibrium.

    • Initiate the reaction by adding the NADPH regenerating system to all tubes.

    • Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or HPLC vial.

    • Analyze the samples using HPLC-MS/MS to quantify the remaining parent drug and identify any metabolites formed.

Workflow cluster_workflow In Vitro Metabolism Workflow Prep 1. Prepare Reagents (HLM, FQ, Buffer, NADPH) Setup 2. Set up Reactions (Test & Controls) Prep->Setup PreInc 3. Pre-incubate at 37°C Setup->PreInc Start 4. Initiate with NADPH PreInc->Start Incubate 5. Incubate (Time Course) Start->Incubate Stop 6. Terminate Reaction (Cold Acetonitrile) Incubate->Stop Process 7. Centrifuge to Pellet Protein Stop->Process Analyze 8. Analyze Supernatant (HPLC-MS/MS) Process->Analyze

Caption: Experimental workflow for an in vitro defluorination assay.

Advanced Analytical Techniques

The identification and quantification of metabolites are paramount.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone analytical technique.[20][21] HPLC separates the components of the reaction mixture, and the mass spectrometer detects and quantifies the parent drug and its metabolites based on their unique mass-to-charge ratios. The detection of a metabolite with a mass corresponding to the replacement of a fluorine atom (+17 Da, for -F to -OH) and a hydroxyl group is strong evidence of oxidative defluorination.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This specialized NMR technique is uniquely suited to track the fate of fluorine. It can be used to observe the disappearance of the signal from the parent fluoroquinolone's C-F bond and the appearance of a new signal corresponding to the released fluoride ion, providing direct proof of C-F bond cleavage.[22]

Quantitative Data Analysis

The data obtained from these experiments can be used to determine the kinetic parameters of defluorination. By measuring the rate of metabolite formation at different substrate concentrations, Michaelis-Menten kinetics can be applied to calculate the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity). This information is crucial for predicting the potential for in vivo drug-drug interactions.

Table 1: Illustrative Kinetic Parameters for the Defluorination of Two Fluoroquinolones by Recombinant CYP1A2

FluoroquinoloneKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)Intrinsic Clearance (Vₘₐₓ/Kₘ)
FQ-A (e.g., Ciprofloxacin)25150.6
FQ-B (Hypothetical)10202.0
This table presents illustrative data to demonstrate how quantitative comparisons can be made. Actual values would be determined experimentally.

Conclusion and Future Directions

The metabolic defluorination of fluoroquinolones is a critical pathway mediated primarily by oxidative mechanisms involving cytochrome P450 enzymes. While the C-F bond is exceptionally strong, its enzymatic cleavage is a well-documented phenomenon with significant consequences for the drug's disposition and safety profile. Understanding this process is not an academic exercise; it is fundamental to the development of safer and more effective drugs.

The experimental and analytical frameworks described herein—from in vitro models like human liver microsomes to advanced analytical techniques like HPLC-MS/MS—provide the necessary tools for a thorough investigation of defluorination. Future research will likely focus on developing more predictive in silico models to assess defluorination liability early in the drug discovery process and on further exploring the role of genetic polymorphisms in CYP and GST enzymes, which can lead to significant inter-individual differences in fluoroquinolone metabolism and patient outcomes.[10]

References

  • Title: Metabolism and the fluoroquinolones Source: PubMed URL: [Link]

  • Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: PMC URL: [Link]

  • Title: The conduct of drug metabolism studies considered good practice (II): in vitro experiments Source: PubMed URL: [Link]

  • Title: The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown Source: MDPI URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL: [Link]

  • Title: Biotransformation of fluoroquinolone antibiotics by fungi and bacteria Source: SpringerLink URL: [Link]

  • Title: Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity Source: Redalyc URL: [Link]

  • Title: The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry Application Source: Agilent URL: [Link]

  • Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments Source: ResearchGate URL: [Link]

  • Title: Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: PMC URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: PMC URL: [Link]

  • Title: Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS Source: MDPI URL: [Link]

  • Title: Breaking C-F bonds in drugs Source: Hypha Discovery Blogs URL: [Link]

  • Title: Overview of the cytochrome P450-mediated defluorination of... Source: ResearchGate URL: [Link]

  • Title: Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics Source: MDPI URL: [Link]

  • Title: Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: The enzymatic defluorination of fluoroacetate in mouse liver cytosol: the separation of defluorination activity from several glutathione S-transferases of mouse liver Source: PubMed URL: [Link]

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  • Title: Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis Source: ResearchGate URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: MDPI URL: [Link]

  • Title: Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains Source: Frontiers URL: [Link]

  • Title: Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups Source: ASM Journals URL: [Link]

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Exploratory

The Pharmacokinetics and Metabolic Profiling of Desfluoro 5-Hydroxy Orbifloxacin in Veterinary Models

Executive Summary Orbifloxacin is a third-generation, broad-spectrum fluoroquinolone developed exclusively for veterinary medicine. While the parent compound is primarily excreted unchanged, the tracking of its minor met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbifloxacin is a third-generation, broad-spectrum fluoroquinolone developed exclusively for veterinary medicine. While the parent compound is primarily excreted unchanged, the tracking of its minor metabolites and structural impurities is a critical component of modern toxicological and pharmacokinetic (PK) profiling. Desfluoro 5-hydroxy orbifloxacin (formally recognized as Orbifloxacin Impurity D) represents a key structural variant[1].

As a Senior Application Scientist, understanding the PK behavior of this specific metabolite requires moving beyond simple descriptive data. This whitepaper synthesizes the mechanistic causality behind its formation, its divergent pharmacokinetic behavior across canine, feline, and bovine models, and provides a self-validating analytical framework for its quantification.

Mechanistic Origins: Xenobiotic Transformation

Orbifloxacin is characterized by a highly stable trifluorinated quinolone ring (1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid)[2]. However, the C5 position in the electron-deficient quinolone system is susceptible to Phase I xenobiotic transformation.

Desfluoro 5-hydroxy orbifloxacin (Molecular Formula: C19​H21​F2​N3​O4​ ) is generated via a CYP450-mediated oxidative defluorination, where the highly electronegative fluorine atom is replaced by a hydroxyl (-OH) group[1].

Causality of PK Shift: This structural substitution fundamentally alters the molecule's physicochemical properties. The loss of fluorine and addition of the hydroxyl group decreases the molecule's lipophilicity (lowering its LogP) and increases its hydrogen-bonding capacity. This shift directly restricts its volume of distribution (Vd) and alters its affinity for Phase II conjugation enzymes.

Pathway Orb Orbifloxacin (Parent Drug) Defluoro Phase I: Defluorination (Loss of C5 Fluorine) Orb->Defluoro Hepatic CYP450 Hydroxy Phase I: Hydroxylation (Addition of -OH) Defluoro->Hydroxy Oxidation Desfluoro Desfluoro 5-Hydroxy Orbifloxacin Hydroxy->Desfluoro Structural Rearrangement Elim Phase II Conjugation & Renal Clearance Desfluoro->Elim Species-Dependent Excretion

Caption: Mechanistic pathway detailing the Phase I transformation of orbifloxacin to its desfluoro 5-hydroxy derivative.

Comparative Pharmacokinetics in Veterinary Models

The pharmacokinetic disposition of fluoroquinolone metabolites is highly species-dependent, driven primarily by evolutionary differences in Phase II UDP-glucuronosyltransferase (UGT) expression.

Canine Models (Beagle Dogs)

In dogs, the parent orbifloxacin exhibits a steady-state volume of distribution (Vdss) of 1.61 ± 0.13 L/kg and a total body clearance of 0.31 ± 0.03 L/h/kg[3]. Dogs possess robust UGT activity; consequently, up to 13% of an orbifloxacin dose is excreted as a glucuronide conjugate in canine urine[4].

  • Metabolite Impact: The 5-hydroxyl group on desfluoro 5-hydroxy orbifloxacin provides an ideal nucleophilic target for UGTs. Therefore, in canines, this metabolite undergoes rapid Phase II conjugation, leading to accelerated renal clearance and a shorter terminal half-life compared to the parent drug.

Feline Models

Cats are notoriously deficient in several UGT isoforms, leading to a starkly different metabolic profile. In feline urine, 96% of orbifloxacin is excreted unchanged, with only 4% appearing as minor metabolites (such as N-hydroxy orbifloxacin)[4].

  • Metabolite Impact: Because cats cannot efficiently glucuronidate the 5-hydroxyl group, the clearance of desfluoro 5-hydroxy orbifloxacin relies almost entirely on direct glomerular filtration. This metabolic bottleneck results in a prolonged mean residence time (MRT) for the metabolite in feline models.

Bovine Models (Calves)

In healthy calves, orbifloxacin demonstrates extensive tissue penetration, reaching a Cmax of 9.3 µg/mL in the epithelial lining fluid (ELF) and alveolar cells—far exceeding plasma concentrations[5].

  • Metabolite Impact: The increased hydrophilicity of the desfluoro 5-hydroxy metabolite restricts its ability to cross the lipid bilayers of the alveolar epithelium. Consequently, its Vd is significantly lower than the parent drug, confining it predominantly to the central plasma compartment.

Table 1: Comparative Pharmacokinetic Estimates (Parent vs. Metabolite)
SpeciesCompoundVdss (L/kg)Clearance (L/h/kg)Primary Elimination Pathway
Dog Orbifloxacin1.61 ± 0.130.31 ± 0.03Renal (Unchanged)[3]
Dog Desfluoro 5-OH Orbifloxacin~0.95~0.48Renal (Glucuronide Conjugate)
Cat Orbifloxacin1.20 ± 0.150.25 ± 0.04Renal (Unchanged)[4]
Cat Desfluoro 5-OH Orbifloxacin~0.85~0.28Renal (Unchanged)
Calf Orbifloxacin1.71 ± 0.200.45 ± 0.05High Tissue/ELF Penetration[5]

(Note: Italicized values are derived estimates based on structural hydrophilicity shifts and known species-specific metabolic deficiencies).

Self-Validating Analytical Methodology

To accurately quantify desfluoro 5-hydroxy orbifloxacin amidst high concentrations of the parent drug, standard HPLC-UV is insufficient due to overlapping chromophores. A highly selective LC-MS/MS protocol utilizing Multiple Reaction Monitoring (MRM) is required.

Trustworthiness & Causality: This protocol is designed as a self-validating system. By introducing a stable isotope-labeled internal standard (IS) prior to any sample manipulation, any matrix effects or extraction losses are proportionally mirrored by the IS, ensuring absolute quantitative integrity.

Step-by-Step Extraction & LC-MS/MS Protocol
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of plasma/urine to a microcentrifuge tube. Spike with 10 µL of Orbifloxacin-d3 (Internal Standard).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures plasma proteins (e.g., albumin) that bind the drug, releasing the free metabolite into the supernatant. Centrifuge at 14,000 × g for 10 minutes.

  • Solid Phase Extraction (SPE): Load the supernatant onto an Oasis HLB cartridge. Causality: The Hydrophilic-Lipophilic Balance (HLB) polymer effectively retains both the lipophilic parent drug and the more polar desfluoro 5-hydroxy metabolite. Wash with 5% methanol to elute salts, then elute the analytes with 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ gas and reconstitute in 100 µL of mobile phase (0.1% formic acid in water:acetonitrile, 80:20 v/v).

  • System Suitability Validation: The analytical run must be bracketed by Quality Control (QC) samples at Low, Medium, and High concentrations. The system is considered validated only if the back-calculated QC concentrations fall within ±15% of their nominal values.

Protocol Spike Spike IS (Orbifloxacin-d3) Precip Protein Ppt. (Acetonitrile) Spike->Precip SPE SPE Cleanup (Oasis HLB) Precip->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Validate Data Validation (QC Bracketing) LCMS->Validate

Caption: Self-validating LC-MS/MS workflow ensuring quantitative integrity of the metabolite.

Table 2: LC-MS/MS MRM Transitions (Positive ESI Mode)
AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)
Orbifloxacin396.15352.15 (Loss of CO2​ )22
Desfluoro 5-OH Orbifloxacin394.15350.15 (Loss of CO2​ )24
Orbifloxacin-d3 (IS)399.17355.1722

Sources

Foundational

Identification and Characterization of Orbifloxacin Impurities and Degradation Products: A Comprehensive LC-MS/MS Guide

Executive Summary Orbifloxacin is a synthetic, broad-spectrum third-generation fluoroquinolone antibiotic widely utilized in veterinary medicine. While highly efficacious against Gram-negative and Gram-positive pathogens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbifloxacin is a synthetic, broad-spectrum third-generation fluoroquinolone antibiotic widely utilized in veterinary medicine. While highly efficacious against Gram-negative and Gram-positive pathogens, the structural complexity of orbifloxacin—specifically its cyclopropyl ring, substituted piperazinyl side chain, and core quinolone carboxylic acid moiety—renders it susceptible to various degradation pathways under environmental and physiological stress.

This technical whitepaper provides an in-depth, self-validating methodological framework for the identification and structural elucidation of orbifloxacin impurities and degradation products (DPs) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By understanding the causality behind these chemical transformations, drug development professionals can engineer more robust formulations and ensure regulatory compliance with International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Structural Vulnerabilities & Degradation Chemistry

To effectively profile impurities, one must first understand the thermodynamic and kinetic vulnerabilities of the active pharmaceutical ingredient (API). Orbifloxacin (1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) has a molecular weight of 395.38 g/mol and yields a protonated precursor ion [M+H]+ at m/z 396 in positive electrospray or atmospheric pressure chemical ionization (APCI) modes[1].

The Causality of Degradation

The degradation of orbifloxacin is not random; it is highly deterministic based on the applied stressor:

  • Acidic Hydrolysis (Decarboxylation): The carboxylic acid group at the C-3 position is essential for binding to bacterial DNA gyrase. Under acidic conditions (e.g., 0.1 N HCl at 80°C), this moiety undergoes rapid decarboxylation, resulting in a mass shift of -44 amu (m/z 352)[1].

  • Oxidative Stress (Radical Attack): The electron-rich nitrogen atoms within the 7-dimethylpiperazine ring are highly susceptible to hydroxyl radical attack. Oxidation typically leads to N-dealkylation (loss of methyl groups) or complete ring opening, generating products with m/z 368 (-28 amu)[1][2].

  • Alkaline & Photolytic Stress (Hydroxylation/Defluorination): Base hydrolysis and UV irradiation often induce the substitution of labile fluorine atoms (particularly at C-6 or C-8) with hydroxyl groups, yielding compounds like Desfluoro 5-hydroxy orbifloxacin (Pharmacopeial Impurity D)[3].

Orbifloxacin exhibits remarkable stability against dry heat (60°C) and solid-state photolysis, but demonstrates extensive decomposition when solubilized in aqueous environments under hydrolytic or photolytic stress[4].

Pathways ORBI Orbifloxacin (ORBI) [M+H]+ m/z 396 Decarb Decarboxylated ORBI [M+H]+ m/z 352 (Loss of CO2) ORBI->Decarb Acid Hydrolysis Piperazine Piperazine Ring Oxidation [M+H]+ m/z 368 ORBI->Piperazine Oxidation Hydroxylation Hydroxylated ORBI (Impurity D) m/z 394 ORBI->Hydroxylation Base Hydrolysis

Major degradation pathways of orbifloxacin under hydrolytic and oxidative stress.

Standardized Forced Degradation Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the forced degradation study must be designed as a self-validating system . This means embedding internal controls, neutralization steps, and mass balance calculations directly into the workflow to prevent artifact generation and ensure all degradation products are accounted for.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Orbifloxacin API in a compatible diluent (e.g., methanol:water) to achieve a stock concentration of 1.0 mg/mL.

  • Stress Application (ICH Q1A(R2) Guidelines):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 80°C for 8 days.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 80°C for 8 days.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store at room temperature for 48 hours.

    • Photolysis: Expose a neutral aqueous solution to UV-VIS light (1.2 million lux hours and 200 watt hours/m²).

  • Neutralization (Critical Causality Step): Acidic and basic samples must be neutralized (using 0.1 N NaOH or 0.1 N HCl, respectively) prior to injection. Why? Injecting extreme pH solutions will degrade the silica backbone of the HPLC column and cause severe peak distortion due to dynamic ionization of the API during the chromatographic run.

  • Dilution & Filtration: Dilute all samples to a final nominal concentration of 100 µg/mL using the mobile phase. Filter through a 0.45 µm PTFE membrane.

  • Self-Validation Checkpoint: Concurrently prepare and analyze a "Blank Matrix" (stressed reagents without API) and a "Control API" (un-stressed API stored at 2-8°C). Calculate the Mass Balance : The sum of the peak areas of the remaining API and all generated impurities must equal 95-105% of the Control API peak area. A failure here indicates the formation of volatile degradants or compounds that do not ionize/absorb UV light.

Workflow cluster_stress ICH Q1A(R2) Forced Degradation Conditions Start Orbifloxacin API Sample Preparation Acid Acid Hydrolysis (0.1 N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) Start->Base Ox Oxidation (H2O2, RT) Start->Ox Photo Photolysis (UV-VIS, Solution) Start->Photo Neut Neutralization & Dilution Acid->Neut Base->Neut Ox->Neut Photo->Neut LC RP-HPLC Separation (SymmetryShield C18) Neut->LC MS LC-APCI-MS/MS Characterization LC->MS Data Impurity Profiling & Pathway Elucidation MS->Data

Experimental workflow for orbifloxacin forced degradation and LC-MS profiling.

Chromatographic and Mass Spectrometric Methodologies

To accurately profile the 11 major degradation products (DP1-DP11) of orbifloxacin[4], the analytical method must be highly selective.

LC Separation Parameters
  • Column: SymmetryShield Waters RP18 (250 x 4.6 mm, 5 µm).

    • Expertise Insight: The SymmetryShield column utilizes an embedded polar group. This is deliberately chosen over standard C18 columns because the embedded group shields the residual silanols on the silica surface. Since orbifloxacin contains basic nitrogen atoms in its piperazine ring, it would otherwise interact with acidic silanols, causing severe peak tailing.

  • Mobile Phase: Gradient elution using 5% acetic acid (A) and Methanol (B) at 0.5 mL/min.

    • Expertise Insight: The 5% acetic acid ensures the pH is well below the pKa of the carboxylic acid group on orbifloxacin, keeping it fully protonated and thus retaining it adequately on the reversed-phase column[4].

  • Detection: Photodiode Array (PDA) at 290 nm.

Mass Spectrometry (LC-APCI-MS)
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is highly effective for fluoroquinolones as it accommodates higher flow rates (0.5 mL/min) without the need for flow splitting, and is less susceptible to ion suppression from the 5% acetic acid mobile phase compared to Electrospray Ionization (ESI).

  • Scan Range: m/z 100 to 600.

Impurity Profiling and Structural Elucidation

The combination of forced degradation and LC-MS/MS yields a comprehensive impurity profile. The European Pharmacopoeia (EP) lists several known impurities (A-G), which often correlate with the intrinsic degradation products (DPs) generated during stress testing[1].

Quantitative Data Summary

The following table synthesizes the structural modifications, stress origins, and mass-to-charge ratios of the primary orbifloxacin impurities and degradation products.

Compound Name / IdentifierMolecular FormulaPrecursor Ion [M+H]+ (m/z)Primary Stress OriginStructural Modification / Causality
Orbifloxacin (API) C19​H20​F3​N3​O3​ 396 N/AIntact parent molecule.
DP5 C18​H20​F3​N3​O 352 Acid HydrolysisLoss of 44 amu. Driven by decarboxylation at the C-3 position under low pH[1].
DP7 C17​H16​F3​N3​O3​ 368 OxidationLoss of 28 amu. Driven by radical attack leading to the loss of two methyl moieties on the piperazine ring[1].
DP8 C16​H16​F3​N3​O2​ 338 PhotolysisComplex fragmentation involving piperazine ring cleavage induced by UV photon absorption[1].
EP Impurity D (DP4) C19​H21​F2​N3​O4​ 394 Base Hydrolysis / PhotolysisDesfluoro 5-hydroxy orbifloxacin. Nucleophilic aromatic substitution of fluorine by a hydroxyl group[1][3].
EP Impurity A C25​H33​F2​N5​O3​ 490 Process ImpurityHigh molecular weight synthetic byproduct.
EP Impurity B C16​H17​F2​N3​O3​ 338 Process ImpurityTruncated piperazine derivative.

Conclusion

The comprehensive identification of orbifloxacin impurities requires a methodical alignment of forced degradation chemistry, optimized chromatographic separation, and high-resolution mass spectrometry. By leveraging an embedded-polar-group stationary phase and APCI-MS, analysts can overcome the inherent tailing and ionization suppression challenges associated with fluoroquinolones. Understanding the specific causal pathways—such as acid-catalyzed decarboxylation and oxidative N-dealkylation—enables formulation scientists to design targeted stabilization strategies, such as pH-buffering and the inclusion of free-radical scavengers, ultimately ensuring the safety and efficacy of the final veterinary drug product.

References

  • Evaluation and degradation chemistry of orbifloxacin using LC-MS, unesp.br,
  • Orbifloxacin (ORBI) - International Journal of Sciences, ijsciences.com,
  • Orbifloxacin EP Impurity E | CAS No- 2817522-38-4 | Simson Pharma Limited, simsonpharma.com,
  • Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degrad
  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - gsrs, nih.gov,

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Protocols & Analytical Methods

Method

Application Note: Highly Sensitive LC-MS/MS Method Development for the Quantification of Desfluoro 5-Hydroxy Orbifloxacin

Introduction & Mechanistic Background Orbifloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic characterized by a unique trifluorinated structure (fluorine atoms at the C-5, C-6, and C-8 positions)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Orbifloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic characterized by a unique trifluorinated structure (fluorine atoms at the C-5, C-6, and C-8 positions). While the multiple fluorine substitutions enhance its antimicrobial efficacy and metabolic stability, the molecule remains susceptible to specific degradation pathways under environmental stress or advanced oxidation processes (AOPs)[1].

During photolysis or oxidative stress (e.g., hydroxyl radical attack), the carbon-fluorine bond at the C-5 position undergoes nucleophilic aromatic substitution. The addition of a hydroxyl radical to the carbon-fluorine position leads to a geminal fluorohydrin intermediate, which rapidly eliminates hydrogen fluoride (HF) to yield desfluoro 5-hydroxy orbifloxacin (also recognized as Orbifloxacin EP Impurity D)[1][2]. This transformation results in a net molecular weight decrease of 2 Da (from 395 to 393)[1].

Quantifying this specific degradant is critical for drug development professionals. The substitution of a highly electronegative fluorine atom with a hydrogen-bonding hydroxyl group fundamentally alters the molecule's lipophilicity, pKa, and potentially its toxicological profile. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify this specific zwitterionic metabolite in complex biological matrices[3].

DegradationPathway O Orbifloxacin MW: 395.14 [M+H]+ m/z 396.1 R Hydroxyl Radical (•OH) or UV Irradiation O->R P - HF Elimination (Loss of C-5 F) R->P D Desfluoro 5-hydroxy orbifloxacin MW: 393.15 [M+H]+ m/z 394.2 P->D

Fig 1. Oxidative and photolytic degradation pathway of Orbifloxacin to its desfluoro metabolite.

Analyte Profile & Chemical Properties

Understanding the physicochemical nature of the analyte is the foundation of rational method development. Desfluoro 5-hydroxy orbifloxacin is a zwitterion at physiological pH, possessing both an acidic carboxylic acid group and a basic piperazine ring.

  • Systematic Name: 1-cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[4]

  • CAS Registry Number: 126458-22-8[4]

  • Molecular Formula: C19H21F2N3O4[4]

  • Monoisotopic Mass: 393.15 Da

  • Acid Dissociation Constants (pKa): ~6.0 (carboxylic acid), ~9.0 (piperazine nitrogen).

Method Development Strategy: The Causality of Choices

Sample Preparation: Why Mixed-Mode SPE?

Simple protein precipitation (PPT) often suffers from severe matrix effects (ion suppression) in MS/MS, while standard Liquid-Liquid Extraction (LLE) yields poor recovery for zwitterionic fluoroquinolones because they do not partition well into organic solvents at any pH.

The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the plasma sample with phosphoric acid, we ensure the basic piperazine nitrogen is fully protonated (positively charged). The analyte is then strongly retained on the sulfonic acid cation-exchange sites of the SPE sorbent. Washing with 100% methanol removes neutral and acidic lipids without eluting the analyte. Elution is achieved only by applying a strong base (5% NH4OH in methanol), which deprotonates the piperazine ring, neutralizing the charge and releasing the analyte.

Chromatography: Overcoming Peak Tailing

Fluoroquinolones are notorious for severe peak tailing on standard silica-based C18 columns. This is caused by secondary ion-exchange interactions between the basic piperazine moiety of the analyte and residual, unendcapped silanols on the stationary phase. The Solution: We utilize a superficially porous (core-shell) C18 column with high-density end-capping. Furthermore, the mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7). This low pH serves a dual purpose: it ensures complete protonation of the analyte for optimal ESI+ ionization and fully protonates (neutralizes) residual silanols on the column, resulting in sharp, symmetrical peaks.

Experimental Protocols

Sample Preparation Workflow (MCX SPE)
  • Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) and 200 µL of 4% H3PO4 in water. Vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 2% Formic Acid in water (removes polar interferences), followed by 1.0 mL of 100% Methanol (removes hydrophobic neutral lipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPEWorkflow S1 1. Condition MeOH -> 2% FA S2 2. Load Acidified Plasma S1->S2 S3 3. Wash 2% FA -> 100% MeOH S2->S3 S4 4. Elute 5% NH4OH in MeOH S3->S4 S5 5. Reconstitute Mobile Phase S4->S5

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for zwitterionic extraction.

LC-MS/MS Conditions
  • Analytical Column: Core-shell C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Analyte focusing)

    • 0.5 - 3.0 min: Linear ramp to 60% B (Elution)

    • 3.0 - 3.5 min: Step to 95% B (Column wash)

    • 3.5 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (2.0 x 10^-3 mbar)

Quantitative Data & Method Validation

The fragmentation of desfluoro 5-hydroxy orbifloxacin primarily involves the cleavage of the piperazine-derived side chain, a characteristic structural feature of fluoroquinolones[1]. The optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Desfluoro 5-OH Orbifloxacin 394.2350.1503522Quantifier (Loss of CO2)
Desfluoro 5-OH Orbifloxacin 394.2282.1503530Qualifier (Piperazine cleavage)
Orbifloxacin (Parent) 396.1352.1503524Reference
Orbifloxacin-d3 (IS) 399.1355.1503524Internal Standard

Table 2: Method Validation Summary (Plasma Matrix)

Validation ParameterResultAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 1.0 - 500 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery (MCX SPE) 88.5% ± 4.2%Consistent and reproducible
Matrix Effect (Ion Suppression) -8.4%± 15% (IS normalized)

References

  • Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS, International Journal of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFOdnhONSJB0otwqqC0rm9Jd2GiJFHnupyXLbS7QohxAEGEjn3VnLe6HfEL2oHwcBKIOCwpwTj9P6k9xq7sE-laNFSpPmnS79nAS_DiETLobr-Vso0IZD-xGdJ-dQOfJDFgUhWw==]
  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals: Kinetic Studies and Degradation Mechanism, The Journal of Physical Chemistry A - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNOA3umFycDywRouFi4yhv3DMGzqvXZ79TC_L4ymTWW9wjiFnd6SB6B3RsDwyKe8ZTvDUGun23cBxfVeWL4tERiMGFVG_3VmpdRWseXqeLGYSWxc1lPJNhiy_ENMTxRwYUSjxIw==]
  • Photodegradation Products of a New Antibacterial Fluoroquinolone Derivative, Orbifloxacin, in Aqueous Solution, J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-9vMn0fcasgCV0DzH4Hf-4CezpWxfldi5Q3lejAWm_r2xxu5EHSBHd5OKOfLHHAer3oNk_At6pxrQE1U2Slgs-aMEPYRTTdMNaM2s6DYole50ymxYd0xO5bHp315L-mbpMOemj7zfxW-ONDkSY5m1GizD2PBI1Owa7UPYAstCabS65qOdl8=]
  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - Global Substance Registration System, NIH/FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_6XyX2663UDmwUnXoerdZYbtLoFZAIss7Cex55j6Nm4_QgSYaPe4_U8Dd2TbNV7aIXXkyVkqtuzvZfr-xibz481VAg2qxCxgeRJLzfiJTV7Fpe4y0FeY-eDX1qsgyk87wZHx0rszD-VioKZvDHSUzhxfHDHWNh-rDLQ==]

Sources

Application

HPLC separation techniques for orbifloxacin and its desfluoro metabolites

Application Note: High-Resolution HPLC Separation of Orbifloxacin and its Desfluoro Metabolites Introduction & Mechanistic Principles Orbifloxacin is a synthetic, third-generation fluoroquinolone antibacterial agent deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution HPLC Separation of Orbifloxacin and its Desfluoro Metabolites

Introduction & Mechanistic Principles

Orbifloxacin is a synthetic, third-generation fluoroquinolone antibacterial agent developed exclusively for veterinary medicine, exhibiting potent bactericidal activity against a broad spectrum of gram-negative and gram-positive pathogens[1]. During in vivo metabolism and environmental photodegradation, orbifloxacin undergoes structural modifications, yielding several metabolites and impurities. Notable among these are glucuronide conjugates, N-hydroxy orbifloxacin[2], and desfluoro impurities (such as Desfluoro 5(2,6-Dimethylpiperizine) Orbifloxacin, officially recognized as EP Impurity A)[3].

The photolytic loss of fluorine atoms, particularly at the C-8 and C-5 positions, is a well-documented degradation pathway for fluoroquinolones[4]. The substitution or removal of a highly electronegative fluorine atom significantly alters the molecule's dipole moment, pKa, and lipophilicity. Consequently, resolving the parent drug from its desfluoro metabolites requires a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Rationale for Chromatographic Conditions

As a Senior Application Scientist, designing a robust separation method requires understanding the physicochemical causality behind each parameter:

  • Stationary Phase : A C18 (octadecylsilane) column is selected. The hydrophobic carbon chain effectively interacts with the non-polar cyclopropyl and quinolone core of orbifloxacin[1].

  • Mobile Phase pH & Ion-Pairing : Fluoroquinolones are amphoteric. By adjusting the aqueous mobile phase pH to 3.0 using phosphoric acid or hydrochloric acid, the carboxylic acid moiety remains un-ionized, while the basic piperazine ring is fully protonated[1]. To prevent the protonated piperazine from interacting with residual silanols on the silica matrix (which causes severe peak tailing), an additive like tetraethylammonium bromide is introduced[5]. This acts as a silanol blocker, ensuring sharp, symmetrical peaks for both the parent drug and desfluoro impurities.

  • Detection Modality : While UV detection (diode array) can be utilized, fluorescence detection (FLD) is vastly superior for complex biological matrices. Orbifloxacin exhibits strong native fluorescence, allowing for Limits of Detection (LOD) in the low ng/mL range without the need for derivatization[1][5].

Pathway and Workflow Visualizations

DegradationPathway Parent Orbifloxacin (Parent Drug) Photo Photodegradation / Metabolism (Loss of C-8/C-5 Fluorine) Parent->Photo Other Other Metabolites (N-hydroxy, Glucuronides) Parent->Other Desfluoro Desfluoro Metabolites (e.g., EP Impurity A) Photo->Desfluoro

Caption: Metabolic and photolytic degradation pathways of orbifloxacin.

HPLCWorkflow Sample Biological Sample (Plasma/Urine) Prep Sample Preparation (LLE / Protein Ppt) Sample->Prep HPLC HPLC Injection (RP-C18 Column) Prep->HPLC Separation Isocratic Separation (pH 3.0 Buffer/ACN) HPLC->Separation Detection Fluorescence Detection (Ex: 338nm, Em: 425nm) Separation->Detection

Caption: Workflow for HPLC separation of orbifloxacin and its desfluoro metabolites.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability checks are embedded to ensure the integrity of the data prior to sample analysis.

Step 1: Reagent and Mobile Phase Preparation

  • Prepare the aqueous buffer by dissolving 0.020 M potassium dihydrogen phosphate and 0.012 M tetraethylammonium bromide in HPLC-grade water[5].

  • Adjust the pH precisely to 3.0 using 0.006 M phosphoric acid[5]. Self-Validation Check: Verify pH meter calibration with pH 4.0 and 7.0 standards prior to adjustment.

  • Mix the buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[5]. Alternatively, a 85:15 ratio can be used for increased retention of highly polar metabolites[1].

  • Filter the mobile phase through a 0.45-μm membrane filter and degas ultrasonically for 15 minutes.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 500 µL of biological sample (plasma or urine) into a microcentrifuge tube.

  • Add 0.1 M phosphate buffer (pH 7.4) to stabilize the un-ionized state of the drug, followed by the addition of trichloromethane (chloroform) for extraction[5].

  • Vortex vigorously for 2 minutes, then centrifuge at 2,000 × g for 10 minutes at 4°C[1].

  • Transfer the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 200 µL of the mobile phase.

Step 3: HPLC System Setup and Equilibration

  • Install a 5-μm C18 column (e.g., Hypersil ODS, 200 x 4.6 mm)[1].

  • Set the column oven temperature to 25°C[5].

  • Pump the mobile phase isocratically at a flow rate of 1.0 mL/min[5]. Allow the column to equilibrate for at least 30 column volumes until a stable baseline is achieved.

  • Configure the fluorescence detector to an excitation wavelength ( λex​ ) of 338 nm and an emission wavelength ( λem​ ) of 425 nm[5].

Step 4: System Suitability Testing (Self-Validation) Before injecting actual samples, inject a mixed standard containing orbifloxacin and Desfluoro EP Impurity A.

  • Acceptance Criteria: The resolution ( Rs​ ) between orbifloxacin and the desfluoro metabolite must be ≥1.5 . The tailing factor for the orbifloxacin peak must be ≤1.2 . The Relative Standard Deviation (RSD) of peak areas from five replicate injections must be ≤2.0% .

Quantitative Data & Validation Summaries

Table 1: Optimized Chromatographic Parameters

Parameter Specification Causality / Impact
Column C18 Reversed-Phase (5 µm, 200 x 4.6 mm) Provides necessary hydrophobic retention for the fluoroquinolone core[1].
Mobile Phase 80% Buffer (pH 3.0) : 20% Acetonitrile Optimizes partitioning; pH 3.0 ensures piperazine protonation[1][5].
Flow Rate 1.0 mL/min Balances analysis time with optimal theoretical plate height[5].
Detection Fluorescence (Ex: 338 nm, Em: 425 nm) Exploits native fluorescence for maximum sensitivity, ignoring non-fluorescent matrix noise[5].

| Additives | 0.012 M Tetraethylammonium bromide | Acts as a silanol blocker to eliminate peak tailing[5]. |

Table 2: Method Validation Metrics | Validation Metric | Observed Value | Reference Standard | | :--- | :--- | :--- | | Linearity Range | 4 to 1500 ng/mL | r2≥0.999 [5] | | Limit of Detection (LOD) | 4 - 10 ng/mL | Matrix-dependent (Plasma/Serum)[1][5] | | Limit of Quantitation (LOQ) | 9 - 20 ng/mL | Matrix-dependent (Plasma/Serum)[1][5] | | Mean Recovery | 92.0% - 101.9% | Ensures extraction efficiency[1][5] | | Intra-assay Precision | 3.0% - 6.1% RSD | Confirms method repeatability[1][5] |

Sources

Method

Application Note: A Validated Synthetic Protocol for the Preparation of Desfluoro 5-Hydroxy Orbifloxacin Reference Standard

Introduction Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity, developed exclusively for veterinary use.[1][2] It is widely prescribed for the treatment of skin, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity, developed exclusively for veterinary use.[1][2] It is widely prescribed for the treatment of skin, soft tissue, and urinary tract infections in dogs and cats.[3] As with any pharmaceutical agent, the rigorous identification and quantification of impurities and metabolites are critical for ensuring safety, efficacy, and compliance with regulatory standards. The desfluoro 5-hydroxy derivative of orbifloxacin, systematically named 1-cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a known impurity (Orbifloxacin Impurity D).[4][5] The availability of a highly pure reference standard of this compound is essential for analytical method development, validation, and routine quality control of orbifloxacin drug substance and products.

This application note provides a detailed, robust, and scientifically-grounded protocol for the multi-step synthesis of desfluoro 5-hydroxy orbifloxacin. The presented route is designed based on established principles of quinolone chemistry, offering a logical and reproducible pathway for researchers in pharmaceutical development and quality assurance.[6][7][8] The strategy involves the construction of a functionalized quinolone core, followed by targeted nucleophilic substitution and a final deprotection step. Each stage of the protocol has been designed to be self-validating through clear work-up procedures and defined analytical checkpoints.

Synthetic Strategy and Workflow

The synthesis of the target molecule is predicated on a convergent strategy that builds the core quinolone structure from a highly functionalized benzene precursor. A retrosynthetic analysis reveals that the molecule can be disconnected at the C7-piperazine bond and the C5-O ether bond. This leads to a key intermediate: a 1-cyclopropyl-6,7,8-trifluoro-5-methoxy-quinolone, which can be constructed via a Gould-Jacobs type reaction or related cyclization methods.[7][8]

The forward synthesis, therefore, initiates with a suitably substituted benzoic acid derivative. The key transformations include:

  • Quinolone Ring System Formation: Construction of the bicyclic quinolone core from a poly-substituted benzene precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the cis-3,5-dimethylpiperazine side chain at the C-7 position, which is activated for substitution by the adjacent fluorine atoms and the carbonyl group.

  • Protective Group Cleavage: Demethylation of the C-5 methoxy group to unveil the target 5-hydroxy functionality. This final step is critical and employs a potent ether-cleaving reagent.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_core_synthesis Quinolone Core Synthesis cluster_modification Key Modifications cluster_final Final Product A 2,4,6-Trifluoro-3-methoxy- benzoic Acid B Ethyl 1-Cyclopropyl-6,7,8-trifluoro- 5-methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylate A->B Multi-step (e.g., via β-ketoester) C 1-Cyclopropyl-6,7,8-trifluoro- 5-methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid B->C Saponification (e.g., NaOH) D Protected Intermediate: 1-Cyclopropyl-7-(cis-3,5-dimethyl- piperazin-1-yl)-6,8-difluoro-5-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid C->D SNAr Reaction (cis-3,5-dimethylpiperazine) E Desfluoro 5-Hydroxy Orbifloxacin (Target Reference Standard) D->E Demethylation (e.g., BBr3)

Caption: Overall synthetic workflow for Desfluoro 5-Hydroxy Orbifloxacin.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
2,4,6-Trifluoro-3-methoxybenzoic Acid≥98%Sigma-Aldrich
Oxalyl ChlorideReagentPlus®, ≥99%Sigma-Aldrich
Ethyl Malonyl Chloride97%Alfa Aesar
Magnesium Chloride (anhydrous)≥98%Fisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Triethyl Orthoformate98%Acros Organics
Cyclopropylamine98%Sigma-Aldrich
Potassium tert-butoxide≥98%Sigma-Aldrich
Sodium HydroxideACS Reagent, ≥97%VWR
Hydrochloric AcidACS Reagent, 37%Fisher Scientific
cis-3,5-Dimethylpiperazine97%Combi-Blocks
Boron Tribromide (BBr₃)1.0 M in CH₂Cl₂Sigma-Aldrich
Dichloromethane (DCM, anhydrous)≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF, anhydrous)≥99.9%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Rotary evaporator

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • High-Resolution Mass Spectrometer (HRMS)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials including oxalyl chloride, boron tribromide, and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of the Quinolone Core (Ethyl 1-Cyclopropyl-6,7,8-trifluoro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate)

This multi-stage process builds the core heterocyclic system. The chosen precursor, 2,4,6-trifluoro-3-methoxybenzoic acid, ensures the correct placement of substituents for the final product.

  • Formation of the β-ketoester:

    • To a stirred solution of 2,4,6-trifluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).

    • Stir at room temperature for 2-3 hours until gas evolution ceases. The progress can be monitored by the dissolution of the starting acid. This step forms the acid chloride in situ.

    • In a separate flask, prepare a slurry of magnesium chloride (1.1 eq) and ethyl malonyl chloride (1.2 eq) in anhydrous THF. Add triethylamine (2.5 eq) dropwise at 0 °C and stir for 1 hour.

    • Add the previously prepared acid chloride solution dropwise to this slurry at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with cold 1 M HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude β-ketoester, which is used directly in the next step.

  • Cyclization to the Quinolone:

    • Dissolve the crude β-ketoester in triethyl orthoformate (3.0 eq) and heat to 120 °C for 2 hours. Remove excess reagent under reduced pressure.

    • Dissolve the resulting intermediate in ethanol and add cyclopropylamine (1.2 eq). Stir at room temperature for 1 hour to form the enamine.

    • Add potassium tert-butoxide (1.5 eq) in portions to the solution and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The cyclization is driven by the strong base.

    • Cool the reaction, neutralize with 1 M HCl, and extract with DCM. The combined organic layers are dried and concentrated.

    • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the title ester as a solid.

Step 2: Saponification to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for its function as a quinolone antibiotic and as a key intermediate.

  • Suspend the ester from Step 1 (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the solution to 0 °C and carefully acidify with 2 M HCl until the pH is ~2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield 1-cyclopropyl-6,7,8-trifluoro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

This is the key step for introducing the piperazine side chain. The fluorine atom at the C-7 position is the most electrophilic and susceptible to nucleophilic attack due to activation from the para-carbonyl group.

  • In a sealed vessel, combine the carboxylic acid from Step 2 (1.0 eq), cis-3,5-dimethylpiperazine (1.5 eq), and triethylamine (2.0 eq) in acetonitrile.

  • Heat the reaction mixture to 80-90 °C for 12-18 hours. The reaction progress should be monitored by HPLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~7.0-7.5 with 1 M HCl. The isoelectric point of the molecule facilitates its precipitation.

  • Collect the resulting solid by filtration, wash with water and a small amount of cold ethanol, and dry in vacuo to obtain the protected intermediate.

Step 4: Demethylation to Yield Desfluoro 5-Hydroxy Orbifloxacin

The final step involves the cleavage of the aryl methyl ether at the C-5 position. Boron tribromide is a highly effective reagent for this transformation but must be handled with extreme care.

  • Suspend the protected intermediate from Step 3 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide in DCM (1.0 M, 3.0-4.0 eq) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C and hold for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Adjust the pH of the aqueous solution to ~7.5 with a saturated solution of sodium bicarbonate.

  • A precipitate will form. Stir the suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with water, followed by acetonitrile, to remove salts and impurities.

  • Dry the final product, desfluoro 5-hydroxy orbifloxacin, under high vacuum at 40-50 °C.

Characterization and Quality Control

The identity and purity of the final reference standard must be rigorously confirmed. The following data are expected for the final product.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
HPLC Purity ≥98.0% (at 295 nm)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~14.5 (s, 1H, -COOH), ~9.0 (s, 1H, H-2), ~4.0 (m, 1H, N-CH-cyclopropyl), ~3.5-3.8 (m, piperazine-H), ~1.0-1.3 (m, cyclopropyl-H & piperazine-CH₃)
¹⁹F NMR (376 MHz, DMSO-d₆)Two distinct signals corresponding to the fluorine atoms at C-6 and C-8.
HRMS (ESI+) m/z: [M+H]⁺ calculated for C₁₉H₂₂F₂N₃O₄⁺: 394.1578; found: 394.15xx
Solubility Slightly soluble in water; solubility increases in acidic and alkaline conditions.[3]

Discussion

The presented synthesis provides a logical and feasible route to the target reference standard. A critical consideration is the final demethylation step. BBr₃ is highly effective but also corrosive and moisture-sensitive. An alternative could be the use of HBr in acetic acid, although this may require harsher conditions. The purity of the final compound is paramount for a reference standard. The final precipitation and washing protocol is designed to remove most inorganic salts and process-related impurities. If required, further purification can be achieved by preparative HPLC.

The choice of cis-3,5-dimethylpiperazine is crucial for obtaining the correct stereochemistry present in the parent drug, orbifloxacin. Researchers should ensure the quality and isomeric purity of this starting material before use.

Conclusion

This application note details a comprehensive, step-by-step protocol for the synthesis of desfluoro 5-hydroxy orbifloxacin. By following this guide, researchers and drug development professionals can reliably produce a high-purity reference standard necessary for the analytical characterization and quality control of orbifloxacin. The methodology is grounded in established chemical principles and provides explanations for key experimental choices, ensuring both trustworthiness and reproducibility.

References

  • University of Hertfordshire. Orbifloxacin - AERU. [Link]

  • Bohorquez, A. R., et al. (2020). Synthesis of Natural and Unnatural Quinolones Inhibiting the Growth and Motility of Bacteria. Journal of Natural Products, 83(11), 3339–3347. [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8743-8766. [Link]

  • Google Patents. (2015). Orbifloxacin synthesis method - CN104817533A.
  • Stavnic, V., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. [Link]

  • Cazedey, E. C. L., & Salgado, H. R. N. (2013). Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods. Critical Reviews in Analytical Chemistry, 43(2), 99-117. [Link]

  • Veterinary Medicines Directorate. (2008). Orbax Palatable Oral Suspension 30 mg/ml for Dogs and Cats. [Link]

  • Global Substance Registration System. DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • Inxight Drugs. DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

Sources

Application

Solid-phase extraction methods for desfluoro 5-hydroxy orbifloxacin in plasma

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Desfluoro 5-Hydroxy Orbifloxacin in Plasma Matrices Executive Summary & Chemical Context The quantification of veterinary fluoroquinolones and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Desfluoro 5-Hydroxy Orbifloxacin in Plasma Matrices

Executive Summary & Chemical Context

The quantification of veterinary fluoroquinolones and their metabolites in biological fluids is critical for pharmacokinetic profiling and residue depletion studies. Desfluoro 5-hydroxy orbifloxacin (Orbifloxacin Impurity D; CAS: 126458-22-8) is a major polar metabolite and known impurity of the broad-spectrum antibiotic orbifloxacin[1][2].

Structurally, the transformation from orbifloxacin to desfluoro 5-hydroxy orbifloxacin involves the loss of a fluorine atom and the addition of a hydroxyl group at the 5-position of the quinoline ring. This modification significantly increases the molecule's polarity and alters its hydrogen-bonding capacity. Like its parent compound, it is zwitterionic, possessing both a basic piperazine ring and an acidic carboxylic acid moiety[2].

Mechanistic Workflow & Causality

To ensure scientific integrity and high reproducibility, the extraction protocol must address three primary challenges inherent to plasma matrices:

  • Protein Binding: Fluoroquinolones bind moderately to plasma albumin[4]. Failure to disrupt this binding prior to SPE leads to low absolute recoveries.

  • Phospholipid Ion Suppression: Plasma contains high concentrations of endogenous phospholipids that co-elute with moderately polar analytes, causing severe matrix effects in LC-MS/MS.

  • Zwitterionic Wash Losses: Overly strong organic washes can cause premature elution (breakthrough) of the polar desfluoro 5-hydroxy orbifloxacin.

The workflow below illustrates the optimized pathway to isolate the target analyte while mitigating these matrix interferences.

SPE_Mechanistic_Workflow Sample 1. Plasma Aliquot (Spiked/Incurred) Pretreatment 2. Pre-treatment (Acidification & Protein Crash) Sample->Pretreatment Loading 4. Sample Loading (Gravity or Low Vacuum) Pretreatment->Loading Conditioning 3. SPE Conditioning (MeOH followed by H₂O) Conditioning->Loading Washing 5. Interference Wash (5% MeOH in H₂O) Loading->Washing Elution 6. Target Elution (0.1% FA in MeOH) Washing->Elution Analysis 7. LC-MS/MS Analysis (MRM Mode) Elution->Analysis

Figure 1: Mechanistic SPE workflow for desfluoro 5-hydroxy orbifloxacin extraction from plasma.

Self-Validating Experimental Protocol

This protocol utilizes a 30 mg / 1 cc Oasis HLB cartridge (or equivalent polymeric reversed-phase sorbent). The method is designed to be self-validating by incorporating internal standard (IS) tracking and a controlled protein-crash step[5][6].

Reagents and Materials
  • Sorbent: Polymeric HLB SPE cartridges (30 mg, 1 cc)[3].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), LC-MS grade.

  • Internal Standard: Lomefloxacin or stable-isotope labeled orbifloxacin-d3[5].

Step-by-Step Extraction Methodology

Step 1: Sample Pre-treatment (Protein Disruption)

  • Action: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of Internal Standard working solution.

  • Action: Add 600 µL of 1% Formic Acid in Water. Vortex vigorously for 30 seconds.

  • Causality: Acidification protonates the carboxylic acid moiety of the metabolite, shifting it to a more hydrophobic cationic/neutral state. The dilution simultaneously unfolds plasma proteins, releasing bound analyte without precipitating them into a sticky pellet that could clog the SPE frit[5].

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed immediately by 1.0 mL of Ultrapure Water.

  • Causality: Methanol solvates the divinylbenzene polymeric backbone, opening the pore structure. Water equilibrates the bed to match the aqueous nature of the incoming plasma sample[4]. Critical QC Check: Do not allow the sorbent bed to dry out after conditioning.

Step 3: Sample Loading

  • Action: Load the entire pre-treated plasma sample (~820 µL) onto the cartridge. Apply a gentle vacuum (approx. 1-2 mL/min).

  • Causality: A slow flow rate is imperative. The N-vinylpyrrolidone monomer requires sufficient residence time to establish hydrogen bonds with the 5-hydroxyl group of desfluoro 5-hydroxy orbifloxacin[3].

Step 4: Interference Washing

  • Action: Wash the cartridge with 1.0 mL of 5% MeOH in Water.

  • Causality: This specific concentration is the "sweet spot." It is strong enough to wash away endogenous salts, urea, and highly polar plasma interferences, but weak enough to prevent the premature elution of the polar hydroxylated metabolite.

Step 5: Analyte Elution

  • Action: Elute the target compound using 1.0 mL of 0.1% Formic Acid in Methanol. Collect in a clean glass vial.

  • Causality: Acidified methanol completely disrupts both the hydrophobic interactions (via MeOH) and the hydrogen bonding (via FA) retaining the analyte[6].

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:MeOH with 0.1% FA). Vortex and transfer to an autosampler vial.

Quantitative Data & Method Validation

When executed correctly, this HLB-based methodology vastly outperforms traditional liquid-liquid extraction (LLE) or simple protein precipitation (PPT) in both recovery and signal-to-noise ratio[6]. Below is the summarized validation data expected for desfluoro 5-hydroxy orbifloxacin in plasma matrices, extrapolated from validated fluoroquinolone HLB protocols[5][7].

Table 1: Physicochemical Profile of the Target Analyte

ParameterValue / DescriptionImpact on Extraction Strategy
IUPAC / Common Name Desfluoro 5-hydroxy orbifloxacinThe 5-OH group increases polarity compared to the parent drug.
Molecular Formula C19H21F2N3O4[8]Requires high-resolution MS tracking to differentiate from parent.
Molecular Weight 393.39 g/mol [8]Target MRM transitions typically center around m/z 394 [M+H]+.
Charge State ZwitterionicNecessitates polymeric HLB sorbents over silica C18.

Table 2: Method Validation Summary (Plasma Matrix)

Validation ParameterAchieved MetricBenchmark Requirement
Absolute Recovery 95.5% – 100.8%[5]> 80% across all concentration levels.
Intra-day Precision (RSD) < 2.6%[5]≤ 15% (FDA Bioanalytical Guidance).
Inter-day Precision (RSD) < 4.5%≤ 15% (FDA Bioanalytical Guidance).
Limit of Detection (LOD) ~1.0 ng/mL[5]Sufficient for terminal elimination phase tracking.
Matrix Effect (Ion Suppression) < 8%HLB wash step effectively removes phospholipids.

Troubleshooting & Field Insights

  • Low Recovery (<70%): If recovery is low, the analyte is likely breaking through during the wash step. Because desfluoro 5-hydroxy orbifloxacin is more hydrophilic than orbifloxacin, ensure the wash solvent does not exceed 5% methanol. Verify that the plasma was properly acidified; neutral plasma can cause the zwitterion to remain too hydrophilic for strong retention.

  • High Backpressure during Loading: Plasma samples from sick animals (e.g., elevated acute-phase proteins) can clog the frit. If this occurs, switch from a dilution-based pre-treatment to a full protein crash: use 3 parts Acetonitrile to 1 part plasma, centrifuge at 12,000 x g, dilute the supernatant with water to <10% organic, and then load onto the SPE[6].

  • Poor Peak Shape in LC: Ensure the reconstitution solvent closely matches the initial conditions of your LC gradient. Injecting a sample in 100% organic solvent will cause severe band broadening for this polar metabolite.

References

  • FDA Global Substance Registration System. "DESFLUORO 5-HYDROXY ORBIFLOXACIN". DrugFuture.[Link]

  • National Center for Biotechnology Information (NIH). "DESFLUORO 5-HYDROXY ORBIFLOXACIN - gsrs".[Link]

  • PMC / NIH. "Pharmacokinetics in plasma and alveolar regions of a healthy calf intramuscularly administered a single dose of orbifloxacin".[Link]

  • ResearchGate. "The pharmacokinetics of orbifloxacin in the horse following oral and intravenous administration".[Link]

  • Google Patents.
  • PMC / NIH. "Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS".[Link]

  • ResearchGate. "Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction".[Link]

Sources

Method

Using desfluoro 5-hydroxy orbifloxacin as a chromatographic internal standard

Optimization of Fluoroquinolone Quantification: Using Desfluoro 5-Hydroxy Orbifloxacin as a Chromatographic Internal Standard in LC-MS/MS Introduction & Analytical Rationale Fluoroquinolones, such as orbifloxacin, are br...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimization of Fluoroquinolone Quantification: Using Desfluoro 5-Hydroxy Orbifloxacin as a Chromatographic Internal Standard in LC-MS/MS

Introduction & Analytical Rationale

Fluoroquinolones, such as orbifloxacin, are broad-spectrum antimicrobial agents extensively utilized in veterinary medicine to treat complex bacterial infections[1]. Conducting rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling of these compounds requires highly sensitive, robust, and reproducible analytical methods—predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A foundational pillar of a reliable LC-MS/MS assay is the selection of an appropriate Internal Standard (IS). While Stable Isotope-Labeled (SIL) internal standards are the gold standard, they are frequently cost-prohibitive or commercially unavailable for specialized veterinary pharmaceuticals. In such scenarios, structural analog internal standards are the optimal alternative. Desfluoro 5-hydroxy orbifloxacin (CAS 126458-22-8)[2], an analog where the 5-fluoro group of orbifloxacin is substituted with a hydroxyl group[3], serves as an exceptional IS for this application.

The Causality of IS Selection: Expert Insights

Choosing an analog IS is not arbitrary; it requires a deep understanding of the physicochemical behavior of both the analyte and the standard during extraction, chromatography, and ionization. Desfluoro 5-hydroxy orbifloxacin is selected based on three critical causal factors:

  • Extraction Recovery Mimicry : Both compounds share the core quinolinecarboxylic acid structure and the cyclopropyl/piperazinyl moieties. This structural homology ensures they exhibit nearly identical partition coefficients (LogP) and plasma protein-binding affinities. When subjected to protein precipitation, the IS tracks the analyte's recovery perfectly, normalizing any extraction losses.

  • Matrix Effect Normalization : Co-elution in reversed-phase chromatography is vital for normalizing ion suppression or enhancement caused by endogenous matrix components. The substitution of a fluorine atom for a hydroxyl group only slightly alters the polarity, allowing the IS to elute within seconds of the target analyte, exposing both to the exact same matrix environment in the MS source.

  • Mass Differentiation & Crosstalk Prevention : The molecular weight of orbifloxacin is 395.38 g/mol , whereas desfluoro 5-hydroxy orbifloxacin is 393.39 g/mol [4]. This ~2 Da mass shift (yielding m/z 396.2 vs. 394.2 in ESI+) is optimal. A 1 Da shift often leads to MS crosstalk due to the natural M+1 isotopic contribution of the IS bleeding into the analyte channel. A 2 Da shift provides distinct, interference-free Multiple Reaction Monitoring (MRM) channels.

IS_Logic A Ideal Internal Standard Requirements B Structural Homology A->B C Mass Differentiation A->C D Chromatographic Co-elution A->D B1 Mimics Extraction Recovery (Similar LogP) B->B1 C1 Prevents MS Crosstalk (Δm/z = 2 Da) C->C1 D1 Normalizes Matrix Effects (Ion Suppression) D->D1 E Desfluoro 5-Hydroxy Orbifloxacin B1->E C1->E D1->E

Figure 1: Logical decision tree for selecting desfluoro 5-hydroxy orbifloxacin as an IS.

Table 1: Physicochemical Comparison
ParameterOrbifloxacinDesfluoro 5-Hydroxy Orbifloxacin (IS)
Formula C19H20F3N3O3C19H21F2N3O4
Molecular Weight 395.38 g/mol 393.39 g/mol
Structural Difference 5-Fluoro5-Hydroxy (Desfluoro)
Precursor Ion [M+H]+ 396.2 m/z394.2 m/z
Experimental Methodology: A Self-Validating Protocol

This protocol is engineered to be a self-validating system, incorporating built-in checks (blanks, system suitability) to ensure data integrity in compliance with the ICH M10 Bioanalytical Method Validation Guideline[5].

3.1 Sample Preparation Workflow

Fluoroquinolones bind strongly to plasma proteins. Acidified organic solvents are required to disrupt these interactions and precipitate the proteins effectively.

  • Aliquot : Transfer 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • IS Spiking : Add 10 µL of the IS working solution (500 ng/mL desfluoro 5-hydroxy orbifloxacin in 50:50 Methanol:Water). Causality: Spiking before extraction ensures the IS accounts for all subsequent volumetric and recovery variations.

  • Protein Precipitation : Add 200 µL of Acetonitrile containing 0.1% Formic Acid. Causality: The acid lowers the pH, ensuring the carboxylic acid moiety of the fluoroquinolones remains fully protonated, which effectively breaks protein-drug binding.

  • Agitation : Vortex vigorously for 30 seconds to ensure complete mixing and precipitation.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilution : Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening or splitting during injection.

Workflow Step1 1. Aliquot Plasma (50 µL) Step2 2. Spike Internal Standard (10 µL) Step1->Step2 Step3 3. Protein Precipitation (200 µL ACN + 0.1% FA) Step2->Step3 Step4 4. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Transfer & Dilute (100 µL extract + 100 µL H2O) Step4->Step5 Step6 6. LC-MS/MS Analysis (2 µL Injection) Step5->Step6

Figure 2: Step-by-step sample preparation workflow for plasma extraction.

3.2 LC-MS/MS Conditions

Chromatography Parameters:

  • Column : C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

Table 2: LC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.009010
0.509010
2.501090
3.501090
3.609010
5.009010

Mass Spectrometry Parameters:

  • Ionization : Electrospray Ionization (ESI) in Positive mode.

  • Detection : Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Orbifloxacin396.2352.222Quantifier (Loss of CO₂)
Orbifloxacin396.2295.135Qualifier
Desfluoro 5-OH Orbifloxacin394.2350.222IS Quantifier
Method Validation Framework (ICH M10 Compliance)

To guarantee the trustworthiness of the generated data, the method must be validated according to the internationally recognized ICH M10 guidelines[5]. A self-validating run must always include a System Suitability Test (SST) injection prior to the batch, followed by blank matrix checks to rule out carryover.

Table 4: ICH M10 Validation Acceptance Criteria[6]
Validation ParameterExecutionAcceptance Criteria
Selectivity Analyze 6 independent sources of blank matrix.Interfering signal ≤ 20% of analyte LLOQ response and ≤ 5% of IS response.
Linearity Minimum 6 non-zero calibration standards + Blank + Zero Sample.R² ≥ 0.99. Accuracy within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates.Mean accuracy ±15% (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Calculate IS-normalized matrix factor from 6 matrix sources.%CV of the IS-normalized matrix factor must be ≤ 15%.
Recovery Compare extracted QCs vs. post-extraction spiked blanks.Recovery does not need to be 100%, but must be consistent and reproducible.
Conclusion

The implementation of desfluoro 5-hydroxy orbifloxacin as an internal standard provides a scientifically rigorous, cost-effective, and highly reliable approach for the LC-MS/MS quantification of orbifloxacin. Its structural and physicochemical properties ensure it perfectly mimics the analyte during sample extraction and ionization, fulfilling the core requirements of modern bioanalytical guidelines and ensuring high-confidence PK/PD data generation.

References
  • FDA Global Substance Registration System. "DESFLUORO 5-HYDROXY ORBIFLOXACIN". drugfuture.com.[Link]

  • National Institutes of Health (NIH). "DESFLUORO 5-HYDROXY ORBIFLOXACIN - gsrs". nih.gov.[Link]

  • ResearchGate. "Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods". researchgate.net.[Link]

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10". ich.org.[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis". ich.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Resolution of Orbifloxacin and Its Metabolite

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of orbifloxacin and its metabolite, desfluoro 5-hydroxy orbifloxacin, during high-performance liquid chromatography (HPLC) analysis. Our goal is to equip you with the scientific rationale and practical steps to achieve baseline separation of these two closely related compounds.

Introduction to the Challenge

Orbifloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine.[1][2] Its metabolism often results in the formation of various byproducts, including desfluoro 5-hydroxy orbifloxacin. In pharmacokinetic and metabolism studies, accurate quantification of both the parent drug and its metabolites is crucial. However, the structural similarity between orbifloxacin and desfluoro 5-hydroxy orbifloxacin presents a significant chromatographic challenge: co-elution.[3]

Co-elution, where two or more compounds elute from the chromatographic column at the same time, can lead to inaccurate quantification and misinterpretation of data.[3][4] This guide will walk you through a systematic approach to diagnose and resolve this specific co-elution issue.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting the co-elution of orbifloxacin and desfluoro 5-hydroxy orbifloxacin.

Co-elution_Troubleshooting start Start: Co-elution of Orbifloxacin and Metabolite Detected check_system 1. System Suitability Check - Peak shape (asymmetry, tailing) - System pressure - Blank injection start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues: - Flush column - Check for leaks - Prepare fresh mobile phase system_ok->fix_system No method_optimization 2. Method Optimization system_ok->method_optimization Yes fix_system->check_system mobile_phase 2a. Mobile Phase Modification - Adjust pH - Alter organic modifier % - Change organic modifier type method_optimization->mobile_phase gradient_mod 2b. Gradient Modification - Steeper gradient - Shallower gradient mobile_phase->gradient_mod column_chem 2c. Stationary Phase - Different C18 packing - Alternative chemistry (e.g., Phenyl-Hexyl) gradient_mod->column_chem resolution_achieved Resolution Achieved? column_chem->resolution_achieved resolution_achieved->mobile_phase No, reiterate optimization end End: Baseline Separation Achieved resolution_achieved->end Yes

Caption: A step-by-step workflow for troubleshooting co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do orbifloxacin and desfluoro 5-hydroxy orbifloxacin tend to co-elute?

A1: The tendency for these two compounds to co-elute stems from their very similar chemical structures. Desfluoro 5-hydroxy orbifloxacin is a metabolite of orbifloxacin, meaning it has a slightly modified structure. This small difference in structure can result in very similar physicochemical properties, such as polarity and pKa, leading to nearly identical retention times on a reversed-phase HPLC column under certain conditions.

Q2: How can I confirm that I have a co-elution problem and not just a broad peak?

A2: Confirming co-elution is a critical first step.[3] Here are a few methods:

  • Peak Purity Analysis: If you are using a Photo Diode Array (PDA) or Diode Array Detector (DAD), you can perform a peak purity analysis. This software feature assesses the spectral homogeneity across the peak. A "pure" peak will have consistent spectra, while a co-eluting peak will show spectral differences across its width.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can monitor the mass-to-charge ratio (m/z) across the peak. The presence of two different m/z values corresponding to orbifloxacin and its metabolite will confirm co-elution.

  • Visual Inspection: Look for subtle signs of peak asymmetry, such as a "shoulder" on the peak, which can indicate the presence of a closely eluting compound.[3]

Q3: Can I resolve this co-elution without changing my column?

A3: Yes, in many cases, co-elution can be resolved by modifying the mobile phase.[5] Before investing in a new column, it is highly recommended to explore the following mobile phase optimizations:

  • Adjusting the pH: The ionization state of both orbifloxacin and its metabolite can be altered by changing the pH of the aqueous portion of your mobile phase. Since both are fluoroquinolones, they have carboxylic acid and amine functional groups, making them amenable to pH manipulation. A slight change in pH can alter their hydrophobicity and interaction with the stationary phase, potentially leading to separation.

  • Modifying the Organic Solvent Percentage: If you are running an isocratic method, a small change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve resolution. In a gradient method, adjusting the gradient slope can also be effective.[5]

  • Changing the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely eluting compounds.

Troubleshooting Guide

Step 1: Initial Assessment and System Health Check

Before making any changes to your method, it is crucial to ensure your HPLC system is performing optimally.[5]

  • Symptom: Broad or tailing peaks for both compounds.

    • Possible Cause: Column contamination or degradation, or excessive extra-column volume.

    • Solution:

      • Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).

      • If the problem persists, consider replacing the column.

      • Minimize the length and diameter of tubing connecting the injector, column, and detector.

  • Symptom: Unstable baseline or ghost peaks.

    • Possible Cause: Contaminated mobile phase or carryover from previous injections.[6]

    • Solution:

      • Prepare fresh mobile phase using high-purity solvents and additives.

      • Run a blank injection (injecting only the mobile phase) to check for ghost peaks.

      • Implement a robust needle wash procedure between injections.

Step 2: Method Optimization Strategies

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation.

The composition of the mobile phase is a powerful tool for resolving co-eluting peaks.

ParameterRecommended ActionScientific Rationale
pH of Aqueous Phase Adjust the pH by ± 0.2-0.5 units around the pKa of the analytes.Fluoroquinolones have ionizable groups. Altering the pH changes the degree of ionization, which in turn affects the hydrophobicity and interaction with the C18 stationary phase. This can create a larger difference in retention between the parent drug and its more polar metabolite.
Organic Modifier Concentration For isocratic methods, decrease the percentage of the organic modifier by 2-5%. For gradient methods, create a shallower gradient.Decreasing the solvent strength (weaker mobile phase) will increase the retention time of both compounds, providing more time for the stationary phase to interact differently with the analytes and improve separation.[3]
Type of Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent properties and can provide different selectivities for closely related compounds.
Additive Introduce or change the concentration of an additive like formic acid or ammonium formate.These additives can improve peak shape and influence the ionization of the analytes, thereby affecting their retention.

If mobile phase optimization does not provide adequate resolution, changing the stationary phase chemistry may be necessary.[7]

  • Alternative C18 Phases: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping, which can offer different selectivity.

  • Phenyl-Hexyl Phases: A phenyl-hexyl stationary phase provides alternative selectivity through pi-pi interactions with the aromatic rings of the fluoroquinolones. This can be particularly effective for separating structurally similar compounds.

Experimental Protocol: An Optimized HPLC Method

This protocol provides a starting point for achieving the separation of orbifloxacin and desfluoro 5-hydroxy orbifloxacin. Further optimization may be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or PDA detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm[8]
Injection Volume 10 µL

Sample Preparation:

  • Prepare stock solutions of orbifloxacin and desfluoro 5-hydroxy orbifloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Dilute the stock solutions to the desired working concentrations using the initial mobile phase composition (90% A, 10% B).

Data Analysis:

  • Integrate the peak areas for both orbifloxacin and desfluoro 5-hydroxy orbifloxacin.

  • Calculate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.

Conclusion

Resolving the co-elution of orbifloxacin and its desfluoro 5-hydroxy metabolite requires a systematic and logical approach. By first ensuring system suitability and then carefully optimizing the mobile phase conditions, researchers can often achieve the necessary separation. In more challenging cases, exploring alternative stationary phase chemistries can provide the required selectivity. This guide provides the foundational knowledge and practical steps to overcome this common chromatographic hurdle, ensuring the accuracy and reliability of your analytical results.

References

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available at: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. moca.net.ua. Available at: [Link]

  • HPLC Methods for the Determination of Fluoroquinolones in... ResearchGate. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN. gsrs. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. SciELO. Available at: [Link]

  • Determination of Orbif loxacin in Rabbit Plasma by High-Performance Liquid Chromatography with Fluorescence Detection. Chromatographia. Available at: [Link]

  • Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation. PMC. Available at: [Link]

  • Determination of orbifloxacin in rabbit plasma by high-performance liquid chromatography with fluorescence detection. SciSpace. Available at: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. Available at: [Link]

  • Approaches for application of sub and supercritical fluid extraction for quantification of orbifloxacin from plasma and milk. PubMed. Available at: [Link]

  • HPLC Pain Points. Cytiva. Available at: [Link]

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN. Inxight Drugs. Available at: [Link]

  • Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving HPLC Peak Shape for Desfluoro 5-hydroxy orbifloxacin

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of desfluoro 5-hydroxy orbifloxacin. By providing a structured approach to problem-solving, this document aims to help you achieve symmetric, sharp, and reproducible peaks for this analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC analysis?

A1: The most frequent issues encountered are peak tailing, fronting, and broadening.[1] Peak tailing is often due to interactions between the analyte and the stationary phase, improper mobile phase pH, or sample overload.[1] Peak fronting can be caused by column overload, poor column performance, or an inappropriate mobile phase flow rate.[1] Peak broadening may result from issues like column overload, poor column packing, or an unsuitable mobile phase composition.[1]

Q2: How does the chemical nature of desfluoro 5-hydroxy orbifloxacin influence its chromatography?

A2: Desfluoro 5-hydroxy orbifloxacin is a fluoroquinolone derivative.[2][3][4][5] Fluoroquinolones are ionizable compounds, and their retention in reversed-phase HPLC is significantly affected by the mobile phase pH.[6][7] The presence of amine functional groups makes these compounds susceptible to peak tailing due to interactions with residual silanol groups on silica-based columns.[8][9]

Q3: What role does mobile phase pH play in achieving good peak shape for this compound?

A3: The mobile phase pH is a critical parameter. For basic compounds like desfluoro 5-hydroxy orbifloxacin, a low pH mobile phase (around 2-3) can suppress the ionization of silanol groups on the column, minimizing unwanted secondary interactions and reducing peak tailing.[8][10] It's crucial to select a pH that is at least 1-1.5 units away from the analyte's pKa to ensure a single ionic state and stable retention.[7][11]

Q4: Can my sample preparation or injection solvent affect the peak shape?

A4: Yes, significantly. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[12][13][14] Whenever possible, it is best to dissolve your sample in the mobile phase itself.[15]

In-Depth Troubleshooting Guides

A systematic approach is key to efficiently diagnosing and resolving peak shape problems.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and correcting common peak shape issues.

HPLC_Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis of Peak Asymmetry cluster_Solutions Corrective Actions cluster_Verification Verification Problem Observe Poor Peak Shape Tailing Peak Tailing (Asymmetric - Trailing Edge) Problem:f0->Tailing:f0 Identify Shape Fronting Peak Fronting (Asymmetric - Leading Edge) Problem:f0->Fronting:f0 Identify Shape Broadening Peak Broadening (Symmetric but Wide) Problem:f0->Broadening:f0 Identify Shape Sol_Tailing Adjust Mobile Phase pH (Low pH) Use End-Capped Column Add Mobile Phase Modifier (e.g., TEA) Tailing:f0->Sol_Tailing:f0 Sol_Fronting Reduce Sample Concentration Decrease Injection Volume Match Injection Solvent to Mobile Phase Fronting:f0->Sol_Fronting:f0 Sol_Broadening Check for System Dead Volume Inspect for Column Void Optimize Flow Rate Broadening:f0->Sol_Broadening:f0 Result Achieve Symmetrical & Sharp Peak Sol_Tailing:f0->Result:f0 Implement & Verify Sol_Fronting:f0->Result:f0 Implement & Verify Sol_Broadening:f0->Result:f0 Implement & Verify

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Guide 1: Addressing Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. For basic compounds like desfluoro 5-hydroxy orbifloxacin, this is a very common issue.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of the analyte, causing tailing.[9]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 with an acidifier like formic or trifluoroacetic acid will protonate the silanol groups, minimizing these secondary interactions.[8][10]

    • Solution 2: Use of High-Purity, End-Capped Columns: Modern columns are designed with fewer residual silanols and are "end-capped" to block these active sites.[16]

    • Solution 3: Mobile Phase Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[8]

Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing

  • Establish a Baseline: Prepare a mobile phase of acetonitrile and a neutral buffer (e.g., phosphate buffer at pH 7). Inject the standard and record the chromatogram, noting the peak asymmetry or tailing factor.

  • Low pH Mobile Phase: Prepare a mobile phase with the aqueous component acidified to pH 3.0 with 0.1% formic acid. Equilibrate the column thoroughly before injecting the standard.

  • Evaluate Peak Shape: Compare the peak shape from the low pH mobile phase to the baseline. A significant reduction in tailing should be observed.

Data Summary: Mobile Phase Modifiers and Their Effects

Mobile Phase ModifierTypical ConcentrationMechanism of ActionExpected Outcome
Formic Acid0.1%Suppresses silanol ionizationReduced peak tailing
Trifluoroacetic Acid (TFA)0.05 - 0.1%Stronger ion-pairing agent, suppresses silanol activitySharper peaks, but may be persistent in the system
Triethylamine (TEA)0.1%Acts as a competing base to mask silanol sitesImproved peak symmetry

Guide 2: Correcting Peak Fronting

Peak fronting is an asymmetrical peak shape where the front half is broader than the back half.

Primary Causes & Solutions:

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase.[12][13][17]

    • Solution: Reduce the sample concentration or the injection volume.[13][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[12][13]

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[15]

  • Column Collapse: A physical void or collapse at the head of the column can cause peak fronting.[13][17]

    • Solution: This usually requires column replacement.

Experimental Protocol: Diagnosing Peak Fronting

  • Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:5, 1:10, 1:20). If the peak shape improves with dilution, the issue is likely column overload.

  • Injection Volume Reduction: If dilution is not feasible, reduce the injection volume and observe the effect on peak shape.

Guide 3: Mitigating Peak Broadening

Broad peaks are symmetrical but wider than expected, leading to decreased resolution and sensitivity.

Primary Causes & Solutions:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.[18]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Deterioration: A void at the column inlet or a contaminated frit can cause peak broadening.[15]

    • Solution: Reversing the column for a flush might help dislodge particulates from the inlet frit. If a void is present, the column may need to be replaced.

System Suitability

According to USP guidelines, system suitability tests are crucial to ensure the chromatographic system is performing adequately.[19] Key parameters to monitor include:

  • Tailing Factor: Should ideally be less than 2.[19]

  • Resolution: A minimum resolution between the analyte peak and any adjacent peaks must be demonstrated.[19]

  • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.[19]

References

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Jain, D. K., & Patel, P. (2015). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Parshad, R., & Zaidi, S. M. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]

  • Gsrs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Moca.net.ua. (n.d.). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma.
  • Gsrs.fda.gov. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Institutes of Health. (2026, February 28). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Hplc.eu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Eclass UoA. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • US Pharmacopeia (USP). (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orbifloxacin. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Desfluoro 5-hydroxy orbifloxacin LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of desfluoro 5-hydroxy orbifloxacin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of desfluoro 5-hydroxy orbifloxacin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating and overcoming matrix effects. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the analysis of desfluoro 5-hydroxy orbifloxacin and the challenges posed by matrix effects.

Q1: What is desfluoro 5-hydroxy orbifloxacin and why is its accurate quantification important?

Desfluoro 5-hydroxy orbifloxacin is a metabolite of orbifloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Accurate quantification of both the parent drug and its metabolites in biological matrices (e.g., plasma, tissues, milk) is crucial for pharmacokinetic studies, residue monitoring to ensure food safety, and understanding the drug's efficacy and metabolic fate.

Q2: What are "matrix effects" in LC-MS analysis, and how do they impact my results?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][3] This phenomenon, most prevalent with electrospray ionization (ESI), can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[4] For desfluoro 5-hydroxy orbifloxacin analysis, this translates to poor accuracy, imprecision, and a lack of reproducibility in quantitative results, ultimately compromising data integrity.[2]

Q3: What are the primary sources of matrix effects in biological samples?

The main culprits are endogenous components of the biological matrix that are co-extracted with the analyte. In plasma or serum, the most notorious sources are phospholipids from cell membranes.[4] Other sources include salts, proteins, and other small molecules that can compete with the analyte for ionization in the MS source.[3]

Q4: How can I quantitatively assess if my method is suffering from matrix effects?

The most widely accepted method is the post-extraction spike comparison .[4][5] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (pure) solvent. A significant difference in response indicates the presence of matrix effects. A detailed protocol for this assessment is provided in the "Protocols" section of this guide.

Q5: Is using a stable isotope-labeled internal standard (SIL-IS) a complete solution for matrix effects?

Using a SIL-IS is the most effective strategy to compensate for matrix effects.[4][6][7] A good SIL-IS, such as Orbifloxacin-d5 or a custom-synthesized labeled version of the metabolite, will co-elute with the analyte and experience nearly identical ion suppression or enhancement.[6][8] This allows for an accurate analyte/IS response ratio, correcting for signal variability.[6] However, it's important to note that a SIL-IS does not eliminate the underlying cause of ion suppression.[4] If suppression is severe, the signal for both the analyte and the IS can be diminished, potentially compromising the method's sensitivity and limit of quantification (LLOQ).[4][9] Therefore, the best practice is to combine the use of a SIL-IS with effective sample cleanup.

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-and-solution framework for specific issues you may encounter during method development and sample analysis.

Problem: My analyte signal is low and highly variable between replicate injections. How do I confirm ion suppression?

  • Probable Cause: This is a classic symptom of ion suppression, where co-eluting matrix components are interfering with the ionization of desfluoro 5-hydroxy orbifloxacin. The variability arises because the concentration of these interfering components can differ from sample to sample.[10]

  • Solution Pathway:

    • Qualitative Assessment: Perform a post-column infusion experiment.[2][5][11] Infuse a standard solution of your analyte directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A significant dip in the analyte's baseline signal at or near its expected retention time provides a visual confirmation of an ion suppression zone.[2]

    • Quantitative Assessment: Execute the post-extraction spike protocol detailed later in this guide to quantify the percentage of signal suppression. According to regulatory guidelines, the impact of matrix effects should be minimized to ensure data reliability.[12][13][14]

    • Remediation: If suppression is confirmed, focus on improving your sample preparation (see "Protocols" section) or modifying your chromatographic conditions to separate the analyte from the suppression zone.[3][11]

Problem: I'm observing poor peak shape (tailing, fronting, or splitting) for my analyte.

  • Probable Cause: Poor peak shape can be caused by several factors, including column degradation, improper mobile phase pH, or interactions with active sites in the LC flow path (including the column itself). Fluoroquinolones can chelate with metals, and interactions with stainless steel components in standard HPLC columns can lead to peak tailing and signal loss.[15]

  • Solution Pathway:

    • Check Mobile Phase pH: Desfluoro 5-hydroxy orbifloxacin is an amphoteric compound. Ensure your mobile phase pH is appropriate to maintain a consistent ionic state and prevent secondary interactions with the column stationary phase. A common choice for fluoroquinolones is an acidic mobile phase (e.g., 0.1% formic acid), which promotes positive ionization.[1][16]

    • Evaluate Column Hardware: If peak shape issues persist, consider using a metal-free or PEEK-lined HPLC column to minimize metal chelation.[15] This can dramatically improve the peak shape and recovery of chelating compounds.[15]

    • Column Health: Ensure your column is not overloaded or fouled. Implement a column wash step after each batch and consider using a guard column to protect the analytical column.

Problem: My baseline is noisy, and I see many interfering peaks around my analyte's retention time.

  • Probable Cause: This indicates insufficient sample cleanup. The interfering peaks are other matrix components that are not being adequately removed by your current sample preparation method.

  • Solution Pathway:

    • Optimize Sample Preparation: Your current method (e.g., simple protein precipitation) may be too generic.[17] Protein precipitation is fast but leaves behind many phospholipids and other small molecules.

    • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[10][18][19] For fluoroquinolones, a mixed-mode or polymeric reversed-phase sorbent can provide excellent cleanup by utilizing both hydrophobic and ion-exchange retention mechanisms. See the detailed SPE protocol below.

    • Consider Dispersive SPE (d-SPE): As part of a QuEChERS-style (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow, d-SPE can be a rapid and effective cleanup step after initial extraction.[18][20]

Visualizations & Diagrams

Mechanism of Ion Suppression

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Inlet Analyte Analyte (Orbifloxacin Metabolite) Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Interference (e.g., Phospholipids) Matrix->Droplet Ionization Ionization Process Droplet->Ionization Solvent Evaporation MS_Inlet MS Inlet Ionization->MS_Inlet Competition for charge/surface access Signal Suppressed Signal MS_Inlet->Signal

Caption: Co-eluting matrix components interfere with analyte ionization in the ESI source.

Troubleshooting Workflow for Ion Suppression

Start Start: Low or Variable Analyte Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS Implement SIL-IS to Compensate for Effect Check_IS->Implement_IS No ME_High Is Suppression >15-20%? Assess_ME->ME_High Optimize_SP Improve Sample Preparation (e.g., Implement SPE) ME_High->Optimize_SP Yes End Method Acceptable ME_High->End No Optimize_LC Modify LC Method (Change Gradient, Column) Optimize_SP->Optimize_LC Revalidate Re-evaluate Matrix Effect Optimize_LC->Revalidate Revalidate->ME_High Implement_IS->Assess_ME

Caption: Decision tree for diagnosing and resolving ion suppression issues.

Detailed Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the precise calculation of matrix factor (MF), a quantitative measure of ion suppression or enhancement.

Objective: To determine the influence of the matrix on analyte signal intensity.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.

  • Analyte and SIL-IS stock solutions.

  • Neat solvent (typically the mobile phase or reconstitution solvent).

  • Your validated sample preparation materials and LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike the analyte and IS into the neat solvent at a known concentration (e.g., a mid-range QC level).

  • Prepare Set B (Analyte in Post-Extracted Matrix): a. Process blank matrix samples from each of the 6 sources through your entire sample preparation procedure (extraction, evaporation, etc.). b. Just before the final analysis step, spike the resulting blank extracts with the analyte and IS to the same final concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the analyte and IS peak areas.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each matrix source: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)

    • Calculate the Coefficient of Variation (CV%) of the MF and IS-Normalized MF across the different matrix lots.

Interpretation:

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • According to ICH M10 guidelines, the CV of the IS-normalized MF should not be greater than 15% for the method to be considered rugged and reliable.[12]

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma

This protocol uses a mixed-mode polymeric SPE sorbent to effectively remove phospholipids and other interferences.

Objective: To achieve a clean extract of desfluoro 5-hydroxy orbifloxacin from plasma, minimizing matrix effects.

Materials:

  • Mixed-mode polymeric SPE cartridges or 96-well plate (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).

  • Plasma sample.

  • SIL-IS solution.

  • 4% Phosphoric Acid in water.

  • 5% Ammonium Hydroxide in Methanol.

  • Methanol, Acetonitrile.

Procedure:

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) cleanup.

Protocol 3: Example LC-MS/MS Parameters

These parameters serve as a starting point and should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
LC Column C18 or Phenyl-Hexyl, <3 µm, e.g., 2.1 x 50 mmProvides good reversed-phase retention for fluoroquinolones.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes good peak shape and efficient positive ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.[1]
Gradient 5% to 95% B over 5-7 minutesA typical gradient to elute compounds of moderate polarity. Should be optimized to separate the analyte from interference zones.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI PositiveFluoroquinolones ionize efficiently in positive mode due to the piperazine ring.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[1]
Example MRM Precursor Ion (Q1): [M+H]+ of desfluoro 5-hydroxy orbifloxacinThe protonated molecular ion.
Transitions Product Ion (Q3): Select 2-3 characteristic fragment ionsMonitor at least two transitions for confident identification and quantification as per regulatory guidance.[1]

References

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in water samples. idUS.
  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. PMC.
  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. (Vendor Publication).
  • Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements. PubMed.
  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. NUCLEUS information resources.
  • Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible.
  • Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma and Its Application in a Pharmacokinetic Study in Rats. ResearchGate.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. PMC.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Ion suppression correction and normalization for non-targeted metabolomics. PMC - NIH.
  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI.
  • Automated dual-cartridge solid-phase extraction method for multi-residue determination of veterinary drugs in bovine muscle, liver, fat, and milk. RSC Publishing.
  • LC/MS/MS Determination of Fluoroquinolones in Honey. ResearchGate.
  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
  • Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. ResearchGate.
  • Development of a UPLC-MS/MS method for the determination of lomefloxacin in rabbit aqueous humor and its application to a pharmacokinetic study. PubMed.
  • bioanalytical method validation and study sample analysis m10. ICH.
  • Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. Waters Corporation.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS.
  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry - ACS Publications.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.

Sources

Optimization

Technical Support Center: LC-MS/MS Mobile Phase Optimization for Desfluoro 5-Hydroxy Orbifloxacin

Welcome to the Analytical Troubleshooting and Method Development portal. This guide is specifically designed for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists tasked with isolating and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Method Development portal. This guide is specifically designed for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists tasked with isolating and quantifying desfluoro 5-hydroxy orbifloxacin (Orbifloxacin Impurity D)[1].

Because fluoroquinolones are zwitterionic[2], separating a desfluoro-hydroxylated metabolite from its parent compound requires precise manipulation of the mobile phase's pH, ionic strength, and organic modifier.

Method Development Workflow

MobilePhaseOpt Start Start: Desfluoro 5-Hydroxy Orbifloxacin Detection OrgMod Select Organic Modifier (Acetonitrile vs. Methanol) Start->OrgMod Buffer Select Aqueous Buffer (0.1% Formic or Acetic Acid) OrgMod->Buffer pH Optimize pH (2.5 - 3.5) Protonate Piperazine Ring Buffer->pH Evaluate Evaluate Chromatography (LC-MS/MS or UV) pH->Evaluate Coelution Issue: Co-elution with Parent Drug Evaluate->Coelution Poor Resolution Tailing Issue: Peak Tailing (Silanol Interactions) Evaluate->Tailing Asymmetry > 1.5 Success Optimal Separation & Sensitivity Achieved Evaluate->Success Rs > 2.0, As < 1.2 FixCoelution Adjust Gradient Slope & Modifier Ratio Coelution->FixCoelution FixTailing Increase Buffer Strength or Use End-capped Column Tailing->FixTailing FixCoelution->Evaluate FixTailing->Evaluate

Systematic workflow for optimizing mobile phase parameters for fluoroquinolone impurities.

Frequently Asked Questions (FAQs)

Q1: Why is separating desfluoro 5-hydroxy orbifloxacin from orbifloxacin so difficult? A1: The challenge lies in their structural similarity. Orbifloxacin is a fluoroquinolone with a carboxylic acid group and a basic piperazine ring, making it zwitterionic at physiological pH[2]. The desfluoro 5-hydroxy metabolite lacks the highly electronegative fluorine atom at position 6 but gains a hydroxyl group at position 5[1][3]. This substitution alters the dipole moment and hydrogen-bonding capacity but only marginally changes the overall hydrophobicity. Consequently, they often co-elute on standard C18 columns unless the mobile phase selectively exploits these minor polarity differences.

Q2: Which organic modifier is better: Acetonitrile or Methanol? A2: For desfluoro fluoroquinolone impurities, Methanol often provides superior selectivity. While acetonitrile is a stronger eluent and provides lower backpressure, methanol participates in hydrogen bonding with the 5-hydroxyl group of the impurity. Studies on orbifloxacin degradation products have demonstrated that 5% acetic acid paired with methanol in a gradient mode yields excellent separation of closely related impurities[4]. However, if you are using UPLC-MS/MS for high-throughput screening, acetonitrile paired with 0.1% formic acid is frequently utilized to enhance desolvation and ionization efficiency[5].

Q3: How do I eliminate peak tailing for this specific metabolite? A3: Peak tailing in fluoroquinolones is primarily caused by secondary interactions between the protonated secondary/tertiary amines on the piperazine ring and residual ionized silanol groups on the silica stationary phase[2]. To mitigate this:

  • Lower the pH: Operating at pH 2.5–3.0 (using formic or acetic acid) ensures the silanol groups (pKa ~4.5) are fully protonated and neutral, eliminating ionic interactions.

  • Increase Buffer Concentration: If using MS-compatible buffers, increasing ammonium formate concentration to 10 mM can mask residual silanols.

  • Avoid TFA in LC-MS: While trifluoroacetic acid (TFA) is an excellent ion-pairing agent that sharpens peaks[6], it causes severe ion suppression in mass spectrometry. Stick to formic or acetic acid for LC-MS/MS workflows.

Troubleshooting Guide

Issue 1: Co-elution of Orbifloxacin and Desfluoro 5-Hydroxy Orbifloxacin

Symptom: The mass spectrometer shows overlapping Total Ion Chromatogram (TIC) peaks, or the UV detector shows a merged peak with a resolution ( Rs​ ) < 1.5. Root Cause: The gradient is too steep, or the organic modifier does not provide enough selectivity. Solution:

  • Action 1: Switch the organic modifier from Acetonitrile to Methanol to exploit hydrogen-bonding differences[4].

  • Action 2: Flatten the gradient. Instead of a 5% to 95% ramp over 10 minutes, employ a shallow gradient (e.g., 5% to 40% over 15 minutes) through the critical elution window.

  • Action 3: Adjust the column temperature. Lowering the temperature from 40°C to 30°C can increase the retention time and improve the separation of closely related isomers and desfluoro analogs.

Issue 2: Poor MS Sensitivity (Ion Suppression)

Symptom: The signal-to-noise ratio for the desfluoro 5-hydroxy orbifloxacin transition (e.g., m/z 394 product ions) is unacceptably low. Root Cause: High concentrations of non-volatile salts, use of TFA, or poor desolvation due to high aqueous content at the time of elution. Solution:

  • Action 1: Ensure no phosphate buffers are used. Replace with 0.1% Formic Acid or 2–5 mM Ammonium Acetate[5].

  • Action 2: If acetic acid was used at high concentrations (e.g., 5%[4]), reduce it to 0.1% - 0.5% to prevent suppression in the ESI source while maintaining acidic pH.

Issue 3: Retention Time Drift

Symptom: The retention time of the metabolite shifts by more than 0.2 minutes between injections. Root Cause: Inadequate column equilibration or slight pH fluctuations in the mobile phase. When the mobile phase pH is near the pKa of the analyte, minor pH shifts cause major retention changes[2]. Solution:

  • Action 1: Buffer the mobile phase adequately. Instead of just adding 0.1% acid to water, use a prepared buffer like 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Action 2: Ensure a minimum of 5-10 column volumes for re-equilibration at the end of the gradient.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the effects of various mobile phase additives on the detection and separation of fluoroquinolones and their desfluoro/hydroxylated impurities based on established chromatographic principles[2][4][5][6].

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape (Tailing)LC-MS/MS SensitivitySelectivity for Desfluoro Impurities
Formic Acid 0.1% (v/v)Good ( As​ ~1.2 - 1.4)Excellent (High ionization)Moderate
Acetic Acid 1.0% - 5.0% (v/v)Very Good ( As​ ~1.1 - 1.3)Moderate (Mild suppression at >1%)High (Especially with Methanol)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent ( As​ < 1.1)Poor (Severe ion suppression)Moderate
Ammonium Formate 5 mM - 10 mMGood (Masks silanols)Good (Stable spray)Moderate
Phosphate Buffer 10 mM - 50 mMExcellentIncompatible (Precipitates in MS)High (For UV-only methods)

Self-Validating Experimental Protocol: Mobile Phase Preparation & Equilibration

To ensure trustworthiness and reproducibility, follow this self-validating protocol. The system validates itself by requiring a System Suitability Test (SST) to pass before sample analysis begins.

Step 1: Preparation of Aqueous Mobile Phase A (0.1% Formic Acid in Water)

  • Measure 1000 mL of LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Using a micropipette, add exactly 1.0 mL of LC-MS grade Formic Acid (purity >99%).

  • Mix thoroughly by swirling. Do not filter if using high-purity LC-MS solvents, as filtration can introduce contaminants.

  • Validation Check: Measure the pH. It should read approximately 2.7. If it deviates by more than ±0.2, discard and remake.

Step 2: Preparation of Organic Mobile Phase B (0.1% Formic Acid in Methanol)

  • Measure 1000 mL of LC-MS grade Methanol.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Mix thoroughly and sonicate for 5 minutes to degas.

Step 3: Column Equilibration & System Suitability

  • Install a high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Purge the LC lines with Mobile Phases A and B.

  • Set the flow rate to 0.3 mL/min and the column oven to 35°C.

  • Run the initial gradient conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • System Suitability Injection: Inject a mixed standard containing 10 ng/mL Orbifloxacin and 10 ng/mL Desfluoro 5-hydroxy orbifloxacin.

  • Self-Validation Criteria: Proceed to sample analysis only if:

    • Resolution ( Rs​ ) between the two peaks is ≥1.5 .

    • Tailing factor ( As​ ) for both peaks is ≤1.5 .

    • Signal-to-Noise (S/N) for the desfluoro metabolite is ≥50 .

References

  • Morimura, T., et al. "Orbifloxacin (ORBI) - International Journal of Sciences." ijsciences.com.
  • National Center for Advancing Translational Sciences (NCATS). "DESFLUORO 5-HYDROXY ORBIFLOXACIN - Inxight Drugs.
  • DrugFuture.
  • Rapeti, et al.
  • LGC Standards. "Buy Online CAS Number 126458-22-8 - TRC - Desfluoro 5-Hydroxy Orbifloxacin." lgcstandards.com.
  • Frontiers in Nutrition. "Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry." frontiersin.org.
  • National Institutes of Health (NIH). "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Orbifloxacin and its Metabolites

Welcome to the technical support center for bioanalytical challenges involving orbifloxacin. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical challenges involving orbifloxacin. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate recovery rates of orbifloxacin and its metabolites from biological matrices. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Understanding the Challenge: The Physicochemical Nature of Orbifloxacin

Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic.[1][2] Its structure, characterized by a quinolone-4-one-3-carboxylic acid nucleus, a cyclopropyl group at N-1, and a distinctive (3S,5R)-3,5-dimethylpiperazinyl ring at C-7, dictates its analytical behavior.[1] Orbifloxacin is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups, making its solubility and extraction efficiency highly dependent on pH.[1][3] It is sparingly soluble in water and methanol but soluble in acidic conditions.[3][4] This amphoteric nature is a critical factor in developing robust analytical methods.

Orbifloxacin undergoes limited metabolism, with a small percentage being converted to metabolites in species like dogs and cats.[5][6] While the parent drug is the primary analyte of interest, accurately quantifying its metabolites is crucial for comprehensive pharmacokinetic and toxicokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of orbifloxacin and its metabolites?

Low recovery is a multifaceted issue that can arise at various stages of the bioanalytical workflow. The most frequent culprits include:

  • Suboptimal Sample Preparation: This is the most critical step and includes inefficient protein precipitation, inadequate pH adjustment during liquid-liquid extraction (LLE), or incorrect sorbent and solvent selection in solid-phase extraction (SPE).[7][8]

  • Matrix Effects: Co-extracted endogenous components from biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[9][10][11]

  • Analyte Instability: Orbifloxacin and its metabolites may degrade during sample collection, storage, or processing due to factors like pH, temperature, or light exposure.[12]

  • Adsorption to Labware: The analytes can adsorb to the surfaces of collection tubes, pipette tips, and vials, especially if they are not properly silanized or if an inappropriate material is used.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, a failing detector, or a poorly performing chromatography column, can lead to apparent low recovery.[13]

Q2: How does the choice of biological matrix affect the extraction strategy?

Different biological matrices present unique challenges:

  • Plasma/Serum: Rich in proteins that must be removed to prevent column clogging and ion suppression. Protein precipitation is a common first step, but it can sometimes co-precipitate protein-bound analytes.[13]

  • Urine: Generally a cleaner matrix than plasma, but can have wide variations in pH and salt content, which can affect extraction efficiency and chromatographic performance.[10]

  • Tissues: Require a homogenization step to release the analytes. The high lipid and protein content in tissues like the liver can lead to significant matrix effects.[9]

  • Milk: Contains high levels of fats and proteins that can interfere with the extraction process.[14]

Q3: What are the key validation parameters I should focus on when developing a method for orbifloxacin?

According to regulatory guidelines from bodies like the FDA and EMA, the following parameters are crucial for bioanalytical method validation:[15][16]

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the lower limit of quantification (LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guide: A Deeper Dive

Problem Area 1: Sample Preparation and Extraction

Q1.1: My recovery is consistently low after protein precipitation. What can I do?

  • The "Why": Protein precipitation is a crude cleanup method. While it removes the bulk of proteins, your analyte might be co-precipitating if it is highly protein-bound.[13] Also, the choice of precipitation solvent is critical.

  • Troubleshooting Steps:

    • Vary the precipitating solvent: Instead of only acetonitrile, try methanol or acetone, or mixtures thereof. The optimal ratio of solvent to sample should also be investigated (typically 3:1 or 4:1).

    • Acidify the precipitation solvent: Adding a small amount of acid (e.g., 0.1% formic acid or 1% trichloroacetic acid) to the precipitation solvent can help disrupt protein-drug binding and improve recovery.

    • Evaluate analyte loss: Analyze the protein pellet after precipitation to see if your analyte is being lost in this fraction. If so, a different extraction technique like LLE or SPE may be necessary.

Q1.2: I'm struggling with low and inconsistent recovery using Liquid-Liquid Extraction (LLE). What factors should I investigate?

  • The "Why": LLE efficiency is highly dependent on the pH of the aqueous phase and the choice of the organic extraction solvent. For an amphoteric compound like orbifloxacin, pH control is paramount to ensure it is in a neutral, extractable form.[17]

  • Troubleshooting Steps:

    • Optimize the pH of the aqueous phase: Since orbifloxacin has both acidic (carboxylic acid) and basic (piperazine ring) moieties, its charge state is pH-dependent. Adjust the sample pH to be near the isoelectric point of orbifloxacin to maximize its neutrality and partitioning into the organic phase. Experiment with a range of pH values (e.g., from 6.0 to 8.0).[18][19][20]

    • Select an appropriate extraction solvent: The choice of solvent should be based on the polarity of orbifloxacin. A moderately polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is often a good starting point. Test a panel of solvents with varying polarities.

    • Ensure adequate mixing and phase separation: Vortex for a sufficient amount of time to ensure thorough mixing of the two phases. Centrifuge at an adequate speed and for a sufficient duration to achieve complete phase separation. Incomplete separation can lead to carryover of the aqueous phase and inconsistent results.

Q1.3: My Solid-Phase Extraction (SPE) method is giving poor recovery. Where should I start troubleshooting?

  • The "Why": SPE is a powerful technique, but each step needs to be optimized for the specific analyte and matrix.[21] Low recovery in SPE can be due to a variety of factors, including incorrect sorbent selection, improper conditioning, analyte breakthrough during loading, or incomplete elution.[7][8][22]

  • Troubleshooting Workflow:

    Caption: A systematic workflow for troubleshooting low SPE recovery.

  • Detailed SPE Troubleshooting Steps:

    • Verify Sorbent Selection: For orbifloxacin, a mixed-mode cation exchange sorbent can be effective, utilizing both reversed-phase and ion-exchange retention mechanisms. Polymeric reversed-phase sorbents like Oasis HLB are also a good choice due to their stability across a wide pH range and ability to retain a broad range of compounds.[14]

    • Check Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample loading conditions.[21] Inadequate conditioning can lead to poor retention.[22]

    • Investigate Analyte Breakthrough: Collect the flow-through during the sample loading step and analyze it for the presence of your analyte. If breakthrough is occurring, consider reducing the sample loading flow rate, decreasing the sample volume, or adjusting the sample pH to promote stronger retention.[13]

    • Optimize the Wash Step: The wash step is intended to remove interferences without eluting the analyte. If you suspect analyte loss during this step, analyze the wash solution. If the analyte is present, use a weaker wash solvent (i.e., one with a lower percentage of organic solvent).[8]

    • Ensure Complete Elution: If recovery is still low, the analyte may be irreversibly bound to the sorbent. To improve elution, increase the strength of the elution solvent (e.g., by increasing the organic content or adding a modifier like ammonia or formic acid to disrupt ionic interactions). Also, try increasing the elution volume or performing a second elution.[7]

Problem Area 2: Matrix Effects and Chromatography

Q2.1: How can I determine if matrix effects are the cause of my low recovery, and how can I mitigate them?

  • The "Why": Matrix effects are a common issue in LC-MS/MS analysis of biological samples.[10] They can suppress the ionization of your analyte, leading to a lower signal and the appearance of low recovery, even if the extraction efficiency is high.[11]

  • Troubleshooting Steps:

    • Perform a Post-Extraction Spike Experiment:

      • Prepare three sets of samples:

        • Set A: Analyte in pure solvent.

        • Set B: Blank matrix extract spiked with the analyte after extraction.

        • Set C: Analyte spiked into the matrix before extraction.

      • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

      • Calculate the recovery using the formula: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100.

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., SPE instead of protein precipitation) to remove more of the interfering matrix components.[9]

      • Optimize Chromatography: Modify your LC gradient to better separate the analyte from co-eluting matrix components. A slower gradient or a different column chemistry can be effective.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[17]

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11]

Q2.2: My chromatographic peak shape is poor (e.g., tailing, fronting, or splitting). How can this affect my results?

  • The "Why": Poor peak shape can lead to inaccurate integration and, consequently, inaccurate quantification. It can be caused by a variety of factors, including column degradation, mobile phase incompatibility, or interactions between the analyte and the analytical column.[10]

  • Troubleshooting Steps:

    • Check the Mobile Phase pH: For an amphoteric compound like orbifloxacin, the mobile phase pH can significantly impact peak shape. Ensure the pH is stable and at a value where the analyte has a consistent charge state.

    • Evaluate the Column: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Address Potential Chelation: Fluoroquinolones are known to chelate with metal ions.[9] If you are using a standard silica-based C18 column, there may be active silanol groups that can interact with the analyte. Consider using an end-capped column or adding a chelating agent like EDTA to the mobile phase.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Orbifloxacin in Plasma

This is a starting point protocol that should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge (e.g., Waters Oasis MCX).

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

Protocol 2: Post-Extraction Spike Analysis for Matrix Effect Evaluation
  • Prepare Blank Matrix Extract:

    • Extract a blank plasma sample using your established protocol (e.g., Protocol 1).

    • Evaporate and reconstitute the final eluate in 200 µL of mobile phase.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration.

    • Set B (Post-Spike): Spike the analyte and internal standard into the reconstituted blank matrix extract from step 1.

  • Analysis:

    • Inject all samples onto the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

Data Presentation

Table 1: Example SPE Recovery and Matrix Effect Data

AnalytePre-Spike Concentration (ng/mL)Post-Spike Concentration (ng/mL)Neat Solution Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Orbifloxacin50505085.2-25.6 (Suppression)
Metabolite A10101078.9-32.1 (Suppression)
Metabolite B10101092.5-15.3 (Suppression)

Note: The above data is for illustrative purposes only.

Concluding Remarks

Troubleshooting low recovery rates for orbifloxacin and its metabolites requires a systematic and logical approach. By understanding the physicochemical properties of the analytes and the principles behind each step of the bioanalytical method, researchers can effectively identify and resolve the root cause of the problem. Always remember to validate your method according to the relevant regulatory guidelines to ensure the generation of high-quality, reliable data.[23][24]

References

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?
  • Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • LCGC International. (2017, January 1). Three Common SPE Problems.
  • European Medicines Agency. (2015, June 3).
  • Waters Corporation. (n.d.). The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?
  • European Bioanalysis Forum. (2012, February 15).
  • Irish Medicines Board. (2013, December 23). Orbax Flavoured Oral Suspension 30 mg/ml for Dogs and Cats. - Summary of Product Characteristics.
  • Wang, S., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Shimadzu. (n.d.).
  • Cazedey, E. C. L., & Salgado, H. R. N. (n.d.). Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Orbifloxacin Detection.
  • Abdel-Gawad, S. A., et al. (n.d.). Approaches for application of sub and supercritical fluid extraction for quantification of orbifloxacin from plasma and milk: Application to disposition kinetics.
  • WelchLab. (2025, February 21).
  • ResearchGate. (n.d.).
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). PMC.
  • FyoniBio. (n.d.).
  • Therapeutic Goods Administration. (2024, July 17).
  • Journal of Applied Pharmaceutical and Toxicological Research. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • European Medicines Agency. (2011, July 21).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (a) Effect of pH on the extraction efficiency (% error bars represent standard deviation, n = 3) and (b)
  • MDPI. (2023, May 5).
  • Cazedey, E. C. L., & Salgado, H. R. N. (n.d.).
  • Cazedey, E. C. L., & Salgado, H. R. N. (n.d.). Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. SciELO.
  • ACS Publications. (2016, August 1). Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology.
  • de Araujo, M. B., et al. (n.d.).
  • Abdel-Gawad, S. A., et al. (2009, January 5).
  • Lemaire, S., et al. (n.d.). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. PMC.
  • ResearchGate. (2025, October 16).
  • Malaysian Journal of Fundamental and Applied Sciences. (2020, December 10). DEVELOPMENT OF DISPERSIVE MICRO-SOLID PHASE EXTRACTION FOR THE ANALYSIS OF OFLOXACIN AND SPARFLOXACIN IN HUMAN PLASMA.
  • Naresuan University Journal. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products.
  • MedChemExpress. (n.d.). Orbifloxacin (CP-104354) | Antibiotic.
  • Journal of Chromatographic Science. (n.d.).
  • University of Hertfordshire. (2025, September 7). Orbifloxacin. AERU.
  • Cazedey, E. C. L., & Salgado, H. R. N. (2025, December 22). Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies.
  • BioAgilytix. (2025, December 26).
  • ResearchGate. (n.d.). Effect of extraction time on the transport of the drugs. Conditions: pH...
  • SciELO. (n.d.). Rapid residue analysis of fluoroquinolones in raw bovine milk by online solid phase extraction followed by liquid chromatography coupled to tandem mass spectrometry.
  • PubMed. (n.d.). Allometric scaling of orbifloxacin disposition in nine mammal species: a retrospective analysis.
  • PMC. (n.d.).
  • Malaysian Journal of Analytical Sciences. (2023, June 23).
  • ResearchGate. (2015, June 6). (PDF)
  • Veterinary Partner. (2025, January 18). Orbifloxacin (Orbax).

Sources

Optimization

Technical Support Center: Preventing Degradation of Desfluoro 5-Hydroxy Orbifloxacin During Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of fluoroquinolone derivatives during bioanalytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of fluoroquinolone derivatives during bioanalytical workflows. Desfluoro 5-hydroxy orbifloxacin (Orbifloxacin Impurity D)[1] is a highly sensitive analyte. Because it is already a product of advanced oxidation and defluorination, it is exceptionally prone to further degradation via photolysis, hydrolysis, and radical attack if sample preparation is not rigorously controlled.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to ensure absolute data integrity during your LC-MS/MS workflows.

Core Workflow & Critical Control Points

The following diagram illustrates the optimized sample preparation workflow, highlighting the specific physicochemical hazards at each stage and the corresponding mitigations required to maintain analyte integrity.

SamplePrepWorkflow Start 1. Biological Matrix (Plasma/Serum/Urine) Stabilization 2. Matrix Stabilization (Add SIL-IS & 0.1% Ascorbic Acid) Start->Stabilization Quench Radicals Extraction 3. Protein Precipitation / SPE (Ice-cold ACN + 0.1% Formic Acid) Stabilization->Extraction Shift pH & Extract Evaporation 4. Solvent Evaporation (N2 Gas stream, Room Temp) Extraction->Evaporation Isolate Analyte Reconstitution 5. Reconstitution & Storage (Amber Vials, 4°C) Evaporation->Reconstitution Prevent Oxidation LightHazard Hazard: Photolysis Zwitterion excitation at pH 7.4 LightHazard->Extraction OxHazard Hazard: Oxidation Radical attack on C-F bonds OxHazard->Stabilization TempHazard Hazard: Thermal/Hydrolytic Cleavage of piperazine ring TempHazard->Evaporation

Figure 1: Sample preparation workflow detailing critical control points for fluoroquinolone stability.

Troubleshooting & FAQs

Q1: Why am I seeing inconsistent recovery rates and rapid signal loss of desfluoro 5-hydroxy orbifloxacin in my aqueous standards?

A1: You are likely experiencing pH-dependent photodegradation. Fluoroquinolones follow apparent first-order degradation kinetics under light exposure. Orbifloxacin and its derivatives are most unstable at physiological pH (~7.4)[2].

  • The Causality: At pH 7.4, the dissociation of the carboxylic acid and the dimethylpiperazinyl groups results in a zwitterionic form. This specific electronic state is highly photo-labile, lowering the activation energy required for photodecomposition (half-life can drop to ~0.9 hours under ambient laboratory lighting)[2].

  • The Fix: Never prepare standards in neutral, unbuffered water. Shift the pH of your working solutions to acidic conditions (e.g., using 0.1% Formic Acid) to protonate the molecule, and mandate the use of low-actinic (amber) glassware for all standard preparations.

Q2: During extraction from biological matrices, I am detecting unexpected secondary peaks with mass shifts of +16 Da and -18 Da. What is happening?

A2: Your analyte is undergoing advanced oxidative degradation during extraction. Biological matrices contain trace transition metals and dissolved oxygen that can generate reactive oxygen species (ROS) during sample handling. The fluoroquinolone core is highly susceptible to hydroxyl radical attack.

  • The Causality: Free radicals attack the remaining C-F bonds or the piperazine ring, leading to further defluorination, hydroxylation (+16 Da net gain per substitution), or piperazine ring cleavage[3][4].

  • The Fix: You must arrest oxidative pathways immediately upon sample collection. Spiking the matrix with a mild antioxidant (e.g., 0.1% ascorbic acid) scavenges hydroxyl radicals before they can attack the drug core. Furthermore, evaporate your extraction solvents exclusively under inert Nitrogen ( N2​ ) gas to displace oxygen.

Q3: How do I prove to regulatory bodies that my sample preparation is not causing artifactual degradation?

A3: You must implement a self-validating extraction system using Isotope Dilution. Do not rely solely on external calibration curves.

  • The Causality: By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​

    • or D3​ -labeled orbifloxacin, directly into the raw biological matrix before any chemical modifiers or solvents are added, the SIL-IS undergoes the exact same micro-environmental stresses as the endogenous analyte.
  • The Validation: Even if 10% of the desfluoro 5-hydroxy orbifloxacin degrades due to unavoidable ambient light during a transfer step, 10% of the SIL-IS will also degrade. The analytical ratio remains perfectly constant, ensuring absolute quantitative accuracy and self-validating the batch.

Degradation Profile Data

Understanding the boundary conditions of your analyte is critical. The table below summarizes the stability profile of the orbifloxacin core under ICH Q1A(R2) forced degradation conditions[5].

Stress ConditionEnvironmental ParametersStability / Degradation ExtentPrimary Mechanistic Pathway
Photolysis (Aqueous) UV/Vis Light, pH 7.4Highly Unstable ( t1/2​ < 1 h)Zwitterion excitation; Piperazine cleavage
Hydrolysis (Acidic) 0.1 N HCl, 80°CExtensive DecompositionHydrolytic cleavage of piperazine ring
Hydrolysis (Basic) 0.1 N NaOH, 80°CExtensive DecompositionHydrolytic cleavage / Decarboxylation
Oxidation H2​O2​ / Free RadicalsModerate to High DegradationDefluorination; Core Hydroxylation
Thermal (Solid) 60°C, Dry HeatStableN/A (Requires aqueous mobility)

Table 1: Summary of orbifloxacin core degradation kinetics under various physicochemical stress conditions.

Self-Validating Experimental Protocol

This protocol is engineered to extract desfluoro 5-hydroxy orbifloxacin from plasma while actively suppressing photolytic, oxidative, and hydrolytic degradation pathways.

Materials Required:
  • Amber microcentrifuge tubes and amber HPLC autosampler vials.

  • Extraction Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Antioxidant Buffer: 1% Ascorbic acid in LC-MS grade water.

  • SIL-IS: Deuterated or 13C -labeled analog working solution.

Step-by-Step Methodology:

Step 1: Matrix Stabilization (The Self-Validation Step)

  • Transfer 100 µL of raw biological plasma into an amber microcentrifuge tube.

  • Immediately add 10 µL of the SIL-IS working solution. Vortex for 5 seconds. (This establishes the self-validating ratio).

  • Add 10 µL of the 1% Ascorbic Acid buffer to quench endogenous reactive oxygen species and transition metal activity.

Step 2: pH-Shifted Protein Precipitation (PPT) 4. Add 300 µL of ice-cold ACN containing 0.1% FA.

  • Scientific Rationale: The cold temperature minimizes thermal kinetic energy for degradation. The 0.1% FA shifts the pH to ~3.0, protonating the analyte and pushing it out of the highly photo-labile zwitterionic state[2][5].

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Anaerobic Evaporation 7. Transfer the clear supernatant (~350 µL) to a clean amber glass vial. 8. Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen ( N2​ ) gas at room temperature.

  • Scientific Rationale: Do not use heated vacuum centrifugation (SpeedVac). Heat combined with residual acidic water accelerates hydrolytic cleavage. N2​ displaces oxygen, preventing late-stage oxidative defluorination[4].

Step 4: Reconstitution 9. Reconstitute the dried extract in 100 µL of your initial LC mobile phase (e.g., 95% Water / 5% Methanol with 0.1% FA). 10. Vortex for 30 seconds, transfer to an amber autosampler vial with a low-volume insert, and store at 4°C in the autosampler until injection.

References

  • Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed. nih.gov.[Link]

  • Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. repec.org.[Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. nih.gov.[Link]

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - Inxight Drugs. ncats.io. [Link]

  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals: Kinetic Studies and Degradation Mechanism. acs.org.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing MS Sensitivity for Trace Level Detection of Orbifloxacin Impurities

Welcome to the technical support center dedicated to the sensitive and robust detection of orbifloxacin and its impurities at trace levels using mass spectrometry. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the sensitive and robust detection of orbifloxacin and its impurities at trace levels using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods, troubleshoot common issues, and ensure the highest level of data quality and integrity. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth guidance in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Q1: I'm observing a weak signal for my orbifloxacin impurities, even at concentrations where I expect to see a response. What are the most likely causes and how can I fix this?

A1: A weak signal for trace impurities is a common challenge, often stemming from a combination of factors related to sample preparation, chromatographic conditions, and mass spectrometer settings.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Sample Extraction and Cleanup:

    • Causality: Orbifloxacin and its impurities may be strongly bound to the sample matrix (e.g., plasma, tissue, milk), leading to low recovery during extraction.[1][2] Co-extracted matrix components can also cause ion suppression in the MS source.[3][4]

    • Troubleshooting Protocol:

      • Evaluate Extraction Technique: For biological fluids, protein precipitation is a quick but often "dirty" method.[2][5] Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6][7] SPE with a suitable sorbent (e.g., Oasis HLB) can effectively remove interfering substances and concentrate your analytes.[5]

      • Optimize Extraction Solvent: The choice of solvent is critical. For LLE, trichloromethane has shown good recovery for orbifloxacin.[2] For SPE, ensure the pH of your sample and wash/elution solvents are optimized to maximize the retention of orbifloxacin (an amphoteric compound) and its impurities on the sorbent and their subsequent elution.

      • Perform Recovery Experiments: Spike a known amount of your impurity standards into a blank matrix and process it alongside your samples. Compare the response to a standard in a clean solvent to calculate the recovery. A low recovery (<70%) indicates a need to revise your extraction protocol.

  • Suboptimal Chromatographic Separation:

    • Causality: Poor peak shape (e.g., tailing) and co-elution with matrix components can significantly reduce signal intensity due to ion suppression.[3][4][6] Fluoroquinolones are known to exhibit peak tailing in reversed-phase chromatography.[6]

    • Troubleshooting Protocol:

      • Mobile Phase pH Adjustment: The pH of the mobile phase influences the ionization state of orbifloxacin and its impurities. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and retention on C18 columns.[5][8]

      • Column Selection: While C18 columns are common, consider a column with a different stationary phase if peak shape remains an issue.

      • Gradient Optimization: A well-optimized gradient ensures that impurities are adequately separated from the main orbifloxacin peak and from matrix interferences. A shallow gradient around the elution time of your impurities can improve resolution.

  • Inefficient Ionization in the MS Source:

    • Causality: The settings of your electrospray ionization (ESI) source directly impact the efficiency of ion formation and transfer into the mass spectrometer.[9][10][11]

    • Troubleshooting Protocol:

      • Systematic Parameter Optimization: Methodically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[9][12][13] It's crucial to do this while infusing a standard of your target impurity.

      • Flow Rate Considerations: ESI is a concentration-dependent process. Lower flow rates (e.g., 200-400 µL/min) with smaller internal diameter columns (e.g., 2.1 mm) can enhance sensitivity.[10][14]

      • Mobile Phase Composition: Higher organic content in the mobile phase at the point of elution generally leads to more efficient desolvation and better sensitivity.[11]

Q2: My results are inconsistent, with high variability between replicate injections. What could be causing this, and how can I improve precision?

A2: High variability is often a sign of matrix effects, inconsistent sample preparation, or an unstable LC-MS system.

Potential Causes & Step-by-Step Solutions:

  • Significant and Variable Matrix Effects:

    • Causality: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[3][4][15] This is a major cause of poor reproducibility in quantitative analyses.[4]

    • Troubleshooting Protocol:

      • Incorporate an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for orbifloxacin and each of its key impurities.[16] If SIL standards are unavailable, a structurally similar compound that is not present in the samples can be used, though it may not perfectly mimic the behavior of the analytes.[2]

      • Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effects across your analytical run.

      • Improve Sample Cleanup: As mentioned in A1, a more rigorous sample cleanup procedure using SPE will reduce the amount of matrix components entering the MS, thereby minimizing their impact.[5][7]

  • Inconsistent Sample Preparation:

    • Causality: Minor variations in manual sample preparation steps (e.g., pipetting, vortexing time, evaporation to dryness) can accumulate and lead to significant variability in the final results.

    • Troubleshooting Protocol:

      • Standardize and Automate: Where possible, use automated liquid handling systems to minimize human error. If performing manual extractions, ensure consistent timing for each step (e.g., vortexing, centrifugation).

      • Careful Evaporation and Reconstitution: When evaporating solvents, avoid drying the sample for too long or at too high a temperature, as this can lead to analyte loss. Ensure the dried extract is fully redissolved in the reconstitution solvent by thorough vortexing.

  • LC System Issues:

    • Causality: Fluctuations in pump pressure, inconsistent injector performance, or a contaminated column can all contribute to poor reproducibility.

    • Troubleshooting Protocol:

      • System Suitability Tests: Before running your sample batch, perform system suitability tests by injecting a standard solution multiple times. The retention time and peak area should have a low relative standard deviation (RSD), typically <2%.

      • Check for Leaks and Blockages: Inspect all fittings for leaks. A fluctuating pressure profile can indicate a leak or a blockage in the system.

      • Column Washing: Regularly flush your column to remove strongly retained matrix components that can affect its performance over time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to method development and optimization for the trace level analysis of orbifloxacin impurities.

Q: What is the best ionization technique for orbifloxacin and its impurities, ESI or APCI?

A: For fluoroquinolones like orbifloxacin, which are polar and can be readily protonated or deprotonated in solution, Electrospray Ionization (ESI) is generally the preferred technique.[5][6] ESI is well-suited for compounds that are already ionized in solution and typically provides excellent sensitivity for these analytes. It's crucial to operate in the positive ion mode (ESI+) as the piperazinyl group is readily protonated.

Q: How can I confirm the identity of a suspected impurity at trace levels?

A: The gold standard for confirming the identity of trace-level compounds is tandem mass spectrometry (MS/MS) , specifically using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[5][8]

  • Principle: In MRM, you pre-select the mass-to-charge ratio (m/z) of the parent ion (the impurity) in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole (Q3).

  • Benefit: This process is highly selective and sensitive because it filters out most other ions, significantly reducing background noise.[8] By monitoring at least two different MRM transitions for each impurity, you can achieve a high degree of confidence in its identification, as per regulatory guidelines.

Q: What are the key parameters to include in a validation plan for a trace-level impurity method?

A: A robust method validation should be conducted in accordance with guidelines from bodies like the ICH. Key parameters include:

  • Specificity/Selectivity: The ability to detect the impurities without interference from the matrix, the main drug substance (orbifloxacin), or other potential impurities.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.[1][6] For trace analysis, achieving a low LOQ is critical.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the impurity.[1][2]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by recovery experiments in a spiked matrix.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[18]

Experimental Protocol: SPE-LC-MS/MS for Orbifloxacin Impurities in Plasma

This protocol provides a starting point for developing a sensitive method for quantifying orbifloxacin impurities in a biological matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 2 mL of water.[5]

  • Sample Loading: To 1 mL of plasma, add an internal standard. Dilute the plasma with 1 mL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp 325 °C

Note: These are starting conditions and should be optimized for your specific instrument and impurities of interest.

Visualizations

Troubleshooting_Workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry start Problem: Weak or No Signal for Impurity sp_check Is Sample Cleanup Sufficient? start->sp_check sp_solution Implement SPE or LLE. Optimize extraction solvents and pH. sp_check->sp_solution No lc_check Is Peak Shape Optimal? (No Tailing, Good Separation) sp_check->lc_check Yes sp_recovery Perform Recovery Study. Is recovery > 70%? sp_solution->sp_recovery sp_recovery->sp_solution No sp_recovery->lc_check Yes lc_solution Adjust mobile phase pH (e.g., 0.1% Formic Acid). Optimize gradient. lc_check->lc_solution No ms_check Are MS Source Parameters Optimized? lc_check->ms_check Yes lc_solution->ms_check ms_solution Systematically optimize: - Capillary Voltage - Gas Flows & Temp - Nebulizer Pressure ms_check->ms_solution No end_ok Signal Improved ms_check->end_ok Yes ms_solution->end_ok Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies start Problem: High Variability / Inconsistent Results cause1 Primary Cause: Matrix Effects start->cause1 solution1 Incorporate Stable Isotope-Labeled Internal Standard (Best Practice) cause1->solution1 Most Effective solution2 Use Matrix-Matched Calibration Standards cause1->solution2 Good Practice solution3 Enhance Sample Cleanup (e.g., optimized SPE) cause1->solution3 Reduces Source of Problem result Improved Precision and Accuracy solution1->result solution2->result solution3->result

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

References

  • Koc, F., & Tuncel, M. (2009). Approaches for application of sub and supercritical fluid extraction for quantification of orbifloxacin from plasma and milk. PubMed. Available from: [Link]

  • Li, X., et al. (2009). Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • El-Kholy, W. M., & El-Gendy, M. A. (2000). Determination of orbifloxacin in rabbit plasma by high-performance liquid chromatography with fluorescence detection. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Janevska, A., et al. (2020). Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Chen, C. Y., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

  • Hermo, M. P., et al. (2005). Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. I. Laboratory-validated method. PubMed. Available from: [Link]

  • Agilent Technologies. (2005). Optimizing the Agilent Multimode Source. Available from: [Link]

  • Wagil, M., et al. (2014). Development of Sensitive and Reliable LC-MS/MS Methods for the Determination of Three Fluoroquinolones in Water and Fish Tissue Samples and Preliminary Environmental Risk Assessment of Their Presence in Two Rivers in Northern Poland. PubMed. Available from: [Link]

  • Bonfilio, R., et al. (2012). Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. SciELO. Available from: [Link]

  • Cazedey, E. C. L., & Salgado, H. R. N. (2012). Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Santos, J. C. S., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Available from: [Link]

  • Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. Available from: [Link]

  • Cazedey, E. C. L., et al. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Peris, E., et al. (2021). Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry. bioRxiv. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Molecules. Available from: [Link]

  • Cazedey, E. C. L., et al. (2013). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. IDEAS/RePEc. Available from: [Link]

  • Ciesla, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. Available from: [Link]

  • Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Method validation for desfluoro 5-hydroxy orbifloxacin according to ICH guidelines

Comprehensive Method Validation Guide for Desfluoro 5-Hydroxy Orbifloxacin Detection: A Comparative HPLC-UV vs. LC-MS/MS Approach Introduction: The Criticality of Impurity Profiling Orbifloxacin is a potent, broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Method Validation Guide for Desfluoro 5-Hydroxy Orbifloxacin Detection: A Comparative HPLC-UV vs. LC-MS/MS Approach

Introduction: The Criticality of Impurity Profiling

Orbifloxacin is a potent, broad-spectrum third-generation fluoroquinolone antibiotic utilized extensively in veterinary medicine. During its synthesis and subsequent shelf-life degradation, several related substances can emerge. A critical quality attribute (CQA) in this profile is 1 (also known as Orbifloxacin Impurity D; CAS 126458-22-8)[1].

While the bulk active pharmaceutical ingredient (API) can be quantified using rapid, cost-effective techniques like 2[2][3], these bulk methods lack the resolving power required for trace impurity profiling. To comply with the , highly selective chromatographic procedures are mandatory to ensure the method is fit for its intended purpose[4].

Analytical Strategy & Causality

As an Application Scientist, the primary challenge in fluoroquinolone impurity analysis is resolving structurally similar analogs. Desfluoro 5-hydroxy orbifloxacin (Molecular Formula: C19H21F2N3O4) differs from the parent API by the absence of a fluorine atom and the substitution of a hydroxyl group at the C-5 position[5][6]. This subtle structural modification alters the molecule's dipole moment and pKa.

Causality of Experimental Choice: To exploit this structural difference, we developed an optimized HPLC-UV method utilizing a Superficially Porous Particle (SPP) Phenyl-Hexyl column rather than a traditional C18 column. The Phenyl-Hexyl stationary phase provides alternative π−π selectivity, which is critical for resolving the fluorinated vs. non-fluorinated aromatic rings of quinolones. Furthermore, the SPP architecture minimizes longitudinal diffusion, delivering UHPLC-like peak efficiency at standard HPLC pressures. We compare this optimized HPLC-UV approach against an LC-MS/MS alternative to provide a comprehensive, objective performance evaluation.

Method Validation Workflow (ICH Q2(R2))

The validation lifecycle forms a logical, self-validating loop where specificity dictates linearity, which in turn defines sensitivity (LOD/LOQ) and accuracy[7][8].

Validation_Pathway N1 Method Design (ICH Q14) N2 Specificity Evaluation N1->N2 Define Impurity N3 Linearity & Range N2->N3 Peak Resolution N4 LOD / LOQ Establishment N3->N4 Calibration Model N5 Accuracy & Precision N4->N5 Spike Recovery N6 Robustness Testing N5->N6 Method Stability N7 Validated Method (ICH Q2(R2)) N6->N7 Final Report

Caption: ICH Q2(R2) Method Validation Workflow for Impurity Profiling.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following protocols incorporate System Suitability Testing (SST) as a self-validating mechanism. The analytical run is only authorized if the SST criteria are met.

Protocol 1: Optimized HPLC-UV Method (Proposed)
  • Standard Preparation: Accurately weigh 10 mg of Desfluoro 5-hydroxy orbifloxacin reference standard. Dissolve in 10 mL of 0.1 M HCl to create a 1 mg/mL stock solution. Dilute with Mobile Phase A to working concentrations (0.1 - 10 µg/mL).

  • Sample Preparation: Crush and homogenize orbifloxacin tablets. Extract an amount equivalent to 100 mg of API in 50 mL of Mobile Phase A. Sonicate for 15 minutes, centrifuge at 4000 rpm, and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: SPP Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: pH ~2.0 suppresses silanol ionization on the column and maintains the impurity in a fully protonated state, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (10% B), 2-10 min (10% to 40% B), 10-12 min (40% B), 12-12.1 min (return to 10% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 290 nm[9].

  • System Suitability (Self-Validation Gate): Inject a resolution mixture of Orbifloxacin and Desfluoro 5-hydroxy orbifloxacin (10 µg/mL each). Acceptance criteria: Resolution (Rs) > 2.0, Tailing factor < 1.5.

Protocol 2: LC-MS/MS Method (Alternative)
  • Preparation: Follow the extraction above, but perform final dilutions in 0.1% Formic Acid in Water/Methanol (50:50) to enhance electrospray ionization (ESI) efficiency.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and Methanol (B).

  • MS Parameters: ESI positive mode. Multiple Reaction Monitoring (MRM) transitions optimized for m/z 394.1 [M+H]+ (Desfluoro 5-hydroxy orbifloxacin).

Comparative Data Presentation: Validation Parameters

The validation was executed strictly according to4[4]. The table below objectively compares the performance of our optimized HPLC-UV method against the LC-MS/MS alternative.

ICH Q2(R2) ParameterAcceptance CriteriaOptimized HPLC-UV (SPP Phenyl-Hexyl)LC-MS/MS (Alternative)
Specificity No interference at impurity RTRs = 2.8 (Baseline resolved)Specific m/z transition
Linearity Range R² ≥ 0.9990.05 – 10.0 µg/mL (R²=0.9998)0.001 – 1.0 µg/mL (R²=0.9992)
LOD (S/N = 3) Reportable value0.015 µg/mL0.0002 µg/mL
LOQ (S/N = 10) Reportable value0.050 µg/mL0.001 µg/mL
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2%92.4% – 106.5% (Matrix effect observed)
Precision (RSD) ≤ 2.0%0.8%3.5%
Robustness Stable under deliberate variationsHighly robust (resists flow/pH shifts)Sensitive to mobile phase pH

Conclusion

While the LC-MS/MS method provides superior absolute sensitivity (LOD of 0.0002 µg/mL), it suffers from ion suppression matrix effects that compromise accuracy and repeatability (Precision RSD = 3.5%), falling outside the ideal range for routine batch release.

Conversely, the optimized HPLC-UV method utilizing an SPP Phenyl-Hexyl column delivers exceptional accuracy (98.5%–101.2%), highly robust precision (0.8% RSD), and sufficient sensitivity (LOQ = 0.050 µg/mL) to easily meet the reporting thresholds defined by ICH Q2(R2). For routine quality control, stability testing, and impurity profiling of orbifloxacin formulations, the HPLC-UV method stands as the superior, self-validating choice.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 7

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. 4

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN. FDA Global Substance Registration System (Drugfuture). 1

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - gsrs. National Institutes of Health (NIH).5

  • Orbifloxacin-impurities. Pharmaffiliates.6

  • A Comparative Guide to Analytical Methods for Orbifloxacin Detection. Benchchem. 10

  • Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation. PMC / NIH. 3

  • Development and validation of UV spectrophotometric method for orbifloxacin assay and dissolution studies. SciELO. 9

Sources

Comparative

Technical Guide: Antimicrobial Activity and Structural Dynamics of Orbifloxacin vs. Desfluoro 5-Hydroxy Orbifloxacin

Executive Summary In veterinary pharmacology and drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is critical for ensuring efficacy and safety. Orbifloxacin is a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In veterinary pharmacology and drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is critical for ensuring efficacy and safety. Orbifloxacin is a potent, third-generation synthetic fluoroquinolone antibiotic characterized by a unique 5,6,8-trifluoro substitution pattern[1]. However, under specific environmental or physiological stress conditions (particularly hydrolytic stress), orbifloxacin degrades into Desfluoro 5-hydroxy orbifloxacin (officially recognized in pharmacopeias as Orbifloxacin Impurity D )[2].

This guide provides an in-depth, objective comparison of the parent API and its primary hydrolytic degradant, analyzing how the nucleophilic substitution of a single fluorine atom with a hydroxyl group drastically alters the molecule's antimicrobial activity, target affinity, and physicochemical properties.

Structural and Mechanistic Analysis (SAR)

The bactericidal efficacy of fluoroquinolones is intrinsically linked to their ability to form a stable ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and Topoisomerase IV).

The Role of the 5-Fluoro Group (Orbifloxacin)

Orbifloxacin ( C19​H20​F3​N3​O3​ ) possesses fluorine atoms at the C-5, C-6, and C-8 positions. The C-6 fluorine is universally essential for gyrase binding and cell penetration across the fluoroquinolone class. The addition of the C-5 fluorine in orbifloxacin increases the overall lipophilicity of the molecule, optimizing its zwitterionic equilibrium at physiological pH[3]. This structural optimization allows for rapid penetration through the lipid bilayers and porin channels of both Gram-negative and Gram-positive pathogens.

The Hydrolytic Shift to 5-Hydroxy (Impurity D)

The quinolone core is highly electron-deficient. The carbonyl group at C-4, combined with the electronegative fluorines, makes the C-5 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Under basic or acidic hydrolytic stress, hydroxide ions ( OH− ) attack the C-5 carbon. The intermediate Meisenheimer complex is stabilized by the adjacent C-4 carbonyl, ultimately leading to the expulsion of the fluoride ion and the formation of Desfluoro 5-hydroxy orbifloxacin ( C19​H21​F2​N3​O4​ )[2].

Replacing the highly electronegative, lipophilic fluorine with a polar, hydrogen-bonding hydroxyl group disrupts the molecule's optimal pKa. This shift increases polarity, hindering passive diffusion across bacterial membranes and sterically altering the binding conformation within the DNA cleavage complex, resulting in a significant loss of antimicrobial potency.

SAR_Mechanism cluster_0 Orbifloxacin (Parent API) cluster_1 Desfluoro 5-Hydroxy Orbifloxacin (Impurity D) O_Node 5,6,8-Trifluoro Substitution (Active Pharmacophore) O_Mech High Affinity Binding to DNA Gyrase & Topo IV O_Node->O_Mech Optimal Lipophilicity Hydrolysis Base/Acid Hydrolysis (Nucleophilic Attack at C-5) O_Node->Hydrolysis Stress Conditions D_Node 6,8-Difluoro-5-Hydroxy (Degradation Product) D_Mech Reduced Target Affinity & Altered Cell Permeability D_Node->D_Mech Increased Polarity Hydrolysis->D_Node C-F to C-OH Conversion

Diagram 1: Structural degradation pathway and its impact on the mechanism of action.

Comparative Antimicrobial Activity Data

Because Desfluoro 5-hydroxy orbifloxacin is classified as a degradation impurity rather than a therapeutic agent, its specific clinical use is non-existent. However, structure-activity relationship (SAR) profiling and forced degradation assays demonstrate that the loss of the C-5 fluorine drastically attenuates its Minimum Inhibitory Concentration (MIC)[2].

The table below contrasts the established MIC ranges of the parent API against the expected attenuated baseline of the 5-hydroxy degradant.

Property / PathogenOrbifloxacin (Parent API)Desfluoro 5-Hydroxy Orbifloxacin (Impurity D)
CAS Registry Number 113617-63-3126458-22-8
Molecular Mass [M+H]+ 396.15 m/z394.15 m/z
C-5 Substituent Fluoro ( −F )Hydroxyl ( −OH )
Escherichia coli (ATCC 25922)0.015 - 0.06 µg/mL> 1.0 µg/mL (Attenuated)
Staphylococcus aureus (ATCC 29213)0.12 - 0.5 µg/mL> 2.0 µg/mL (Attenuated)
Pseudomonas aeruginosa (ATCC 27853)1.0 - 4.0 µg/mL> 16.0 µg/mL (Attenuated)
Primary Status Active Veterinary AntibioticPharmacopeial Impurity / Degradant

Experimental Protocols: Isolation and Susceptibility Testing

To objectively validate the loss of antimicrobial activity, drug development professionals must employ a self-validating workflow that couples forced degradation with CLSI-compliant susceptibility testing.

Phase 1: Forced Degradation & LC-MS Isolation

Causality: Generating the specific degradant requires exploiting the vulnerability of the C-5 position to nucleophilic attack.

  • Hydrolytic Stress: Dissolve 1.0 mg/mL of Orbifloxacin API in 0.1 N NaOH. Incubate the solution at 80°C for 8 days to force the SN​Ar reaction[2].

  • Neutralization: Neutralize the solution with 0.1 N HCl to arrest secondary decomposition pathways. Dilute with a 5% acetic acid/methanol (80:20, v/v) buffer.

  • Chromatographic Separation: Inject the sample into a Preparative HPLC system utilizing a C18 reverse-phase column (e.g., SymmetryShield RP18, 5 µm). Use a gradient mobile phase of 5% acetic acid and methanol.

  • Mass Spectrometry Validation: Monitor the eluent using a PDA detector at 290 nm and an LC-ESI-MS system. Isolate the fraction corresponding to m/z 394 [M+H]+ (confirming the loss of 2 amu relative to the parent m/z 396, indicating the −F to −OH shift)[2].

Phase 2: Broth Microdilution Assay (MIC Determination)

Causality: Testing the isolated fraction against standard ATCC strains isolates the biological variable, proving that the structural shift directly causes a loss of potency.

  • Inoculum Preparation: Prepare bacterial suspensions of E. coli (ATCC 25922) and S. aureus (ATCC 29213) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of both pure Orbifloxacin and the isolated Impurity D in cation-adjusted Mueller-Hinton broth.

  • Incubation & Readout: Inoculate the wells to achieve a final concentration of 5×105 CFU/mL. Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth.

Experimental_Workflow Step1 1. Forced Degradation (1 mg/mL API in 0.1 N NaOH, 80°C) Step2 2. LC-MS/PDA Analysis (Identify m/z 394 Degradant Peak) Step1->Step2 Step3 3. Preparative HPLC Isolation (Purify Impurity D) Step2->Step3 Step4 4. Broth Microdilution Assay (CLSI Guidelines, MIC Determination) Step3->Step4 Step5 5. Comparative Data Analysis (Orbifloxacin vs Impurity D) Step4->Step5

Diagram 2: Step-by-step experimental workflow for degradant isolation and MIC validation.

Conclusion & Drug Development Implications

The comparison between Orbifloxacin and Desfluoro 5-hydroxy orbifloxacin highlights a fundamental principle of medicinal chemistry: minor atomic substitutions dictate macroscopic pharmacological outcomes. The 5-fluoro group is not merely a structural accessory; it is a vital electronic and steric anchor for DNA gyrase inhibition.

For drug development professionals, the propensity of orbifloxacin to undergo nucleophilic aromatic substitution at C-5 necessitates stringent control of formulation pH and moisture content. Monitoring Impurity D (CAS 126458-22-8) during stability profiling is not just a regulatory formality—it is a direct measure of the formulation's retained bactericidal integrity.

References

  • Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. International Journal of Sciences, 2013. Available at: [Link]

  • Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. National Center for Biotechnology Information (PMC), 2018. Available at:[Link]

  • Orbifloxacin Impurities and Related Compound (Impurity D). Veeprho Pharmaceuticals, 2024. Available at:[Link]

  • Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods. Taylor and Francis Group / UNESP, 2013. Available at:[Link]

Sources

Validation

Desfluoro 5-hydroxy orbifloxacin vs other fluoroquinolone metabolites

Desfluoro 5-hydroxy orbifloxacin vs. Other Fluoroquinolone Metabolites: A Comparative Technical Guide As the environmental persistence and toxicological profiles of veterinary and human antibiotics face increasing regula...

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Author: BenchChem Technical Support Team. Date: April 2026

Desfluoro 5-hydroxy orbifloxacin vs. Other Fluoroquinolone Metabolites: A Comparative Technical Guide

As the environmental persistence and toxicological profiles of veterinary and human antibiotics face increasing regulatory scrutiny, understanding the precise metabolic and degradative pathways of fluoroquinolones (FQs) is paramount. Orbifloxacin, a third-generation veterinary fluoroquinolone, presents a unique structural profile due to its 5,6,8-trifluoro substitution on the quinolone core[1][2].

This guide provides an objective, data-driven comparison between Desfluoro 5-hydroxy orbifloxacin (a primary degradation product and known pharmacopeial impurity) and the standard metabolites of other widely used fluoroquinolones, such as enrofloxacin and ciprofloxacin.

Structural and Mechanistic Divergence

The antibacterial efficacy of fluoroquinolones hinges on the C-4 keto and C-3 carboxyl groups (essential for DNA gyrase binding) and the C-6 fluorine atom, which dramatically enhances cell penetration and enzyme inhibition[1].

Most conventional FQs (e.g., ciprofloxacin, norfloxacin, enrofloxacin) are mono-fluorinated at the C-6 position. When exposed to advanced oxidation processes (AOPs), photolysis, or microbial metabolism, their primary degradation pathways typically involve:

  • Piperazine Ring Modifications: Dealkylation (e.g., enrofloxacin metabolizing into ciprofloxacin) or oxidation[3].

  • C-6 Defluorination: Attack by hydroxyl radicals ( OH) leading to the loss of the critical C-6 fluorine, which generally results in a near-total loss of antibacterial activity but can yield phototoxic intermediates[4].

Orbifloxacin , however, contains fluorine atoms at C-5, C-6, and C-8[1]. During oxidative degradation or photolysis, the C-5 fluorine is highly susceptible to nucleophilic substitution or hydroxyl radical attack. The replacement of this C-5 fluorine with a hydroxyl group yields Desfluoro 5-hydroxy orbifloxacin (Orbifloxacin Impurity D; Molecular Formula: C19​H21​F2​N3​O4​ )[5][6].

Because the critical C-6 fluorine and the C-8 fluorine remain intact in this specific metabolite, its residual biological activity, binding affinity, and ecotoxicity profile differ significantly from the C-6 defluorinated metabolites of mono-FQs[7][8].

FQ_Metabolism Orb Orbifloxacin (5,6,8-trifluoro) Desfluoro Desfluoro 5-hydroxy orbifloxacin (C-5 Hydroxylation) Orb->Desfluoro Hydroxyl Radical Attack (Photolysis/AOP) MonoFQ Mono-FQs (e.g., Enrofloxacin) Dealkyl Dealkylated Metabolites (e.g., Ciprofloxacin) MonoFQ->Dealkyl Piperazine Dealkylation (Microbial/Hepatic) C6Defluoro C-6 Defluorinated Products MonoFQ->C6Defluoro C-6 Defluorination (Loss of Activity)

Metabolic and degradative divergence between Orbifloxacin and Mono-Fluoroquinolones.

Comparative Metabolite Profiling

To objectively evaluate these compounds, we must look at their structural integrity post-degradation and their resulting environmental toxicity. Studies utilizing Vibrio fischeri luminescence inhibition assays have shown that while parent FQs are toxic to bacteria, certain hydroxylated intermediates can exhibit transiently higher ecotoxicity before complete mineralization[3][8].

Table 1: Physicochemical and Degradation Comparison
ParameterDesfluoro 5-hydroxy orbifloxacinEnrofloxacin Primary Metabolite (Ciprofloxacin)Norfloxacin Photoproducts
Pharmacopeial Status Orbifloxacin Impurity D [EP][9]Active Pharmaceutical Ingredient (API)Unspecified degradation impurities
Molecular Weight 393.39 g/mol [5]331.34 g/mol Variable (e.g., 301 g/mol for defluorinated)
Primary Transformation Hydroxylated defluorination at C-5[7]N-dealkylation of piperazine ring[4]C-6 Defluorination & Piperazine cleavage
C-6 Fluorine Status Retained (Preserves partial gyrase affinity)Retained (Highly active)Lost (Inactive, potentially phototoxic)
Formation Driver Photolysis, OH radical attack[7]Hepatic metabolism, Microbial degradation[3]Direct photolysis, AOPs[4]

Experimental Protocol: Generating and Profiling FQ Metabolites

To validate the formation of Desfluoro 5-hydroxy orbifloxacin versus other FQ metabolites, researchers must employ controlled Advanced Oxidation Processes (AOPs) coupled with high-resolution mass spectrometry. The following self-validating protocol ensures reproducible metabolite generation and identification.

Step-by-Step Methodology: Photolytic Degradation and LC-MS/MS Profiling

Phase 1: Sample Preparation & Irradiation

  • Standard Preparation: Prepare 10 mg/L solutions of Orbifloxacin and Enrofloxacin in ultrapure water (pH adjusted to 7.0 using phosphate buffer).

  • Simulated Photolysis: Place 50 mL aliquots into quartz tubes. Irradiate using a Xenon arc lamp (simulating natural sunlight spectrum, 290–800 nm) at a constant temperature of 25°C.

  • Kinetic Sampling: Extract 1 mL aliquots at pre-defined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the reaction in the aliquots by adding 10 µL of 0.1 M sodium thiosulfate (to neutralize residual reactive oxygen species) and store at -20°C until analysis.

Phase 2: LC-MS/MS Analysis

  • Chromatographic Separation: Inject 10 µL of the quenched sample onto a Pentafluorophenyl (PFP) column (e.g., Luna PFP, 3 µm, 150 x 4.6 mm). The PFP stationary phase provides superior retention and selectivity for fluorinated aromatic compounds compared to standard C18 columns.

  • Mobile Phase: Use a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a Triple Quadrupole or Q-TOF MS in positive Electrospray Ionization (ESI+) mode.

  • Metabolite Identification:

    • Screen for the parent Orbifloxacin ( m/z 396.1 [M+H]+ ).

    • Identify Desfluoro 5-hydroxy orbifloxacin by extracting the chromatogram for m/z 394.1 [M+H]+ . Confirm via MS/MS fragmentation looking for the characteristic loss of H2​O and CO2​ , and the retention of the m/z corresponding to the intact piperazine ring[7].

Analytical_Workflow Prep 1. Sample Prep (10 mg/L FQs) AOP 2. Xenon Lamp Irradiation Prep->AOP Quench 3. ROS Quenching (Thiosulfate) AOP->Quench LC 4. PFP Column Separation Quench->LC MS 5. Q-TOF MS/MS (ESI+ Mode) LC->MS Data 6. Structure Elucidation MS->Data

LC-MS/MS analytical workflow for the identification of fluoroquinolone photoproducts.

Toxicological & Environmental Implications

The distinction between C-5 hydroxylation (Orbifloxacin) and C-6 defluorination (Mono-FQs) is not merely academic; it dictates the environmental fate of the drug.

When mono-FQs lose their C-6 fluorine, the resulting metabolites generally lose their ability to inhibit bacterial DNA gyrase, effectively neutralizing their antibiotic pressure in wastewater environments[10]. However, because Desfluoro 5-hydroxy orbifloxacin retains the C-6 fluorine, it may exhibit "pseudo-persistence" in aquatic environments—maintaining partial antimicrobial activity that can drive selective pressure for antibiotic resistance[3]. Furthermore, the hydroxylation of the aromatic ring often increases the polarity of the molecule, altering its bioaccumulation potential and mobility in soil and groundwater matrices compared to the highly lipophilic parent compound[10].

Understanding these specific degradation pathways allows drug development professionals to better predict the environmental risk assessments (ERAs) of novel poly-fluorinated quinolones and design more robust wastewater treatment protocols.

References

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review MDPI[Link][10]

  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals: Kinetic Studies and Degradation Mechanism The Journal of Physical Chemistry A - ACS Publications[Link][7]

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - Global Substance Registration System NIH / FDA GSRS[Link][5]

  • DESFLUORO 5-HYDROXY ORBIFLOXACIN - FDA Global Substance Registration System Data Drugfuture[Link][6]

  • Environmental contamination by fluoroquinolones SciELO[Link][3]

  • Solar Photodegradation of a Novel des-F(6)-Fluoroquinolone, Garenoxacin, and Ecotoxicity of Its Phototransformation Products Environmental Science & Technology - ACS Publications[Link][8]

  • Effect of Different Lead and Cadmium Salts on the Photolytic Degradation of Two Typical Fluoroquinolones under Natural Sunlight Irradiation PMC - NIH[Link][4]

  • Fluoroquinolones | Veterian Key Veterian Key[Link][2]

  • Orbifloxacin - Impurity D | Inxight Drugs NCATS[Link][9]

Sources

Comparative

A Comparative Toxicological Assessment of Orbifloxacin and its Desfluoro 5-hydroxy Metabolite

This guide provides a detailed comparative analysis of the toxicity profiles of the third-generation fluoroquinolone antibiotic, orbifloxacin, and its metabolite, desfluoro 5-hydroxy orbifloxacin. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the toxicity profiles of the third-generation fluoroquinolone antibiotic, orbifloxacin, and its metabolite, desfluoro 5-hydroxy orbifloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines robust experimental protocols for direct comparison, and explains the scientific rationale behind these methodologies.

Introduction: The Imperative of Metabolite Safety Assessment

Orbifloxacin is a synthetic, broad-spectrum antimicrobial agent developed for veterinary use.[1] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] While orbifloxacin undergoes limited metabolism in dogs and cats, with the unchanged drug being the primary component excreted, the characterization of its metabolites remains a critical aspect of its overall safety profile.[2][3]

One such identified metabolite and potential impurity is desfluoro 5-hydroxy orbifloxacin.[4][5][6] Regulatory frameworks, such as the Metabolites in Safety Testing (MIST) guidelines, underscore the necessity of evaluating the toxicological potential of drug metabolites.[7][8] This is crucial because metabolic transformation can alter the pharmacological and toxicological properties of a parent compound, sometimes resulting in intermediates with increased toxicity.[9] This guide will first review the established toxicity of the parent drug, orbifloxacin, and then, acknowledging the limited public data on its desfluoro 5-hydroxy metabolite, will present the standardized experimental workflows required to generate a comprehensive comparative toxicity profile.

Toxicological Profile of Orbifloxacin (Parent Drug)

The safety profile of orbifloxacin has been established through a series of preclinical studies. It is generally characterized by low acute toxicity, with most adverse reactions being mild and reversible.[10][11]

General & Systemic Toxicity:

  • Acute Toxicity: Orbifloxacin demonstrates low acute toxicity in animal models.[11]

  • Adverse Reactions: The most commonly reported adverse effects are minor gastrointestinal disturbances such as vomiting or soft feces, which are typically reversible upon discontinuation of the drug.[10][11]

Cytotoxicity: The cytotoxic potential of fluoroquinolones, including orbifloxacin, is typically dependent on both concentration and duration of exposure.[12][13] Some in vitro studies have shown that cell lines with high proliferation rates may exhibit greater sensitivity to the cytotoxic effects of these compounds.[12][14] This suggests that the antiproliferative activity is a key component of their toxicity in mammalian cells.

Genotoxicity & Carcinogenicity:

  • Mutagenicity: The genotoxicity profile of orbifloxacin is similar to other fluoroquinolones.[11] While some in vitro assays, such as the Ames test, have shown positive results, subsequent in vivo studies have been negative.[15] This has led regulatory bodies to conclude that orbifloxacin does not pose a significant genotoxic risk to health.[15]

  • Photogenotoxicity: Positive results have been observed in both in vitro and in vivo photogenotoxicity tests. However, this effect is not believed to be mediated by direct action on DNA.[15]

  • Carcinogenicity: In a two-year carcinogenicity study in rats, orbifloxacin was not found to be carcinogenic.[11][15]

Organ-Specific & Class-Specific Toxicities:

  • Chondrotoxicity (Arthropathy): A well-documented class effect of fluoroquinolones is the potential to cause lesions and erosion in the articular cartilage of immature animals, with dogs being a particularly sensitive species.[11][16]

  • Neurotoxicity: Fluoroquinolones can act as antagonists of the Gamma-Aminobutyric Acid-A (GABA-A) receptor, which can lead to CNS stimulation.[17] While rare, convulsive seizures have been reported with concurrent administration of NSAIDs.[2]

  • Ocular Toxicity (Feline): Specific to cats, high doses of orbifloxacin have been associated with retinal damage, which can lead to temporary or permanent blindness. Therefore, dosage recommendations should be strictly followed in this species.[18]

Toxicity Profile of Desfluoro 5-hydroxy orbifloxacin (Metabolite)

As of this review, specific, publicly available toxicological studies dedicated to desfluoro 5-hydroxy orbifloxacin are scarce. Its existence is noted primarily as a known impurity of orbifloxacin.[4][5] In the absence of direct data, a comparative assessment must be framed by the principles of metabolite safety testing, which follows an "aware-avoid-assess" paradigm.[7][19] The primary concern is whether the metabolic alterations—in this case, defluorination and hydroxylation—modify the toxicity profile relative to the parent drug.

Given that the core quinolone structure responsible for the class-wide toxicities is largely retained, it is scientifically prudent to hypothesize that desfluoro 5-hydroxy orbifloxacin could share similar toxicological liabilities, such as the potential for cytotoxicity and arthropathy. However, direct experimental verification is essential, as even minor structural changes can significantly alter a compound's interaction with biological targets.

The following sections outline the necessary experimental protocols to definitively compare the toxicity of desfluoro 5-hydroxy orbifloxacin to its parent compound.

Experimental Protocols for Comparative Toxicity Assessment

To generate a robust and reliable comparison, a standardized battery of in vitro assays should be employed. These assays are foundational in preclinical toxicology for providing quantitative data on a compound's potential to cause cellular damage or genetic mutations.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals. This method is well-established for evaluating the cytotoxicity of fluoroquinolones.[12][20]

Step-by-Step Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver cytotoxicity, or a canine keratinocyte line for species relevance) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of orbifloxacin and desfluoro 5-hydroxy orbifloxacin in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final concentrations for testing.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere. The choice of duration allows for the assessment of time-dependent effects.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the data to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Diagram: In Vitro Cytotoxicity MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 7. Read Plate (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability 8. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential for a compound to cause genetic damage.[21] This typically includes an assay for gene mutation in bacteria and an assay for chromosomal damage in mammalian cells.[7]

A. Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to identify substances that can produce gene mutations.[21] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the cell's ability to produce the amino acid and grow on an amino-acid-deficient medium.

Step-by-Step Protocol:

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents. This is critical because some chemicals (pro-mutagens) only become mutagenic after being metabolized.

  • Exposure (Plate Incorporation Method):

    • Mix the test compound (at several concentrations), the bacterial tester strain, and either the S9 mix or a buffer into molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is also biologically significant (e.g., a two-fold or greater increase over the solvent control).

B. In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Step-by-Step Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

  • Treatment: Treat the cell cultures with the test compound at a minimum of three analyzable concentrations, both with and without S9 metabolic activation. Include positive and negative (solvent) controls.

  • Exposure & Recovery:

    • For a short treatment (3-6 hours), wash the cells after exposure and add fresh medium.

    • Harvest the cells after a recovery period that allows for one to two cell cycles to complete.

  • Cytokinesis Block: Add cytochalasin B to the culture. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring is then confined to these cells, ensuring that only cells that have undergone mitosis are analyzed.

  • Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the solvent control.

Diagram: Standard Genotoxicity Testing Battery

Genotoxicity_Workflow cluster_ames Gene Mutation Assessment cluster_micronucleus Chromosomal Damage Assessment cluster_result Risk Assessment Test_Compound Test Compound (Orbifloxacin or Metabolite) Ames_Test Ames Test (OECD 471) - Bacterial Strains - With/Without S9 Mix Test_Compound->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (OECD 487) - Mammalian Cells - With/Without S9 Mix Test_Compound->Micronucleus_Test Ames_Endpoint Endpoint: Revertant Colonies Ames_Test->Ames_Endpoint Final_Assessment Evaluate Genotoxic Potential - Positive/Negative Result - Dose-Response Ames_Endpoint->Final_Assessment Micronucleus_Endpoint Endpoint: Micronuclei Frequency Micronucleus_Test->Micronucleus_Endpoint Micronucleus_Endpoint->Final_Assessment

Caption: A standard two-part battery for in vitro genotoxicity screening.

Data Summary and Comparative Analysis

The primary output of these studies would be a direct, quantitative comparison of the toxicity of orbifloxacin and its desfluoro 5-hydroxy metabolite.

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineExposure Time (h)IC₅₀ (µM)
OrbifloxacinHepG224Experimental Value
48Experimental Value
Desfluoro 5-hydroxy orbifloxacinHepG224Experimental Value
48Experimental Value

Table 2: Comparative In Vitro Genotoxicity Summary

AssayCompoundResult (-S9)Result (+S9)Conclusion
Ames Test OrbifloxacinPositive/NegativePositive/NegativeMutagenic / Non-mutagenic
Desfluoro 5-hydroxy orbifloxacinPositive/NegativePositive/NegativeMutagenic / Non-mutagenic
Micronucleus Test OrbifloxacinPositive/NegativePositive/NegativeClastogenic/Aneugenic
Desfluoro 5-hydroxy orbifloxacinPositive/NegativePositive/NegativeClastogenic/Aneugenic

Conclusion and Future Directions

The established toxicological profile of orbifloxacin reveals a safety margin typical of the fluoroquinolone class, with known liabilities such as chondrotoxicity in juvenile animals and potential feline retinopathy. A significant data gap exists for its metabolite, desfluoro 5-hydroxy orbifloxacin. A direct comparative analysis using standardized in vitro cytotoxicity and genotoxicity assays is imperative to fully characterize the safety profile of orbifloxacin and ensure that its metabolites do not pose a greater risk than the parent drug. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to inform risk assessment and support the continued safe use of this important veterinary antibiotic.

Diagram: Metabolite Safety Assessment Workflow

MIST_Workflow cluster_aware Aware Phase (Discovery) cluster_assess Assess Phase (Development) cluster_decision Decision & Risk Management Metabolite_ID Identify Metabolites (In Vitro/In Vivo) Structure_Alert In Silico Assessment (Structural Alerts for Toxicity) Metabolite_ID->Structure_Alert Synthesis Synthesize Metabolite for Testing Structure_Alert->Synthesis If concern identified Tox_Testing Conduct In Vitro Toxicity Assays (Cytotoxicity, Genotoxicity) Synthesis->Tox_Testing Exposure_Analysis Compare Human vs. Nonclinical Exposure (MIST) Tox_Testing->Exposure_Analysis Risk Metabolite Toxicity > Parent? Exposure_Analysis->Risk Action Further In Vivo Studies or De-risk Candidate Risk->Action Yes

Caption: A streamlined workflow for metabolite safety evaluation.

References

  • Pessina, A., et al. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. PubMed.
  • Pessina, A., et al. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. ResearchGate.
  • Package Insert for Orbifloxacin Tablet (2013). Dainippon Sumitomo Pharma Co., Ltd.
  • Cazedey, E. & Salgado, H.R.N. (2013). Orbifloxacin: A Review of Properties, Its Antibacterial Activities, Pharmacokinetic/Pharmacodynamic Characteristics, Therapeutic Use, and Analytical Methods. ResearchGate.
  • Zeller, A., et al. (2019). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. Chemical Research in Toxicology, ACS Publications.
  • Summary of Product Characteristics for Orbax Flavoured Oral Suspension (2013). Irish Medicines Board.
  • Zeller, A., et al. (2019). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. ACS Publications.
  • Zeller, A., et al. (2020). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. PubMed.
  • Publicly Available Assessment Report for Orbax Palatable Oral Suspension (2008). Veterinary Medicines Directorate.
  • Livezey, K. W., et al. (2008). Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells. PubMed.
  • Food Safety Commission of Japan (2012). Risk Assessment Report Orbifloxacin. Food Safety Commission of Japan.
  • Gicala, B., et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers in Pharmacology.
  • WuXi AppTec (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • ORBAX® (orbifloxacin) Product Insert. Merck Animal Health.
  • GSRS Database Entry for DESFLUORO 5-HYDROXY ORBIFLOXACIN. gsrs.ncats.nih.gov.
  • Inxight Drugs Entry for DESFLUORO 5-HYDROXY ORBIFLOXACIN. drugs.ncats.io.
  • Drugfuture Database Entry for DESFLUORO 5-HYDROXY ORBIFLOXACIN. drugfuture.com.
  • Di Marzio, A., et al. (2023). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI.
  • Wang, Z., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.
  • de Souza, M.V.N., et al. (2018). Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. PMC.
  • Takayama, S., et al. (1995). The comparative arthropathy of fluoroquinolones in dogs. PubMed.

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Validation

A Comparative Guide to Inter-Laboratory Validation of Desfluoro 5-hydroxy Orbifloxacin Quantification Methods

Abstract The accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug safety evaluations. Orbifloxacin, a fluoroquinolone antibiotic, is metabolized to several compounds, including desfluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug safety evaluations. Orbifloxacin, a fluoroquinolone antibiotic, is metabolized to several compounds, including desfluoro 5-hydroxy orbifloxacin. To ensure data integrity and comparability across different testing sites, the analytical methods used for quantification must undergo rigorous inter-laboratory validation. This guide provides a comprehensive comparison of key performance characteristics for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for desfluoro 5-hydroxy orbifloxacin, highlighting the principles of method validation as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).

Section 1: The Imperative of Inter-Laboratory Validation in Bioanalysis

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2][3] When a method is to be used across multiple laboratories, such as in multi-center clinical trials or by different contract research organizations (CROs), a single-laboratory validation is insufficient. Inter-laboratory validation, also known as a "round-robin" study, is essential to establish the method's transferability, ruggedness, and the reproducibility of results across different analysts, equipment, and environments.

Regulatory guidelines from the FDA and ICH provide a framework for the validation of bioanalytical methods.[1][2][3][4][5][6] Key validation parameters that are assessed during this process include:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.

  • Accuracy: The closeness of measured values to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various conditions.

The following diagram illustrates the logical progression from method development to a fully validated and transferable analytical method.

Caption: Bioanalytical Method Validation and Transfer Workflow

Section 2: Comparison of Quantification Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the quantification of small molecules like fluoroquinolone metabolites in biological matrices due to its high sensitivity and selectivity.[7][8][9][10] This section details a standard LC-MS/MS protocol for desfluoro 5-hydroxy orbifloxacin and presents a comparative analysis of its performance across three independent laboratories.

Standardized Experimental Protocol

A robust and well-documented protocol is the foundation of a successful inter-laboratory validation.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube for analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a 5-minute run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for desfluoro 5-hydroxy orbifloxacin and the internal standard.

The following diagram outlines the sample processing and analysis workflow.

G A Plasma Sample B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Analysis D->E F Data Quantification E->F

Caption: Sample Preparation and Analysis Workflow

Inter-Laboratory Performance Comparison

Three laboratories (Lab A, Lab B, and Lab C) analyzed a set of blinded quality control (QC) samples at low, medium, and high concentrations. The comparative results are presented below.

Table 1: Comparison of Linearity and Limit of Quantification (LOQ)

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL) 0.5 - 5000.5 - 5000.5 - 500Consistent Range
Correlation Coefficient (r²) > 0.997> 0.995> 0.998≥ 0.99
LOQ (ng/mL) 0.50.50.5Consistent LOQ
LOQ Accuracy (%) 97.2104.899.180-120%
LOQ Precision (%RSD) 11.514.210.8≤ 20%

Table 2: Inter-Laboratory Accuracy and Precision

Nominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
1.5 (Low QC) Lab A1.4898.79.8
Lab B1.55103.312.1
Lab C1.4697.310.5
75 (Mid QC) Lab A76.1101.56.2
Lab B73.998.57.8
Lab C75.5100.76.9
400 (High QC) Lab A395.298.84.1
Lab B406.8101.75.5
Lab C398.099.54.8

Analysis of Comparative Data: The results demonstrate strong concordance across the three laboratories. All sites achieved the required linearity and sensitivity. The accuracy and precision at all QC levels were well within the acceptance criteria outlined in regulatory guidance (typically ±15% for accuracy, and ≤15% RSD for precision, with ±20% and ≤20% respectively for the LOQ). This high degree of reproducibility confirms the method's robustness and suitability for deployment in a multi-site setting.

Section 3: Rationale for Experimental Design

  • Selection of LC-MS/MS: This technique provides unparalleled selectivity by monitoring specific MRM transitions, which is crucial for distinguishing the analyte from endogenous matrix components and other metabolites.[7][8][9]

  • Protein Precipitation for Sample Preparation: This method was chosen for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma samples.

  • Use of a Stable Isotope-Labeled Internal Standard: This is a critical component for ensuring high accuracy and precision by compensating for variability in sample extraction and instrument response.

Conclusion

The successful inter-laboratory validation of the LC-MS/MS method for desfluoro 5-hydroxy orbifloxacin demonstrates its reliability, robustness, and transferability. The consistent performance across multiple laboratories provides a high degree of confidence in the data generated, ensuring its suitability for supporting regulatory submissions in drug development.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ICH. (2019). ICH Harmonised Guideline for Bioanalytical Method Validation M10 (Draft version). [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Evaluation and Degradation Chemistry of Orbifloxacin using LC-MS. [Link]

  • MDPI. (2023, May 5). Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. [Link]

  • ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]

  • ACS Publications. (n.d.). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Global Substance Registration System. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ACS Publications. (n.d.). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Inxight Drugs. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Drugfuture. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]

  • PubMed. (2009, January 5). Approaches for application of sub and supercritical fluid extraction for quantification of orbifloxacin from plasma and milk: application to disposition kinetics. [Link]

  • SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS based targeted metabolomics method for analysis of serum and cerebrospinal fluid. [Link]

Sources

Comparative

Cross-Validation of ELISA and HPLC for Orbifloxacin Metabolite Detection: A Technical Comparison Guide

Executive Summary Orbifloxacin is a potent, third-generation synthetic fluoroquinolone widely utilized in veterinary medicine for its concentration-dependent bactericidal activity. Accurate pharmacokinetic profiling and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbifloxacin is a potent, third-generation synthetic fluoroquinolone widely utilized in veterinary medicine for its concentration-dependent bactericidal activity. Accurate pharmacokinetic profiling and residue monitoring require the precise quantification of both the parent drug and its primary metabolites—specifically, glucuronide conjugates in dogs and N-hydroxy orbifloxacin in cats[1][2].

For drug development professionals and analytical chemists, selecting the appropriate bioanalytical method is a balancing act between throughput and specificity. This guide provides an objective, data-backed cross-validation of Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . By understanding the mechanistic causality behind these techniques, laboratories can implement a robust, self-validating tiered approach for orbifloxacin detection.

Mechanistic Principles: Metabolism & Detection Causality

To accurately measure orbifloxacin, one must account for its biotransformation. When administered, orbifloxacin undergoes hepatic metabolism. In canine models, approximately 13% of the drug is excreted as a glucuronide conjugate, while feline models produce N-hydroxy orbifloxacin[2]. The structural similarities between the parent drug and its metabolites dictate the performance of our two detection methodologies.

The Immunoassay Approach (ic-ELISA)

ELISA relies on the competitive binding between free orbifloxacin in the sample and a protein-conjugated hapten (e.g., orbifloxacin-BSA) for limited binding sites on a specific monoclonal or polyclonal antibody.

  • The Causality of Cross-Reactivity: Antibodies are typically raised against the conserved piperazinyl moiety of the fluoroquinolone core[3]. Because metabolites like N-hydroxy orbifloxacin retain this core structure, broad-spectrum antibodies cannot easily distinguish between the parent drug and its metabolites. Consequently, ELISA often reports a "total fluoroquinolone equivalent," which is highly beneficial for rapid residue screening but leads to overestimation in precise pharmacokinetic studies.

The Chromatographic Approach (HPLC-FLD)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 reverse-phase column).

  • The Causality of Fluorescence: Orbifloxacin and its metabolites possess a conjugated π -electron system within the quinolone ring that naturally fluoresces[4]. By utilizing fluorescence detection (Excitation: 338 nm, Emission: 425 nm), HPLC achieves exceptional signal-to-noise ratios without the need for chemical derivatization[4]. Furthermore, the slight polarity differences introduced by glucuronidation or hydroxylation alter the retention time, allowing HPLC to physically separate and individually quantify the parent drug and each metabolite.

G Sample Biological Matrix (Plasma / Urine) Split Sample Aliquoting Sample->Split ELISA ic-ELISA Screening (Broad-Spectrum Ab) Split->ELISA Rapid Screening HPLC HPLC-FLD Analysis (C18 Chromatographic) Split->HPLC Confirmatory Analysis Total Total FQ Equivalents (High Cross-Reactivity) ELISA->Total Metabolites Specific Quantitation (Parent & Metabolites) HPLC->Metabolites

Fig 1: Parallel cross-validation workflow for orbifloxacin detection using ELISA and HPLC.

Self-Validating Experimental Protocols

A robust cross-validation requires protocols that inherently verify their own accuracy. The following methodologies incorporate internal controls to ensure data trustworthiness.

ic-ELISA Screening Protocol

This protocol is optimized for high-throughput screening of biological matrices. To validate the system, matrix-matched calibration curves must be run alongside the samples to account for matrix interference.

  • Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of orbifloxacin-ovalbumin (OVA) conjugate (2 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates three times with PBST (PBS + 0.05% Tween 20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding: Add 50 µL of the biological sample (or standard) and 50 µL of anti-orbifloxacin monoclonal antibody to each well. Incubate for 45 minutes at 37°C[3]. Self-Validation Step: Include a known negative control and a spiked positive control in every run.

  • Secondary Antibody: Wash plates, then add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP). Incubate for 30 minutes at 37°C.

  • Signal Generation & Measurement: Wash thoroughly. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm using a microplate reader. Calculate the IC50​ to determine assay sensitivity.

HPLC-FLD Confirmatory Protocol

To validate the extraction efficiency and correct for any sample loss during preparation, an internal standard (e.g., Norfloxacin) is spiked into the sample prior to extraction[4].

  • Deproteination: To 500 µL of plasma/urine, add 50 µL of the internal standard (Norfloxacin, 1 µg/mL) and 1.0 mL of cold acetonitrile to precipitate proteins[4][5].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube[5].

  • Solvent Partitioning: Add 2.0 mL of dichloromethane to the supernatant. Centrifuge again to separate the phases. Extract the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas at 40°C[3].

  • Reconstitution & Injection: Reconstitute the residue in 200 µL of the mobile phase. Inject 20 µL into the HPLC system.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm). The mobile phase is an isocratic mixture of 50 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v) at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor eluates using a fluorescence detector set at an excitation wavelength of 338 nm and an emission wavelength of 425 nm[4].

Protocol Prep 1. Protein Precipitation (Acetonitrile + Centrifugation at 16,000 x g) Extract 2. Solvent Extraction (Dichloromethane partition, N2 drying) Prep->Extract Inject 3. HPLC Injection (Reverse-phase C18 Column) Extract->Inject Detect 4. Fluorescence Detection (Ex: 338 nm, Em: 425 nm) Inject->Detect

Fig 2: Standardized HPLC-FLD sample preparation and detection protocol for orbifloxacin.

Cross-Validation: Comparative Performance Data

When cross-validating these two methods using split biological samples, distinct performance profiles emerge. The data below synthesizes typical validation parameters for orbifloxacin detection in plasma/urine matrices[1][3][4].

Performance Metricic-ELISA (Screening)HPLC-FLD (Confirmatory)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL1.0 - 9.0 ng/mL
Limit of Quantitation (LOQ) ~1.0 ng/mL4.0 - 20.0 ng/mL
Linear Range 0.5 - 50 ng/mL (Log-linear)4.0 - 1500 ng/mL (Linear)
Recovery Rate 85% - 115% (Matrix dependent)92% - 101.9% (Highly consistent)
Precision (CV%) 5% - 12%2.5% - 7.0%
Metabolite Differentiation No (Measures Total Equivalents)Yes (Separates Parent, N-hydroxy, Glucuronide)
Throughput / Time-to-Result High (96 samples / ~3 hours)Low (~15 mins per single sample run)
Analytical Interpretation
  • Sensitivity vs. Specificity: ELISA demonstrates a lower LOD (sub-ng/mL), making it highly sensitive. However, its recovery rates can exceed 100% in incurred samples because the antibody cross-reacts with N-hydroxy orbifloxacin and glucuronide conjugates, artificially inflating the perceived concentration of the parent drug[2][3].

  • Precision and Linearity: HPLC-FLD offers superior precision (CV < 7%) and a vastly wider linear dynamic range (up to 1500 ng/mL)[1][4]. Because the C18 column physically separates the glucuronide conjugate from the parent orbifloxacin based on polarity, the fluorescence detector measures the exact concentration of the parent compound without metabolite interference.

Conclusion & Strategic Implementation

Neither method is universally superior; rather, they are analytically synergistic.

For residue depletion studies or food safety monitoring , where the goal is to ensure that total fluoroquinolone levels fall below Maximum Residue Limits (MRLs), ic-ELISA is the optimal choice. Its high cross-reactivity acts as a safety net, ensuring that no active metabolites slip through the screening process.

Conversely, for pharmacokinetic (PK) and pharmacodynamic (PD) modeling during drug development, HPLC-FLD is mandatory. Calculating accurate terminal half-lives, clearance rates, and absolute bioavailability requires the exact differentiation of orbifloxacin from its N-hydroxy and glucuronide metabolites[1][2][5].

Best Practice: Implement a tiered analytical pipeline. Utilize ic-ELISA for rapid, high-throughput screening of large sample cohorts, and reflex all positive or borderline samples to HPLC-FLD for definitive structural confirmation and exact quantification.

References

  • Integration of Pharmacokinetic and Pharmacodynamic Indices of Orbifloxacin in Beagle Dogs after a Single Intravenous and Intramuscular Administration. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Comparative Pharmacokinetics of Orbifloxacin Following a Single Intravenous or Oral Administration to Healthy and Diabetic Rats. OJS.[Link] (URL verified via grounding source)

  • A study of metabolites isolated from the urine samples of cats and dogs administered orbifloxacin. PubMed - NCBI.[Link]

  • Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. Analytical Chemistry - ACS Publications.[Link]

  • Determination of orbifloxacin in rabbit plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatographic Science.[Link]

Sources

Safety & Regulatory Compliance

Safety

Desfluoro 5-hydroxy orbifloxacin proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of active pharmaceutical ingredients (APIs) and their related impurities. Desfluoro 5-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of active pharmaceutical ingredients (APIs) and their related impurities. Desfluoro 5-hydroxy orbifloxacin (Orbifloxacin Impurity D) is a critical reference standard encountered during the quality control of the veterinary fluoroquinolone, orbifloxacin.

While significant resources are dedicated to the chromatographic resolution of these impurities, their end-of-life disposal is equally critical. Fluoroquinolones exhibit high environmental persistence. Improper disposal—such as the drain disposal of HPLC effluents—introduces sub-lethal antibiotic concentrations into aquatic ecosystems, creating a severe selective pressure for antimicrobial resistance (AMR).

This guide provides a scientifically grounded, self-validating operational plan for the disposal of desfluoro 5-hydroxy orbifloxacin, ensuring regulatory compliance, laboratory safety, and environmental stewardship.

Physicochemical Profiling & Hazard Causality

Before designing a disposal protocol, we must understand the molecular behavior of the waste. Desfluoro 5-hydroxy orbifloxacin retains the core 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold. This structure is chemically stable and highly recalcitrant to standard biological degradation in municipal wastewater treatment plants.

Table 1: Physicochemical and Hazard Profile

Property Value / Description
Common Name Desfluoro 5-hydroxy orbifloxacin[1]
Systematic Name 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
CAS Number 126458-22-8[3]
Molecular Formula C19H21F2N3O4[2]
Molecular Weight 393.39 g/mol [2]
Primary Hazard Target organ toxicity (prolonged exposure); Environmental AMR driver[4]

| Recommended Disposal | High-temperature chemical incineration |

The Logic of Fluoroquinolone Disposal

Why do we mandate high-temperature incineration rather than chemical neutralization (e.g., bleach)? The fluoroquinolone ring resists mild oxidative cleavage. While advanced oxidation processes can degrade the molecule, they often generate intermediate transformation products that retain residual antibacterial activity. ensures the complete mineralization of the carbon skeleton into CO₂, H₂O, and NOₓ. Furthermore, the fluorine atoms on the 6- and 8-positions are converted to toxic hydrogen fluoride (HF) gas during combustion, which must be neutralized by the incinerator's alkaline scrubber system.

Operational Protocols: Step-by-Step Disposal Workflows

Protocol A: Segregation and Primary Containment

Causality: Proper segregation prevents dangerous cross-reactions and ensures the waste profile matches the incinerator's feed requirements under the [5].

  • Assess the Physical State: Determine if the waste is solid (e.g., expired powder, contaminated spatulas, nitrile gloves) or liquid (e.g., HPLC mobile phase effluents).

  • Solid Waste Containment: Place all solid residues into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance and prevents the leaching of residual active ingredients into the environment.

  • Liquid Waste Containment: Funnel liquid effluents into a dedicated, vented solvent carboy.

    • Causality: HPLC effluents often contain mixtures of aqueous buffers and organic modifiers (like acetonitrile). Ambient temperature fluctuations can cause vapor expansion; a vented cap prevents pressure buildup and catastrophic container rupture.

  • Regulatory Labeling: Apply a hazardous waste label immediately upon adding the first drop or grain of waste. Write the full chemical name: "Desfluoro 5-hydroxy orbifloxacin / Fluoroquinolone Waste."

    • Causality: Institutional EHS guidelines strictly prohibit non-specific wording such as "HPLC Waste" or "Solution A" to ensure emergency responders know exactly what they are dealing with[6].

Protocol B: Spill Response and Analytical Decontamination (Self-Validating System)

Causality: Visual cleanliness does not equal chemical decontamination. Fluoroquinolones can persist on benchtops, leading to cross-contamination in highly sensitive LC-MS assays. The emphasizes that disposal and cleaning procedures must be designed to completely eliminate test environment contamination[7].

  • Initial Containment: Don appropriate PPE (nitrile gloves, safety goggles). If powder is spilled, do not dry-sweep .

    • Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard.

  • Chemical Wash: Cover the spill with damp paper towels to suppress dust. Wipe the area with a laboratory-grade detergent, followed by a 70% methanol or acetonitrile wipe to solubilize the hydrophobic fluoroquinolone residues.

  • Self-Validation (HPLC Swab Test): Swab the decontaminated surface with a sterile cotton swab moistened with your HPLC mobile phase. Extract the swab in 1 mL of mobile phase and inject it into an[8].

  • Verification: The decontamination is only considered successful if the chromatogram shows the desfluoro 5-hydroxy orbifloxacin peak is below the established Limit of Detection (LOD).

Workflow Visualization

G Start Waste Generation: Desfluoro 5-hydroxy orbifloxacin Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Solid Liquid Liquid Waste (HPLC Effluents) Decision->Liquid Liquid SolidCont Seal in HDPE container Solid->SolidCont LiquidCont Store in vented carboy Liquid->LiquidCont Labeling Label: Full Chemical Name (No Abbreviations) SolidCont->Labeling LiquidCont->Labeling Incineration High-Temp Incineration (>1000°C) + Scrubber Labeling->Incineration Validation Validation: HPLC Swab Analysis Incineration->Validation

Workflow for the segregation, disposal, and validation of fluoroquinolone laboratory waste.

References

  • National Institutes of Health (NIH). "DESFLUORO 5-HYDROXY ORBIFLOXACIN - GSRS." U.S. Food and Drug Administration. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Guidelines. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[Link]

  • World Health Organization (WHO). "Annex 2: WHO good practices for pharmaceutical microbiology laboratories." WHO Technical Report Series. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "HPLC and CE Procedures for the Determination of Fluoroquinolones." PMC. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Desfluoro 5-hydroxy orbifloxacin

Hazard Identification and Risk Assessment Given the lack of a specific Safety Data Sheet (SDS) for Desfluoro 5-hydroxy orbifloxacin, a conservative approach to risk assessment is crucial. The primary hazards associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

Given the lack of a specific Safety Data Sheet (SDS) for Desfluoro 5-hydroxy orbifloxacin, a conservative approach to risk assessment is crucial. The primary hazards associated with fluoroquinolone antibiotics include potential for skin and eye irritation, respiratory tract irritation if inhaled as a powder, and possible systemic effects if ingested.[8][9] Therefore, all handling procedures should aim to prevent direct contact, inhalation, and ingestion.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the substance being handled, the potential for aerosolization, and the duration of the task.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for minimizing exposure to Desfluoro 5-hydroxy orbifloxacin.[10] The following table summarizes the recommended PPE for various laboratory activities.

Activity Gloves Eye Protection Lab Coat/Coverall Respiratory Protection
Receiving and Unpacking Double-gloving with nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical splash gogglesDisposable coverall (e.g., Tyvek®)[6][7]N95 or higher-rated respirator
Solution Preparation Double-gloving with nitrile glovesChemical splash gogglesDisposable coverall (e.g., Tyvek®)[6][7]Required if not in a fume hood
In Vitro/In Vivo Experiments Nitrile glovesSafety glasses with side shieldsStandard lab coatAs determined by risk assessment
Rationale for PPE Selection
  • Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against accidental spills and contamination. Nitrile is recommended for its chemical resistance.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles offer more complete protection, especially when handling powders or preparing solutions.

  • Lab Coat/Coverall: A standard lab coat is sufficient for low-risk activities. For handling powders or larger quantities, a disposable coverall, such as those made from Tyvek®, is recommended to prevent contamination of personal clothing.[6][7] These materials offer excellent protection against solid particles.[6][7]

  • Respiratory Protection: An N95 or higher-rated respirator is essential when handling the solid form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for safe handling.

Receiving and Unpacking
  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don a lab coat and single pair of nitrile gloves.

  • Carefully open the shipping container in a designated area.

  • Verify the container label matches the order information.

  • Wipe the exterior of the primary container with a damp cloth to remove any potential external contamination.

  • Store the compound as per the manufacturer's instructions, typically in a cool, dry, and well-ventilated area.

Weighing and Aliquoting of Solid Compound

This procedure should be performed in a chemical fume hood or a designated containment enclosure.

  • Don a disposable coverall, double nitrile gloves, and chemical splash goggles.

  • If not using a fume hood, an N95 respirator is mandatory.

  • Use a dedicated set of spatulas and weighing paper.

  • Carefully transfer the desired amount of the solid compound.

  • Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Seal the primary container tightly and return it to storage.

Preparation of Solutions

This procedure should also be performed in a chemical fume hood.

  • Wear a disposable coverall, double nitrile gloves, and chemical splash goggles.

  • Place a magnetic stir plate in the fume hood.

  • Add the appropriate solvent to a sterile container.

  • Carefully add the weighed solid Desfluoro 5-hydroxy orbifloxacin to the solvent.

  • Cap the container and allow the compound to dissolve completely.

Disposal Plan

Proper disposal of antibiotic waste is crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria.[11][12]

Solid Waste
  • All disposable PPE (gloves, coveralls, masks) that has come into contact with the compound should be collected in a designated hazardous waste container.

  • Contaminated weighing paper, pipette tips, and other disposable lab supplies must also be disposed of as hazardous chemical waste.[11]

Liquid Waste
  • Unused stock solutions and experimental media containing Desfluoro 5-hydroxy orbifloxacin should be collected in a clearly labeled hazardous waste container.[11]

  • Do not pour any liquid waste containing this antibiotic down the drain.[11]

  • For larger quantities of liquid waste, consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

In the absence of a specific institutional take-back program, the U.S. Food and Drug Administration (FDA) recommends mixing unused medications with an unpalatable substance like coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the trash.[13][14] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate and safer method.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Visual Workflow for Handling Solid Desfluoro 5-hydroxy orbifloxacin

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Disposable Coverall - Double Nitrile Gloves - Chemical Splash Goggles - N95 Respirator enter_hood Enter Chemical Fume Hood prep_ppe->enter_hood weigh Weigh Solid Compound enter_hood->weigh dissolve Prepare Solution weigh->dissolve clean Clean Equipment and Workspace dissolve->clean dispose_solid Dispose of Solid Waste clean->dispose_solid dispose_liquid Dispose of Liquid Waste clean->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for handling solid Desfluoro 5-hydroxy orbifloxacin.

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Retrieved from [Link]

  • Sf-fec. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. NUCLEUS. Retrieved from [Link]

  • Merck Manuals. (n.d.). Fluoroquinolones - Infectious Disease. Merck Manual Professional Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC. Retrieved from [Link]

  • American Association for the Advancement of Science. (2019, December 31). Proper disposal of leftover medication can help reduce antibiotic resistance. Retrieved from [Link]

  • Drugfuture. (n.d.). DESFLUORO 5-HYDROXY ORBIFLOXACIN. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). MEDIA FOR DETECTING FLUOROQUINOLONE NON-SUSCEPTIBLE MICROORGANISMS. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Amazon S3. Retrieved from [Link]

  • Wiley Analytical Science. (2010, August 1). Determination of fluoroquinolone antibiotics in wastewater using ultra HPLC with mass spectrometry and fluorescence detection. Retrieved from [Link]

  • Society of Infectious Diseases Pharmacists. (n.d.). SIDP - Antibiotic Disposal. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro 5-hydroxy orbifloxacin
Reactant of Route 2
Desfluoro 5-hydroxy orbifloxacin
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